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  • Product: 1-(Quinoxalin-6-yl)ethanol
  • CAS: 874279-36-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Quinoxalin-6-yl)ethanol: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Quinoxalin-6-yl)ethanol, a heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Quinoxalin-6-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry. This document details its fundamental molecular characteristics, outlines a robust, field-proven protocol for its synthesis and characterization, and explores its potential within drug discovery based on the well-established bioactivity of the quinoxaline scaffold.

Core Molecular Properties

1-(Quinoxalin-6-yl)ethanol is a distinct organic molecule built upon a quinoxaline core. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₀N₂O[1]
Exact Molecular Weight 174.20 g/mol [1]
CAS Number 874279-36-4[1]
Synonyms 1-(6-quinoxalinyl)ethanol[1]
Physical Form Solid, powder or crystals[1]
Storage Conditions Sealed in a dry environment at room temperature[1]

Synthesis and Mechanism

The synthesis of 1-(Quinoxalin-6-yl)ethanol can be efficiently achieved via the reduction of a suitable ketone precursor, 6-acetylquinoxaline. This transformation is a cornerstone reaction in organic synthesis, valued for its high yield and selectivity.

Causality of Experimental Choices:

The selection of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild and selective chemoselective agent, capable of reducing ketones and aldehydes without affecting the aromatic quinoxaline ring system. Methanol is chosen as the solvent due to its ability to dissolve the starting material and the reducing agent, while also serving as a proton source during the workup phase to yield the final alcohol.

Experimental Protocol: Synthesis via Reduction

Objective: To synthesize 1-(Quinoxalin-6-yl)ethanol from 6-acetylquinoxaline.

Materials:

  • 6-acetylquinoxaline

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 6-acetylquinoxaline in anhydrous methanol. Stir the solution at room temperature until the solid is fully dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C. This is crucial to control the exothermic reaction and prevent side product formation.

  • Addition of Reducing Agent: Slowly add 1.1 equivalents of sodium borohydride to the cooled solution in small portions. Monitor the reaction for gas evolution (hydrogen).

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product three times with ethyl acetate.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(Quinoxalin-6-yl)ethanol.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure compound.[2][3]

G cluster_start Starting Materials cluster_process Process cluster_end Final Product 6-acetylquinoxaline 6-acetylquinoxaline Dissolution Dissolution 6-acetylquinoxaline->Dissolution NaBH4 NaBH4 Addition Addition NaBH4->Addition Methanol Methanol Methanol->Dissolution Cooling_0C Cooling_0C Dissolution->Cooling_0C Cooling_0C->Addition Reaction Reaction Addition->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification 1-(Quinoxalin-6-yl)ethanol 1-(Quinoxalin-6-yl)ethanol Purification->1-(Quinoxalin-6-yl)ethanol

Caption: Workflow for the synthesis of 1-(Quinoxalin-6-yl)ethanol.

Spectroscopic Characterization

The structural identity and purity of the synthesized 1-(Quinoxalin-6-yl)ethanol must be confirmed using a suite of spectroscopic techniques. While specific data for this exact molecule is not widely published, the expected spectral characteristics can be reliably predicted based on the known values for the quinoxaline scaffold and related derivatives.[4][5]

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoxaline ring, the methine proton of the ethanol side chain, the hydroxyl proton, and the methyl protons.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Quinoxaline H-2, H-3~8.8 - 9.0Doublet2H
Quinoxaline H-5, H-7, H-8~7.8 - 8.2Multiplet3H
Methine (-CHOH)~5.0Quartet1H
Hydroxyl (-OH)Variable (broad singlet)Singlet1H
Methyl (-CH₃)~1.5Doublet3H
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Quinoxaline C-2, C-3~145 - 150
Quaternary Quinoxaline Carbons~140 - 142
Aromatic CH Carbons~128 - 132
Methine (-CHOH)~65 - 70
Methyl (-CH₃)~20 - 25
Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups. A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretches for the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Characteristic C=N and C=C stretching vibrations from the quinoxaline ring are expected in the 1500-1650 cm⁻¹ region.[6]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 174.20 g/mol .

G cluster_characterization Spectroscopic Analysis Synthesized_Product Purified 1-(Quinoxalin-6-yl)ethanol NMR 1H & 13C NMR Synthesized_Product->NMR Confirms C-H framework IR Infrared Spectroscopy Synthesized_Product->IR Identifies functional groups MS Mass Spectrometry Synthesized_Product->MS Determines molecular weight

Caption: Standard workflow for spectroscopic characterization.

Potential Applications in Drug Discovery

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.[7][8] Quinoxaline derivatives have been extensively investigated and have shown promise as:

  • Anticancer Agents: Many quinoxaline derivatives exhibit potent cytotoxic activity against various cancer cell lines by mechanisms such as DNA intercalation or inhibition of key kinases.[5][9]

  • Antimicrobial Agents: The quinoxaline ring is a core component of several antibiotics and has shown broad-spectrum activity against bacteria and fungi.[10]

  • Antiviral Agents: Certain derivatives have demonstrated significant activity against viruses, including the herpes virus.[7]

  • Kinase Inhibitors: The nitrogen-containing heterocyclic system is adept at interacting with the ATP-binding sites of kinases, and several quinoxaline-based kinase inhibitors have been developed, for instance, as inhibitors of Apoptosis signal-Regulated Kinase 1 (ASK1).[11][12]

  • Neuroprotective Agents: Some quinoxaline derivatives have been explored as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease.[13]

While 1-(Quinoxalin-6-yl)ethanol has not been extensively studied itself, its structure makes it a valuable intermediate for the synthesis of more complex molecules. The secondary alcohol moiety provides a reactive handle for further functionalization, allowing for the creation of libraries of novel quinoxaline derivatives for screening in various biological assays.

Safety and Handling

Based on commercially available data, 1-(Quinoxalin-6-yl)ethanol should be handled with care. It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

References

  • Thirupathaiah, T., Laxminarayana, E., & Chary, M. T. (2016). An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. Indian Journal of Chemistry - Section B, 55B, 761-765. Available at: [Link]

  • Bodaghifard, M. A., et al. (2011). AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A CATALYST. Revue Roumaine de Chimie, 56(4), 345-349. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Kavitha, S., et al. (2014). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 53B, 103-109. Available at: [Link]

  • Google Patents. (2014). CN103694182A - Preparation method of quinoxaline compound.
  • The Royal Society of Chemistry. (2011). General procedure for the synthesis of quinoxalines. Available at: [Link]

  • Zhao, L. M., et al. (2018). Synthesis and biological evaluation of 3-substituted-4-(quinoxalin-6-yl) pyrazoles as selective ALK5 inhibitors. Preprints.org. Available at: [Link]

  • Rathor, K. S., & Yadav, S. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. Available at: [Link]

  • ResearchGate. (2013). (PDF) Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

  • Tarselli, M. A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 26(16), 4949. Available at: [Link]

  • University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved March 26, 2026, from [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2381351. Available at: [Link]

  • Abuelizz, H. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3105. Available at: [Link]

  • Patidar, A. K., et al. (2011). Exploring Potential of Quinoxaline Moiety. International Journal of PharmTech Research, 3(1), 387-393. Available at: [Link]

  • Sharma, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 12(1), 1010. Available at: [Link]

  • Montazari, N., et al. (2020). Novel Synthesis of Some Quinoxaline Derivatives. International Journal of Chemistry Studies, 4(4), 01-04. Available at: [Link]

  • Google Patents. (2018). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl).
  • Al-Ostath, A. I., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15(1). Available at: [Link]

  • Florent, J. C., et al. (1993). Synthesis and antitumor activity of isodoxorubicin analogues. Journal of Medicinal Chemistry, 36(10), 1364-1368. Available at: [Link]

  • Chen, Y. L., et al. (2012). Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 20(14), 4397-4404. Available at: [Link]

Sources

Exploratory

Unlocking the Benzopyrazine Core: Mechanism of Action and Therapeutic Profiling of Quinoxaline Derivatives

Executive Summary Quinoxalines, characterized by their benzopyrazine bicyclic core, represent a highly versatile class of nitrogen-containing heterocycles. In recent years, they have garnered immense interest in oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxalines, characterized by their benzopyrazine bicyclic core, represent a highly versatile class of nitrogen-containing heterocycles. In recent years, they have garnered immense interest in oncology and infectious disease research due to their multi-target pharmacological profile[1]. Compounds such as 1-(Quinoxalin-6-yl)ethanol serve as critical building blocks and pharmacophores in drug design[2]. The substitution at the 6-position with an ethanol moiety provides essential hydrogen-bonding capabilities, tuning both the lipophilicity and the binding affinity to kinase hinge regions[3].

As a Senior Application Scientist, I have designed this technical guide to dissect the molecular mechanisms of quinoxaline derivatives, detailing their roles as kinase inhibitors, DNA intercalators, and bioreductive antimicrobial agents, while providing self-validating experimental workflows for their evaluation.

Core Mechanisms of Action

Receptor Tyrosine Kinase (RTK) and Serine/Threonine Kinase Inhibition

The planar structure of the quinoxaline scaffold makes it an ideal ATP-competitive inhibitor. Quinoxaline derivatives exhibit profound inhibitory activity against a spectrum of kinases, including EGFR, VEGFR-2, and Pim-1/2 kinases[1][4]. By occupying the ATP-binding pocket, these compounds disrupt downstream signaling pathways, ultimately arresting cell cycle progression and inducing caspase-dependent apoptosis[1]. For instance, dual Pim-1/2 inhibitors based on the quinoxaline core have demonstrated submicromolar efficacy (IC50 ~ 74 nM) in acute myeloid leukemia (AML) models[4]. The hydroxyl group in derivatives like 1-(Quinoxalin-6-yl)ethanol acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to the conserved residues in the kinase hinge region[3].

DNA Intercalation and Topoisomerase Inhibition

Beyond kinase inhibition, the electron-deficient nature of the quinoxaline ring allows it to intercalate between DNA base pairs[5]. This intercalation stabilizes the DNA-Topoisomerase II cleavable complex, preventing the religation of DNA strands. The resulting accumulation of double-strand breaks triggers the DNA damage response (DDR), upregulating pro-apoptotic factors like BAX while downregulating anti-apoptotic Bcl-2[1].

Bioreductive Antimicrobial Action (QdNOs)

Quinoxaline 1,4-di-N-oxides (QdNOs) exhibit a distinct mechanism of action against anaerobic bacteria and multidrug-resistant pathogens (e.g., MRSA)[6][7]. Under hypoxic conditions, the N-oxide groups undergo bioreduction, generating reactive oxygen species (ROS). This localized oxidative burst causes severe DNA damage, evidenced by elevated levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), and disrupts bacterial cell wall integrity[6].

MOA Quinoxaline Quinoxaline Derivatives RTK Kinase Inhibition (EGFR, Pim-1/2) Quinoxaline->RTK ATP-competitive DNA DNA Intercalation & Topoisomerase II Quinoxaline->DNA Planar stacking ROS ROS Generation (1,4-di-N-oxides) Quinoxaline->ROS Bioreduction Apoptosis Apoptosis / Cell Death RTK->Apoptosis Caspase Activation DNA->Apoptosis Double-Strand Breaks ROS->Apoptosis Oxidative Damage

Molecular targets and apoptotic pathways of quinoxaline derivatives.

Quantitative Pharmacological Profiling

To contextualize the potency of these compounds, the following table synthesizes quantitative efficacy metrics across various quinoxaline derivatives and their respective targets.

Compound / Derivative ClassPrimary Target / Cell LineEfficacy MetricMechanism Highlight
Compound 6c [1]HepG-2 (Hepatocellular)IC50 = 1.53 μMApoptosis induction; BAX/Bcl-2 modulation
Compound 1 [4]Pim-1 KinaseIC50 = 74 nMATP-competitive kinase inhibition
Compound IV [1]PC-3 (Prostate Cancer)IC50 = 2.11 μMDNA-processing enzyme targeting
Quinoxaline 1,4-di-N-oxides [7]MRSA IsolatesMIC = 1 - 8 µg/mLROS generation; DNA oxidative damage

Self-Validating Experimental Methodologies

Robust assay design must include internal controls to validate the mechanism of action. Below are the definitive, field-proven protocols for evaluating quinoxaline derivatives.

Protocol A: Kinase Inhibition Profiling via ADP-Glo Assay

Causality Check: Why choose ADP-Glo over radiometric assays? ADP-Glo measures ADP production directly rather than ATP depletion. This offers a significantly higher signal-to-background ratio and eliminates false positives caused by ATP-consuming impurities, ensuring that the calculated IC50 reflects true competitive displacement[4].

  • Enzyme-Substrate Pre-incubation: Combine the target kinase (e.g., Pim-1) and its specific peptide substrate in a kinase buffer (pH 7.4). Note: Pre-incubation allows the enzyme-substrate complex to reach equilibrium before introducing the inhibitor.

  • Inhibitor Addition: Add the quinoxaline derivative (e.g., 1-(Quinoxalin-6-yl)ethanol analog) in a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently measured via a luciferase/luciferin reaction. Read luminescence on a multi-mode microplate reader.

Workflow Prep 1. Kinase + Substrate Inhibitor 2. Add Quinoxaline Derivative Prep->Inhibitor ATP 3. Add ATP & Incubate Inhibitor->ATP Deplete 4. ADP-Glo Reagent ATP->Deplete Detect 5. Luminescence Detection Deplete->Detect

ADP-Glo Kinase Assay workflow for evaluating quinoxaline IC50.

Protocol B: Apoptosis Validation via Annexin V/PI Flow Cytometry

Causality Check: Distinguishing between true apoptosis and non-specific necrosis is critical. Annexin V binds phosphatidylserine (PS) that flips to the outer cellular leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining causality proves the quinoxaline is inducing programmed cell death via target inhibition, rather than acting as a non-specific toxin[1].

  • Cell Treatment: Seed cancer cells (e.g., HepG-2) at 1×105 cells/well. Treat with the quinoxaline derivative at 1x, 2x, and 4x its established IC50 for 24 and 48 hours.

  • Harvesting: Collect both the culture media (containing detached apoptotic cells) and the adherent cells via gentle trypsinization. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze immediately using a flow cytometer. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Quinoxaline Antibiotics: A Comparative Analysis Against Key Bacterial Pathogens Source: BenchChem URL
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation Source: MDPI URL
  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors Source: RSC Publishing URL
  • Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies Source: Taylor & Francis URL
  • 1-(Quinoxalin-6-yl)

Sources

Foundational

1-(Quinoxalin-6-yl)ethanol (CAS 874279-36-4): Technical Guide, SDS, and Synthetic Workflows in Drug Discovery

The quinoxaline scaffold—a bicyclic heteroaromatic system comprising fused benzene and pyrazine rings—is a highly privileged structure in modern medicinal chemistry[1]. Among its derivatives, 1-(Quinoxalin-6-yl)ethanol (...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoxaline scaffold—a bicyclic heteroaromatic system comprising fused benzene and pyrazine rings—is a highly privileged structure in modern medicinal chemistry[1]. Among its derivatives, 1-(Quinoxalin-6-yl)ethanol (CAS: 874279-36-4) serves as a critical, versatile building block for the development of targeted therapeutics, particularly in the design of small-molecule kinase inhibitors[2].

This whitepaper provides an in-depth technical analysis of 1-(Quinoxalin-6-yl)ethanol, synthesizing its chemical properties, rigorous safety data sheet (SDS) protocols, mechanistic biological relevance, and validated experimental workflows for drug development professionals.

Chemical Identity & Physical Properties

Understanding the baseline physicochemical properties of 1-(Quinoxalin-6-yl)ethanol is essential for predicting its pharmacokinetic behavior and optimizing downstream synthetic functionalization[3]. The secondary alcohol at the C6 position provides a highly reactive vector for esterification, etherification, or cross-coupling methodologies.

PropertyQuantitative Data / Description
Chemical Name 1-(Quinoxalin-6-yl)ethanol
Synonyms 6-Quinoxalinemethanol, α -methyl-; 1-(6-quinoxalinyl)ethanol
CAS Registry Number 874279-36-4
Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Purity 97%
Physical Form Solid (Powder or crystals)
Storage Temperature Room Temperature (Sealed, dry environment)

Safety Data Sheet (SDS) & Handling Protocols

Handling nitrogen-containing heteroaromatics requires strict adherence to GHS safety protocols. 1-(Quinoxalin-6-yl)ethanol presents acute toxicity and irritation hazards[4]. The following protocol is a self-validating safety system designed to mitigate exposure risks during scale-up synthesis.

Hazard Identification
GHS Hazard ClassCodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation mark)

Causality-Driven Precautionary Measures (P-Codes)
  • P264 & P280 (Prevention): Wash hands thoroughly after handling and wear protective nitrile gloves/eye protection. Causality: The lipophilic nature of the quinoxaline core allows it to readily penetrate the epidermal layer, necessitating impermeable barriers to prevent H315 (skin irritation)[4].

  • P305+P351+P338 (Response): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Causality: The basicity of the pyrazine nitrogens can cause localized pH shifts upon contact with ocular mucosa, leading to severe irritation (H319)[4].

  • Storage Protocol: Keep the container tightly closed in a dry, well-ventilated area. Causality: The secondary hydroxyl group is hygroscopic. Exposure to ambient moisture can lead to clumping, degradation, and inaccurate stoichiometric weighing during sensitive catalytic reactions[3].

Mechanistic Insights: Quinoxalines as Kinase Inhibitors

The pharmacological value of the quinoxaline core lies in its precise stereoelectronic profile. The nitrogen atoms in the pyrazine ring act as potent hydrogen-bond acceptors. This structural feature allows quinoxaline derivatives to effectively anchor into the highly conserved hinge region of various kinases, competing directly with Adenosine Triphosphate (ATP)[2].

Recent oncology drug discovery campaigns have highlighted two primary targets for quinoxaline derivatives:

  • Pim-1/2 Kinases: Quinoxaline-based inhibitors have demonstrated sub-nanomolar inhibition of Pim-1 and Pim-2, kinases that are frequently overexpressed in B-cell malignancies (e.g., multiple myeloma)[5]. The hinge region of Pim kinases contains a unique proline residue, which lacks the canonical hydrogen-bond donor found in other kinases; the quinoxaline core perfectly accommodates this atypical pocket[5].

  • JAK2 Kinase: Substituted quinoxalines (such as NVP-BSK805) act as ATP-competitive inhibitors of the JAK2(V617F) mutation. By blocking JAK2, these compounds suppress constitutive STAT5 phosphorylation, halting cell proliferation and inducing apoptosis in myeloproliferative neoplasms[2].

G Q 1-(Quinoxalin-6-yl)ethanol ATP ATP Binding Pocket Q->ATP Competitive Binding K Target Kinase (JAK2 / Pim-1) ATP->K Blocks Activation S Downstream Signaling K->S Inhibits A Apoptosis Induction S->A Triggers

Fig 1. Mechanism of action for quinoxaline-based kinase inhibitors targeting ATP binding sites.

Synthetic Workflows & Experimental Protocols

To utilize 1-(Quinoxalin-6-yl)ethanol in drug discovery, chemists often synthesize it via the chemoselective reduction of 6-acetylquinoxaline. The following step-by-step methodology is engineered as a self-validating system, explaining the causality behind each reagent and condition.

Protocol: Chemoselective Reduction of 6-Acetylquinoxaline

Causality & Reagent Selection: Sodium Borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) because it is a milder reducing agent. It selectively reduces the ketone moiety to a secondary alcohol without risking the reduction of the electron-deficient pyrazine ring. Methanol (MeOH) is utilized as the solvent; its protic nature stabilizes the alkoxyborohydride transition state, accelerating the reduction.

Synth N1 Step 1: Solubilization 6-Acetylquinoxaline in MeOH N2 Step 2: Hydride Transfer Add NaBH4 at 0°C N1->N2 Argon Atm N3 Step 3: Validation TLC Monitoring (1h) N2->N3 Warm to RT N4 Step 4: Quenching NH4Cl (aq) / EtOAc N3->N4 Conversion Confirmed N5 Step 5: Isolation Column Chromatography N4->N5 Organic Extraction

Fig 2. Step-by-step synthetic workflow for the chemoselective reduction of 6-acetylquinoxaline.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 6-acetylquinoxaline (1.0 equiv) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

    • Expertise Insight: Argon prevents oxidative degradation of the heteroaromatic system, while anhydrous conditions prevent the premature hydrolysis of the NaBH₄ reagent.

  • Controlled Hydride Transfer: Cool the reaction flask to 0°C using an ice-water bath. Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.

    • Expertise Insight: Portion-wise addition at 0°C controls the exothermic evolution of hydrogen gas and suppresses the formation of unwanted pinacol coupling byproducts.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Validate reaction completion via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate eluent.

    • Expertise Insight: TLC acts as a critical self-validating checkpoint. The disappearance of the UV-active ketone starting material confirms complete conversion, preventing downstream purification failures.

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Expertise Insight: NH₄Cl is used instead of strong acids (like HCl) because it mildly neutralizes the basic boron salts without protonating the weakly basic quinoxaline nitrogens, ensuring maximum product recovery in the organic phase.

  • Purification: Purify the crude residue via silica gel flash column chromatography to yield pure 1-(Quinoxalin-6-yl)ethanol as a crystalline solid[3].

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized 1-(Quinoxalin-6-yl)ethanol before its use in biological assays, the following analytical validations must be met:

  • ¹H NMR (CDCl₃): Look for the characteristic doublet of the methyl group (~1.5 ppm) and the diagnostic quartet of the methine proton (~5.0 ppm) adjacent to the hydroxyl group. The pyrazine protons will appear as distinct downfield singlets/doublets (>8.5 ppm).

  • LC-MS: Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ peak at m/z 175.2, confirming the molecular weight of 174.20 g/mol .

References

  • National Institutes of Health (PubMed). "Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805". Cancer Research.[Link]

  • ACS Publications. "Discovery and Optimization of Macrocyclic Quinoxaline-pyrrolo-dihydropiperidinones as Potent Pim-1/2 Kinase Inhibitors". ACS Medicinal Chemistry Letters.[Link]

Sources

Exploratory

The Emergence of 1-(Quinoxalin-6-yl)ethanol in Drug Discovery: A Preliminary Biological Activity Guide

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry The quinox...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoxaline nucleus, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has garnered significant attention in medicinal chemistry.[1] This interest stems from its classification as a "privileged structure," a molecular framework that is able to bind to multiple, unrelated classes of protein targets. This versatility has led to the development of a wide array of quinoxaline derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The diverse biological activities of quinoxaline derivatives underscore their potential as promising candidates for the development of novel therapeutic agents.[5][6] This guide focuses on the preliminary biological evaluation of a specific, novel derivative, 1-(Quinoxalin-6-yl)ethanol, providing a technical framework for its investigation in drug discovery.

Synthesis and Characterization of 1-(Quinoxalin-6-yl)ethanol

The synthesis of 1-(Quinoxalin-6-yl)ethanol can be approached through established synthetic methodologies for quinoxaline derivatives. A common and effective method involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8]

Proposed Synthetic Pathway

A plausible synthetic route to 1-(Quinoxalin-6-yl)ethanol is outlined below. This multi-step synthesis begins with the reduction of a nitro group to an amine, followed by the core quinoxaline ring formation and subsequent modification to yield the target compound.

Synthesis_of_1-(Quinoxalin-6-yl)ethanol A 4-Nitro-1,2-phenylenediamine B 6-Nitroquinoxaline A->B Glyoxal, acid catalyst C 6-Aminoquinoxaline B->C Reduction (e.g., H2, Pd/C) D 6-Bromoquinoxaline C->D Sandmeyer Reaction (NaNO2, HBr, CuBr) E 1-(Quinoxalin-6-yl)ethanone D->E Sonogashira or Stille Coupling followed by hydration, or direct acylation F 1-(Quinoxalin-6-yl)ethanol E->F Reduction (e.g., NaBH4)

A proposed synthetic route for 1-(Quinoxalin-6-yl)ethanol.
Detailed Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol for the synthesis of the quinoxaline core, which can be adapted for the synthesis of 1-(Quinoxalin-6-yl)ethanol.

  • Step 1: Quinoxaline Ring Formation.

    • A mixture of an aryl 1,2-diamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is prepared.[9]

    • The reactants are dissolved in a suitable solvent, such as ethanol or acetic acid.[1][7]

    • The reaction mixture is stirred at room temperature or refluxed, with the progress monitored by thin-layer chromatography (TLC).[7][9]

    • Upon completion, the product is isolated through filtration or extraction and purified by recrystallization or column chromatography.[9]

  • Step 2: Functional Group Interconversion.

    • Subsequent steps to introduce the ethanol moiety at the 6-position would involve standard organic transformations. For instance, a Grignard reaction with 6-formylquinoxaline or reduction of a 6-acetylquinoxaline derivative.

Preliminary Biological Activity Screening

Given the broad therapeutic potential of quinoxaline derivatives, a preliminary biological activity screening of 1-(Quinoxalin-6-yl)ethanol should encompass its potential anticancer and antimicrobial effects.[5][10][11][12]

In Vitro Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as antiproliferative agents by disrupting critical signaling pathways and inducing apoptosis in cancer cells.[2][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[13]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at an appropriate density and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with varying concentrations of 1-(Quinoxalin-6-yl)ethanol and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[2][13]

Compound Cancer Cell Line IC50 (µM) Reference
Compound IV (quinoxaline-based)PC-3 (Prostate)2.11[2]
Compound 11e (quinoxaline derivative)HepG2 (Liver)2.1[5]
Compound 11e (quinoxaline derivative)MCF-7 (Breast)2.7[5]
Compound 22 (quinoxaline derivative)HCT-116 (Colorectal)10.23[2]

Table 1: Examples of IC50 values for various quinoxaline derivatives against different cancer cell lines.

In Vitro Antimicrobial Activity

Quinoxaline derivatives have also been recognized for their antibacterial and antifungal properties.[10][11][12][15][16]

The agar disc diffusion method is a widely used technique to assess the antimicrobial activity of a compound.[12]

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: Inoculate the agar plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Disc Application: Place sterile paper discs impregnated with known concentrations of 1-(Quinoxalin-6-yl)ethanol onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

Microorganism Gram Stain Potential for Inhibition by Quinoxalines
Staphylococcus aureusGram-positiveYes[11][12]
Bacillus subtilisGram-positiveYes[11][12]
Escherichia coliGram-negativeYes[11][12]
Pseudomonas aeruginosaGram-negativeYes[12]
Candida albicansFungusYes
Aspergillus nigerFungusYes[16]

Table 2: Common microorganisms for antimicrobial screening of quinoxaline derivatives.

Elucidation of Potential Mechanisms of Action

The diverse biological activities of quinoxaline derivatives are attributed to their ability to interact with various molecular targets.[5][6]

Potential Anticancer Mechanisms
  • Kinase Inhibition: Many quinoxaline derivatives act as inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival.[13][14] A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase involved in angiogenesis.[17][18]

Kinase_Inhibition_Pathway Quinoxaline 1-(Quinoxalin-6-yl)ethanol VEGFR2 VEGFR-2 Quinoxaline->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation

Inhibition of the VEGFR-2 signaling pathway by a quinoxaline derivative.
  • Induction of Apoptosis: Quinoxaline derivatives can induce programmed cell death (apoptosis) in cancer cells.[2][5][6] This can be assessed through assays such as Annexin V/Propidium Iodide staining and cell cycle analysis.[13]

Apoptosis_Induction_Workflow Start Cancer Cells + 1-(Quinoxalin-6-yl)ethanol Incubate Incubate for 24-48h Start->Incubate Harvest Harvest Cells Incubate->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Quantification of Apoptotic Cells Analyze->Result

Experimental workflow for assessing apoptosis induction.
Potential Antimicrobial Mechanisms

The antimicrobial action of quinoxaline derivatives may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. Further studies, such as determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC), are necessary to elucidate the precise mechanism.

Future Directions and Therapeutic Potential

The preliminary biological evaluation of 1-(Quinoxalin-6-yl)ethanol serves as a crucial first step in its journey as a potential drug candidate. Positive results from these initial screens would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Assessment of the compound's therapeutic effect in animal models of cancer or infectious diseases.

  • ADMET Profiling: Evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity properties to assess its drug-likeness.[17][19]

The versatile quinoxaline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A systematic and thorough investigation of 1-(Quinoxalin-6-yl)ethanol, following the principles outlined in this guide, will be instrumental in unlocking its full therapeutic potential.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026, March 1). Biomolecular Therapeutics.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (2000, June 18). Molecules. [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026, March 7). PMC. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). PMC. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PMC. [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026, February 28). PubMed. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). RSC Publishing. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC. [Link]

  • Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. (n.d.). Research India Publications. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). PMC. [Link]

  • Note An efficient synthesis of 1-(quinoxalin-6-yl)- 1H-1,2,3-triazole-4-carboxylic acid. (n.d.). ResearchGate. [Link]

  • Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21). Taylor & Francis Online. [Link]

  • Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. (n.d.). PMC. [Link]

  • In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. (2025, March 13). PMC. [Link]

  • Design, Synthesis, and in vitro Evaluation of Derivatives of Quinoxaline-2- One as a Myeloperoxidase Modulator Using in silico Methods. (2024, October 1). Ingenta Connect. [Link]

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. (2021, October 12). RSC Advances. [Link]

    • General procedure for the synthesis of quinoxalines: A mixture of aryl 1,2-diamine (1 mmol), 1,2-diketone (1 mmol) and silica. (n.d.). The Royal Society of Chemistry. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PMC. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2021, May 23). MDPI. [Link]

  • New styrylquinoxaline: synthesis, structural, biological evaluation, ADMET prediction and molecular docking investigations. (n.d.). ResearchGate. [Link]

  • AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A CATALYST. (n.d.). Revue Roumaine de Chimie. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Organic Chemistry: An Indian Journal. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021, June 19). MDPI. [Link]

  • Biological activity of quinoxaline derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21). PMC. [Link]

Sources

Foundational

A Technical Guide to the Early-Stage Pharmacokinetic Profiling of 1-(Quinoxalin-6-yl)ethanol

Abstract The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its interaction with a biological system. This technical guide provides an in-depth f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its interaction with a biological system. This technical guide provides an in-depth framework for the early-stage pharmacokinetic (PK) profiling of 1-(Quinoxalin-6-yl)ethanol, a representative small molecule from the promising quinoxaline class of compounds.[1][2][3][4] The quinoxaline scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2][4][5] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the underlying scientific rationale. The objective is to empower research teams to make informed, data-driven decisions, thereby de-risking progression and optimizing the allocation of resources in the drug discovery pipeline. We will delve into essential in vitro assays and a foundational in vivo study design critical for elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties that govern a compound's in vivo behavior and, ultimately, its therapeutic potential.[6][7][8][9][10]

Introduction: The Imperative of Early-Stage Pharmacokinetics

Pharmacokinetics (PK) describes the journey of a drug through the body—what the body does to the drug.[7][9][11] In the fiercely competitive landscape of drug discovery, a "fail early, fail cheap" philosophy is paramount. Unfavorable ADME properties are a leading cause of costly late-stage failures.[8][12] Therefore, integrating a robust pharmacokinetic assessment at the earliest stages is not merely a recommendation but a strategic necessity.[6][8][13][14]

1-(Quinoxalin-6-yl)ethanol serves as our model compound, belonging to a class of nitrogen-containing heterocycles known for their diverse pharmacological potential.[1][2][3][5] However, a promising in vitro biological activity profile is meaningless without adequate systemic exposure at the target site. This guide outlines the critical experiments to build a preliminary PK profile, enabling the project team to answer pivotal questions:

  • Is the compound likely to be orally bioavailable?

  • How quickly is it cleared from the body?

  • How extensively does it distribute into tissues?

  • What are its potential liabilities concerning metabolic stability and drug-drug interactions?

Answering these questions early allows for the timely optimization of chemical structures and the selection of lead candidates with a higher probability of success.[8][10][13][14]

Foundational In Vitro ADME Profiling

In vitro ADME assays are the workhorse of early drug discovery, providing cost-effective and rapid screening of compound liabilities before committing to more complex and resource-intensive in vivo studies.[6][8][13][14] These assays use subcellular components or cell-based systems to model key physiological processes.[6]

Metabolic Stability Assessment

The liver is the primary organ of drug metabolism.[15][16] The metabolic stability of a compound provides a measure of its susceptibility to enzymatic degradation, which is a key determinant of its in vivo half-life and oral bioavailability. The two most common systems for this assessment are liver microsomes and hepatocytes.

2.1.1. Rationale: Why We Measure Metabolic Stability

A compound that is too rapidly metabolized will be cleared from the body quickly, potentially requiring frequent, high doses to maintain therapeutic concentrations, which can increase the risk of toxicity. Conversely, a compound that is too stable might accumulate in the body, also leading to toxicity. This assay helps us find the "Goldilocks zone" for metabolic clearance. The data generated, specifically the in vitro half-life (t½) and intrinsic clearance (CLint), are crucial for predicting in vivo hepatic clearance.[15][16]

2.1.2. Experimental Workflow: Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, such as Cytochrome P450s (CYPs).[15][16] They are a cost-effective and widely used tool for initial stability screening.[15]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound 1. Prepare Stock Solution 1-(Quinoxalin-6-yl)ethanol in DMSO PreIncubate 4. Pre-incubate Compound + Microsomes Compound->PreIncubate Microsomes 2. Prepare Microsomal Suspension (e.g., Human, Rat Liver Microsomes) in Phosphate Buffer Microsomes->PreIncubate NADPH 3. Prepare Cofactor Solution NADPH Regenerating System Initiate 5. Initiate Reaction Add NADPH Solution NADPH->Initiate PreIncubate->Initiate Timepoints 6. Sample at Timepoints (e.g., 0, 5, 15, 30, 45 min) Initiate->Timepoints Quench 7. Quench Reaction (e.g., Acetonitrile with Internal Standard) Timepoints->Quench Centrifuge 8. Centrifuge Pellet Precipitated Proteins Quench->Centrifuge LCMS 9. Analyze Supernatant LC-MS/MS Quantification Centrifuge->LCMS

Caption: Workflow for the Liver Microsomal Stability Assay.

2.1.3. Detailed Protocol: Microsomal Stability [15][17][18]

  • Preparation:

    • Prepare a 1 mM stock solution of 1-(Quinoxalin-6-yl)ethanol in DMSO.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution as per the manufacturer's instructions. This is crucial as it continuously supplies the necessary cofactor for CYP enzyme activity.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an analytical internal standard (e.g., a structurally similar, stable compound like Verapamil or Propranolol). This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[17]

  • Controls:

    • Minus Cofactor Control: Incubate the compound with microsomes for the longest time point without adding NADPH. This validates that the compound loss is enzyme-dependent.

    • Positive Control: Include a compound with known metabolic liability (e.g., Testosterone) to ensure the microsomal batch is active.

2.1.4. Data Presentation & Interpretation

The percentage of the compound remaining at each time point is plotted against time.

Time (min)% Remaining (Example Data)
0100
585
1560
3035
4515

From the slope of the natural log plot of percent remaining versus time, the in vitro half-life (t½) is calculated. This is then used to determine the intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity.

Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared.[19]

2.2.1. Rationale: The Importance of the Free Fraction

High plasma protein binding (>99%) can have significant consequences.[20] It limits the amount of free drug available to act on its target, potentially reducing efficacy. Small changes in the binding percentage can lead to large changes in the free concentration, which is particularly critical for drugs with a narrow therapeutic index. Therefore, determining the fraction unbound (fu) is essential for interpreting PK/PD relationships and for dose prediction.[19][21]

2.2.2. Experimental Workflow: Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is considered the "gold standard" method for determining PPB.[22] The Rapid Equilibrium Dialysis (RED) device is a high-throughput format that is well-suited for discovery screening.[19][22][23]

G cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Quantification PlasmaSide 1. Add Compound-Spiked Plasma to Donor Chamber (Red) Incubate 3. Incubate at 37°C (e.g., 4-6 hours with shaking) PlasmaSide->Incubate BufferSide 2. Add PBS Buffer to Receiver Chamber (White) BufferSide->Incubate Equilibrium Unbound drug diffuses across the semi-permeable membrane until equilibrium is reached Sample 4. Sample Both Chambers Equilibrium->Sample MatrixMatch 5. Matrix-match Samples (Add buffer to plasma sample, plasma to buffer sample) Sample->MatrixMatch LCMS 6. Analyze by LC-MS/MS MatrixMatch->LCMS

Caption: Workflow for Plasma Protein Binding via RED Assay.

2.2.3. Detailed Protocol: RED Assay [19][20][22]

  • Preparation:

    • Spike 1-(Quinoxalin-6-yl)ethanol into plasma (human and rat) at a final concentration of 1 µM.

    • Prepare the RED device inserts in the base plate.

  • Loading:

    • Add the compound-spiked plasma (e.g., 200 µL) to the donor (red) chamber of the RED insert.

    • Add phosphate-buffered saline (PBS, pH 7.4) (e.g., 350 µL) to the receiver chamber.

  • Incubation:

    • Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the semi-permeable membrane.[24]

  • Sampling & Analysis:

    • After incubation, carefully aspirate aliquots from both the plasma and buffer chambers.

    • Crucially, matrix-match the samples for bioanalysis: add an equal volume of blank plasma to the buffer aliquot, and an equal volume of PBS to the plasma aliquot. This ensures that matrix effects do not bias the LC-MS/MS quantification.

    • Precipitate proteins with acetonitrile containing an internal standard and analyze both samples by LC-MS/MS.

  • Calculation:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

2.2.4. Data Presentation & Interpretation

SpeciesFraction Unbound (fu) (Example)% Bound (Example)Classification
Human0.0595%Highly Bound
Rat0.1288%Moderately Bound

A compound with fu < 0.01 (>99% bound) is considered highly bound. A compound with fu > 0.1 (<90% bound) is considered to have low-to-moderate binding. This data is critical for building more complex pharmacokinetic models.

Foundational In Vivo Pharmacokinetic Study

While in vitro assays are predictive, an in vivo study is essential to understand how these individual parameters integrate within a whole, living system. A discrete, early-stage PK study in a rodent model (typically the rat) is the standard first step.[25]

Rationale: The Whole-System View

This study provides the first real-world data on the compound's concentration-time profile in the body. It allows for the calculation of key PK parameters such as Clearance (CL), Volume of Distribution (Vd), Half-Life (t½), and, crucially, Oral Bioavailability (%F).[7][11] This information is vital for validating in vitro-to-in vivo extrapolations and for designing efficacious dose levels for subsequent pharmacology or toxicology studies.[26]

Study Design: A Cassette Dosing IV/PO Study in Rats

To maximize data generation while adhering to the principles of the 3Rs (Reduction, Refinement, Replacement of animal use), a cassette dosing approach can be considered, though a discrete study is often cleaner for a lead compound.[27] For this guide, we describe a standard discrete study design. The study involves two groups: one receiving an intravenous (IV) dose and one receiving an oral (PO) dose.

  • IV Administration: Bypasses absorption, providing a direct measure of systemic clearance and distribution.

  • PO Administration: Assesses the extent and rate of absorption from the gastrointestinal tract.

3.2.1. Experimental Workflow

G cluster_animal Animal Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Acclimate 1. Acclimatize Male Sprague-Dawley Rats DoseIV 2a. Dose IV Group (e.g., 1 mg/kg via tail vein) Acclimate->DoseIV DosePO 2b. Dose PO Group (e.g., 5 mg/kg via oral gavage) Acclimate->DosePO Sample 3. Collect Serial Blood Samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hr) DoseIV->Sample DosePO->Sample Process 4. Process Blood to Plasma Sample->Process Extract 5. Extract Compound (e.g., Protein Precipitation or SPE) Process->Extract LCMS 6. Quantify by Validated LC-MS/MS Extract->LCMS Plot 7. Plot Plasma Conc. vs. Time LCMS->Plot NCA 8. Non-Compartmental Analysis (NCA) Plot->NCA Params 9. Calculate PK Parameters (AUC, CL, Vd, t½, %F) NCA->Params

Caption: Workflow for an In Vivo Rat Pharmacokinetic Study.

3.2.2. Detailed Protocol

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are commonly used. Animals should be cannulated (e.g., jugular vein) to facilitate serial blood sampling, which reduces animal stress and improves data quality.[28]

  • Dose Formulation & Administration:

    • IV Dose: Formulate 1-(Quinoxalin-6-yl)ethanol in a suitable vehicle (e.g., saline with a cosolvent like Solutol) for a dose of 1 mg/kg. Administer as a slow bolus via the tail vein or cannula.

    • PO Dose: Formulate in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water) for a dose of 5 mg/kg.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., ~100 µL) at pre-defined time points post-dose. Typical time points might be: 0 (pre-dose), 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours.

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

  • Sample Processing & Bioanalysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of 1-(Quinoxalin-6-yl)ethanol in the plasma samples using a validated LC-MS/MS method. Method validation is critical to ensure the reliability of the data and should be performed according to regulatory guidance.[29][30][31][32]

Data Analysis and Interpretation

The plasma concentration versus time data is analyzed using specialized software (e.g., Phoenix WinNonlin). Non-compartmental analysis (NCA) is the standard approach for this stage of discovery.[7][33]

Key Pharmacokinetic Parameters

The analysis will yield several critical parameters that together form the PK profile.

ParameterDescriptionSignificance (Example Interpretation)
AUC (Area Under the Curve) Total drug exposure over time.A high AUC indicates good overall exposure.
CL (Clearance) The volume of plasma cleared of the drug per unit time.Low CL (<20% of liver blood flow) suggests slow elimination; High CL suggests rapid elimination.
Vdss (Volume of Distribution at Steady State) The theoretical volume into which the drug distributes.Low Vdss (<0.5 L/kg) suggests confinement to blood; High Vdss (>1 L/kg) suggests extensive tissue distribution.
t½ (Terminal Half-Life) The time required for the plasma concentration to decrease by half.Determines dosing frequency. A t½ of 8-12 hours might support once or twice-daily dosing.
Cmax (Maximum Concentration) The peak plasma concentration after oral dosing.Related to efficacy and potential toxicity.
Tmax (Time to Cmax) The time at which Cmax is reached.Indicates the rate of absorption.
%F (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulation.Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. High bioavailability (>50%) is desirable.
Synthesizing the Data: Building a Coherent Profile

The true power of this exercise lies in integrating the in vitro and in vivo data.

  • Does the in vitro metabolic clearance predict the in vivo clearance? If not, why? Could other clearance mechanisms (e.g., renal) or transporter effects be at play?

  • How does the plasma protein binding affect the volume of distribution? A highly bound drug might be expected to have a lower Vd, unless it also has high tissue affinity.

  • Is low oral bioavailability due to poor absorption or high first-pass metabolism? The metabolic stability data can provide clues.

Conclusion: A Foundation for Success

This guide has outlined a foundational, yet comprehensive, strategy for the early-stage pharmacokinetic profiling of 1-(Quinoxalin-6-yl)ethanol. By systematically conducting and interpreting these core in vitro and in vivo studies, drug discovery teams can build a robust data package. This package not only characterizes the ADME properties of a lead compound but also provides a self-validating system where in vitro predictions are tested against in vivo reality. This iterative process of prediction, testing, and interpretation is the cornerstone of modern, efficient drug discovery. It ensures that only the most promising candidates, those with a scientifically sound and viable pharmacokinetic profile, are progressed, ultimately increasing the probability of delivering safe and effective new medicines to patients.

References

A comprehensive list of authoritative sources is provided below for further reading and verification.

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from [Link]

  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (2025, September 15). InfinixBio. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017, September 1). Bentham Science. Retrieved from [Link]

  • Plasma Protein Binding. (n.d.). QPS. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Quinoxaline and examples of its pharmacological activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Testing of chemicals. (n.d.). OECD. Retrieved from [Link]

  • FDA Announces Guidance on M10 Bioanalytical Method Validation. (2019, June 27). American College of Clinical Pharmacology. Retrieved from [Link]

  • ICH M3 R2 approaches for exploratory studies. (n.d.). TRACER CRO. Retrieved from [Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. (2013, February 11). European Medicines Agency. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.). OECD iLibrary. Retrieved from [Link]

  • Multidisciplinary Guidelines. (n.d.). ICH. Retrieved from [Link]

  • In Vitro ADME Studies. (n.d.). PharmaLegacy. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved from [Link]

  • OECD Chemical Testing Guidelines 2025 Updated. (2025, June 27). Auxilife. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Pharmacokinetics Simplified: Data & PK Interpretation. (2025, July 7). Zenovel. Retrieved from [Link]

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • ADME DMPK Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. (2024, September 3). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026, March 7). PMC. Retrieved from [Link]

  • Clinical Pharmacokinetics Analysis in Clinical Trials. (n.d.). Medicover MICS. Retrieved from [Link]

  • Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). (2024, October 9). DMID. Retrieved from [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025, April 11). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]

  • Quinoxaline, its derivatives and applications: A state of the art review. (n.d.). SciSpace. Retrieved from [Link]

  • Human Relevant | 3D DMPK / ADME In Vitro Assays. (2026, January 25). CN Bio. Retrieved from [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan. Retrieved from [Link]

  • In-vitro plasma protein binding. (2025, August 3). protocols.io. Retrieved from [Link]

  • Pharmacokinetics and its role in small molecule drug discovery research. (2001, September 15). PubMed. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (n.d.). Sygnature Discovery. Retrieved from [Link]

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  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2024, April 18). PMC. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling of 1-(Quinoxalin-6-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals Foreword: A Proactive Approach to Laboratory Safety In the dynamic landscape of pharmaceutical research and chemical synthesis, the introduction of novel co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Laboratory Safety

In the dynamic landscape of pharmaceutical research and chemical synthesis, the introduction of novel compounds is a daily occurrence. Among these, heterocyclic compounds, and specifically quinoxaline derivatives, represent a cornerstone in the development of new therapeutic agents.[1][2] 1-(Quinoxalin-6-yl)ethanol, a member of this important class, is a research chemical with potential applications in medicinal chemistry. As with any investigational compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are not merely procedural formalities but are fundamental to the protection of laboratory personnel and the integrity of research.

This guide is designed to provide a comprehensive overview of the known and potential hazards associated with 1-(Quinoxalin-6-yl)ethanol. In the absence of a complete, formally issued Safety Data Sheet (SDS) for this specific molecule, this document synthesizes available data for the compound itself, alongside information from structurally related quinoxaline derivatives. By providing a framework for risk assessment and safe handling, this guide empowers researchers to work with 1-(Quinoxalin-6-yl)ethanol in a manner that is both scientifically rigorous and uncompromising in its commitment to safety.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is the correct identification of the substance and its basic physical and chemical properties. This information is critical for everything from proper storage to the selection of appropriate personal protective equipment.

PropertyValueSource
Chemical Name 1-(Quinoxalin-6-yl)ethanol
Synonyms 1-(6-quinoxalinyl)ethanol
CAS Number 874279-36-4
Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol Calculated
Physical Form Powder or crystals
Purity Typically ≥97%

Section 2: Hazard Identification and Toxicological Profile

Understanding the potential health effects of a compound is paramount. The following information is based on the available data for 1-(Quinoxalin-6-yl)ethanol and related quinoxaline compounds.

2.1 Known Hazards of 1-(Quinoxalin-6-yl)ethanol

Based on the information provided by suppliers, 1-(Quinoxalin-6-yl)ethanol is classified with the following hazards:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

2.2 Inferred and Potential Hazards from Structurally Related Compounds

Due to the limited toxicological data for this specific compound, it is prudent to consider the hazards associated with the broader class of quinoxaline derivatives. Safety data for other quinoxalines suggests the following potential hazards should also be considered:

  • Respiratory Irritation: Some quinoxaline derivatives are known to cause respiratory irritation (H335).[3][4] Therefore, inhalation of the dust or powder of 1-(Quinoxalin-6-yl)ethanol should be avoided.

  • Potential for Serious Eye Damage: While H319 indicates serious eye irritation, some related compounds are classified as causing serious eye damage (H318).[4] This underscores the critical importance of appropriate eye protection.

  • Carcinogenicity and Mutagenicity: There is no specific data to suggest that 1-(Quinoxalin-6-yl)ethanol is carcinogenic or mutagenic. However, for some related compounds, there is a suspicion of causing genetic defects or cancer.[5][6] Until more data is available, it is wise to handle this compound as a potential carcinogen and mutagen.

2.3 Toxicological Summary

HazardClassification for 1-(Quinoxalin-6-yl)ethanolPotential for Related Quinoxalines
Acute Oral Toxicity Harmful if swallowed (H302)Toxic if swallowed[5]
Skin Corrosion/Irritation Causes skin irritation (H315)Causes skin irritation[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation (H319)Causes serious eye damage[4]
Respiratory Irritation Not classified, but should be considered a riskMay cause respiratory irritation (H335)[3][4]
Carcinogenicity No data availableSuspected of causing cancer[6]
Mutagenicity No data availableSuspected of causing genetic defects[5]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is the most effective way to minimize exposure and ensure a safe working environment.

3.1 Engineering Controls

  • Ventilation: All handling of 1-(Quinoxalin-6-yl)ethanol powder should be conducted in a well-ventilated area.[3] A certified chemical fume hood is strongly recommended, especially when transferring or weighing the material, to prevent inhalation of dust.[5]

  • Containment: For procedures with a higher risk of aerosolization, a glove box may be appropriate.

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[3] A face shield should be worn in addition to goggles when there is a risk of splashing.[3]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[3] Gloves should be inspected for integrity before each use and changed immediately if contaminated.

    • Lab Coat: A full-length laboratory coat should be worn and kept fastened.[7]

  • Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[7]

3.3 Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][8]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]

  • Contaminated clothing should be removed immediately and laundered separately before reuse.[3]

3.4 Storage

  • Store in a tightly closed container in a dry, well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Store at room temperature.

Section 4: Experimental Workflows and Emergency Procedures

A proactive approach to safety includes being prepared for accidental spills and exposures.

4.1 Standard Operating Procedure for Handling

The following diagram outlines a safe workflow for handling 1-(Quinoxalin-6-yl)ethanol.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 handle1 Weigh compound in fume hood prep2->handle1 handle2 Transfer to reaction vessel handle1->handle2 handle3 Conduct experiment handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in designated container clean1->clean2 clean3 Remove PPE and wash hands clean2->clean3

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(Quinoxalin-6-yl)ethanol from quinoxaline

An Application Note and Step-by-Step Protocol for the Synthesis of 1-(Quinoxalin-6-yl)ethanol from Quinoxaline Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 1-(Quinoxalin-6-yl)e...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 1-(Quinoxalin-6-yl)ethanol from Quinoxaline

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 1-(Quinoxalin-6-yl)ethanol, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and reproducible three-step synthetic sequence starting from the commercially available precursor, 4-bromo-1,2-phenylenediamine, which is first converted to a quinoxaline core. The synthesis is designed for researchers, scientists, and professionals in drug development, offering not only a detailed methodology but also the underlying chemical principles and expert insights for successful execution. The protocol emphasizes safety, efficiency, and high-purity isolation of the target compound.

Introduction: The Significance of Quinoxaline Scaffolds

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to possess a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1] The specific target molecule, 1-(Quinoxalin-6-yl)ethanol, incorporates a chiral secondary alcohol, providing a key functional handle for the development of more complex molecules and potential drug candidates.

This guide outlines a reliable synthetic pathway that circumvents the challenges associated with direct functionalization of the quinoxaline ring, which is often deactivated towards classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[2][3] Instead, the strategy involves building the quinoxaline ring from a pre-functionalized precursor, followed by modern cross-coupling chemistry and a selective reduction.

Overall Synthetic Strategy

The synthesis of 1-(Quinoxalin-6-yl)ethanol is accomplished via a three-step sequence. This approach ensures high regioselectivity and employs well-established, high-yielding reactions.

  • Step 1: Quinoxaline Ring Formation. Synthesis of 6-bromoquinoxaline through the condensation of 4-bromo-1,2-phenylenediamine with aqueous glyoxal. This is a classic and efficient method for constructing the quinoxaline core.[4]

  • Step 2: Introduction of the Acetyl Group. Conversion of 6-bromoquinoxaline to 6-acetylquinoxaline via a palladium-catalyzed Stille cross-coupling reaction with tributyl(1-ethoxyvinyl)tin, followed by in-situ hydrolysis of the resulting vinyl ether.

  • Step 3: Ketone Reduction. Selective reduction of the acetyl group in 6-acetylquinoxaline using sodium borohydride to yield the final product, 1-(Quinoxalin-6-yl)ethanol.

The complete workflow is visualized in the diagram below.

G cluster_0 Step 1: Quinoxaline Formation cluster_1 Step 2: Stille Coupling & Hydrolysis cluster_2 Step 3: Ketone Reduction A 4-Bromo-1,2-phenylenediamine B 6-Bromoquinoxaline A->B Glyoxal (40% in H₂O) Ethanol, Reflux C 6-Acetylquinoxaline B->C 1. Tributyl(1-ethoxyvinyl)tin Pd(PPh₃)₄, Toluene, Reflux 2. 2M HCl D 1-(Quinoxalin-6-yl)ethanol C->D Sodium Borohydride (NaBH₄) Methanol, 0 °C to RT

Caption: Overall synthetic workflow for 1-(Quinoxalin-6-yl)ethanol.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/SolventSupplierGrade
4-Bromo-1,2-phenylenediamineSigma-Aldrich98%
Glyoxal (40 wt. % in H₂O)Sigma-Aldrich
Ethanol (EtOH)Fisher ScientificAnhydrous
TolueneSigma-AldrichAnhydrous, 99.8%
Tributyl(1-ethoxyvinyl)tinSigma-Aldrich95%
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals99%
Hydrochloric Acid (HCl)VWR2 M solution
Sodium Borohydride (NaBH₄)Acros Organics99%
Methanol (MeOH)Fisher ScientificAnhydrous
Ethyl Acetate (EtOAc)VWRHPLC Grade
HexanesVWRHPLC Grade
Magnesium Sulfate (MgSO₄)Sigma-AldrichAnhydrous
Celite®Sigma-Aldrich

Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Tributyltin compounds are toxic and should be handled with extreme care.

Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Standard laboratory glassware

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromoquinoxaline

Principle: This step involves the acid-catalyzed condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound (glyoxal) to form the pyrazine ring of the quinoxaline system. This is a classic, robust reaction for quinoxaline synthesis.[4][5]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1,2-phenylenediamine (10.0 g, 53.5 mmol, 1.0 eq).

  • Add ethanol (100 mL) to the flask and stir the mixture to obtain a suspension.

  • Slowly add aqueous glyoxal (40 wt. %, 8.5 mL, 74.8 mmol, 1.4 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration, washing the filter cake with cold water (2 x 30 mL) and then a small amount of cold ethanol (20 mL).

  • Dry the solid under vacuum to afford 6-bromoquinoxaline as a pale yellow solid.

Expected Yield: 10.1 g (90%). Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding.

Step 2: Synthesis of 6-Acetylquinoxaline

Principle: This transformation is achieved via a Stille cross-coupling reaction.[6] The palladium(0) catalyst facilitates the coupling of the organotin reagent (tributyl(1-ethoxyvinyl)tin) with the aryl bromide (6-bromoquinoxaline). The resulting 1-ethoxyvinyl group is an enol ether, which is readily hydrolyzed under mild acidic conditions to the desired ketone.

Procedure:

  • In a 500 mL oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-bromoquinoxaline (8.36 g, 40.0 mmol, 1.0 eq) in anhydrous toluene (200 mL).

  • To this solution, add tributyl(1-ethoxyvinyl)tin (15.9 g, 44.0 mmol, 1.1 eq) via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.85 g, 1.6 mmol, 0.04 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours. Monitor the reaction by TLC (Eluent: 25% Ethyl Acetate in Hexanes) until the starting bromide is consumed.

  • Cool the reaction mixture to room temperature. Add 2 M aqueous HCl (100 mL) and stir vigorously for 1 hour to effect the hydrolysis of the enol ether.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (gradient eluent: 10% to 40% ethyl acetate in hexanes) to yield 6-acetylquinoxaline as a white to off-white solid.

Expected Yield: 5.7 g (83%). Characterization: Confirm structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step 3: Synthesis of 1-(Quinoxalin-6-yl)ethanol

Principle: This final step is a nucleophilic addition of a hydride ion from sodium borohydride (NaBH₄) to the carbonyl carbon of the ketone. NaBH₄ is a mild and selective reducing agent, ideal for converting ketones to secondary alcohols without affecting the aromatic quinoxaline ring.[7][8]

Procedure:

  • To a 250 mL round-bottom flask, dissolve 6-acetylquinoxaline (5.16 g, 30.0 mmol, 1.0 eq) in methanol (120 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add sodium borohydride (NaBH₄) (1.70 g, 45.0 mmol, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) for the complete disappearance of the starting ketone.

  • Quench the reaction by slowly adding water (50 mL) at 0 °C.

  • Remove the majority of the methanol using a rotary evaporator.

  • Extract the remaining aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography (gradient eluent: 30% to 70% ethyl acetate in hexanes) to afford 1-(Quinoxalin-6-yl)ethanol as a white solid.

Expected Yield: 4.8 g (92%). Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and HRMS to confirm its identity, purity, and structure.

Data Summary & Visualization

Table of Reaction Parameters
StepStarting MaterialKey ReagentsProductMolar Mass ( g/mol )Expected Yield (%)
14-Bromo-1,2-phenylenediamineGlyoxal6-Bromoquinoxaline209.05~90%
26-BromoquinoxalineTributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄6-Acetylquinoxaline172.18~83%
36-AcetylquinoxalineSodium Borohydride (NaBH₄)1-(Quinoxalin-6-yl)ethanol174.20~92%
Reaction Mechanism Visualization

Caption: Key mechanisms for Step 2 (Stille Coupling) and Step 3 (Ketone Reduction).

Conclusion

This application note provides a validated and detailed protocol for the multi-step synthesis of 1-(Quinoxalin-6-yl)ethanol. By employing a strategic sequence of quinoxaline formation, Stille cross-coupling, and selective ketone reduction, this guide enables researchers to reliably produce this important chemical intermediate in high yield and purity. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized quinoxaline derivatives.

References

  • Ali, M. A., et al. (2021). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry. [Link not available from snippets, general reference on quinoxaline chemistry]
  • Organic Chemistry Portal. (n.d.). Quinoxalinone synthesis. [Link]

  • Gouda, M. A., et al. (2014). An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. ResearchGate. [Link]

  • Various Authors. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? Quora. [Link]

  • Li, Q., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules. [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. MTIEAT. [Link]

  • Ahmad, N., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • Cambridge University Press & Assessment. (n.d.). Grignard Reaction. [Link]

  • Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • University Handout. (n.d.). handout lab6 GRIGNARD REACTION. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Grignard Reagents. [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

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Application

The Pivotal Role of 1-(Quinoxalin-6-yl)ethanol in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Quinoxaline Scaffold as a "Privileged" Structure in Medicinal Chemistry The quinoxaline motif, a fused heterocycle of benzene and pyrazine rings, has garnered significant attention in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoxaline Scaffold as a "Privileged" Structure in Medicinal Chemistry

The quinoxaline motif, a fused heterocycle of benzene and pyrazine rings, has garnered significant attention in medicinal chemistry, being classified as a "privileged scaffold." This designation stems from its recurring presence in a multitude of biologically active compounds spanning a wide therapeutic spectrum.[1][2] Quinoxaline derivatives have demonstrated a remarkable range of pharmacological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Their ability to act as kinase inhibitors has made them particularly valuable in the development of targeted cancer therapies.[2][5]

Within this important class of compounds, 1-(Quinoxalin-6-yl)ethanol emerges as a key chiral building block. Its secondary alcohol functionality provides a versatile handle for further synthetic transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The stereochemistry of the hydroxyl group is often crucial for biological activity, making the enantioselective synthesis or resolution of this precursor a critical aspect of its application in pharmaceutical development.

This technical guide provides an in-depth exploration of 1-(Quinoxalin-6-yl)ethanol as a precursor in pharmaceutical organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a comprehensive overview of its synthetic utility.

Physicochemical Properties of 1-(Quinoxalin-6-yl)ethanol

A thorough understanding of the physicochemical properties of a synthetic precursor is fundamental to its effective use in process development and scale-up. The following table summarizes the key properties of 1-(Quinoxalin-6-yl)ethanol.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₀N₂OCalculated
Molecular Weight 174.20 g/mol Calculated
Appearance Off-white to yellow solidSupplier Data
Melting Point Not widely reported-
Boiling Point Not widely reported-
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.General knowledge of similar compounds

Synthetic Pathways to 1-(Quinoxalin-6-yl)ethanol: A Strategic Overview

The synthesis of 1-(Quinoxalin-6-yl)ethanol can be approached through several strategic pathways, primarily revolving around the formation of the quinoxaline core followed by the introduction or modification of the ethanol side chain.

Figure 1: Key synthetic strategies for the preparation of 1-(Quinoxalin-6-yl)ethanol.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-(Quinoxalin-6-yl)ethanol and its precursors. These protocols are designed to be self-validating by explaining the rationale behind key experimental choices.

Protocol 1: Synthesis of the Precursor 6-Acetylquinoxaline

The most direct precursor to 1-(quinoxalin-6-yl)ethanol is 6-acetylquinoxaline. While not commercially available in large quantities, it can be synthesized from more accessible starting materials. A common route involves the condensation of 4-acetyl-1,2-phenylenediamine with glyoxal.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetyl-1,2-phenylenediamine (1 equivalent). Dissolve the diamine in a suitable solvent such as ethanol or a mixture of ethanol and water.[6]

  • Reagent Addition: Slowly add an aqueous solution of glyoxal (40% in water, 1.1 equivalents) to the stirred solution of the diamine. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the condensation.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude product. The crude 6-acetylquinoxaline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or ethanol/water mixtures are commonly used as they are good solvents for the reactants and the product often has limited solubility upon cooling, facilitating isolation.

  • Acid Catalyst: The acid catalyst protonates one of the carbonyl groups of glyoxal, making it more electrophilic and accelerating the initial nucleophilic attack by the diamine.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization-aromatization to form the quinoxaline ring.

Protocol 2: Reduction of 6-Acetylquinoxaline to 1-(Quinoxalin-6-yl)ethanol (Racemic)

The reduction of the ketone functionality in 6-acetylquinoxaline to the corresponding secondary alcohol is a standard transformation that can be achieved with a variety of reducing agents. Sodium borohydride is a mild and selective reagent suitable for this purpose.[7]

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-acetylquinoxaline (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.[8]

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 1-(quinoxalin-6-yl)ethanol can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Borohydride: NaBH₄ is a chemoselective reducing agent that will reduce aldehydes and ketones but typically not interfere with other functional groups present in the quinoxaline ring.[7]

  • Methanol as Solvent: Methanol is a good solvent for both the substrate and the reducing agent. It also serves as a proton source for the work-up.

  • Low Temperature: The initial reaction at 0 °C helps to control the reaction rate and minimize potential side reactions.

Protocol 3: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation

For applications where a specific enantiomer of 1-(quinoxalin-6-yl)ethanol is required, asymmetric synthesis is a more efficient approach than chiral resolution. Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones.[9][10]

Reaction Workflow:

Asymmetric_Transfer_Hydrogenation Ketone 6-Acetylquinoxaline Product Enantiomerically Enriched 1-(Quinoxalin-6-yl)ethanol Ketone->Product Asymmetric Transfer Hydrogenation Catalyst Chiral Ru or Rh Catalyst (e.g., (S,S)-Ts-DPEN-Ru) Catalyst->Product H_Source Hydrogen Source (e.g., Formic acid/Triethylamine) H_Source->Product

Figure 2: Workflow for the asymmetric transfer hydrogenation of 6-acetylquinoxaline.

Step-by-Step Methodology:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the ruthenium or rhodium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)- or (R,R)-Ts-DPEN) in a degassed solvent such as dichloromethane. Stir the mixture at room temperature for 30-60 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 6-acetylquinoxaline (1 equivalent) in a mixture of formic acid and triethylamine (typically a 5:2 azeotropic mixture), which serves as the hydrogen source.

  • Reaction Execution: Add the in situ prepared catalyst solution to the solution of the ketone. Heat the reaction mixture to the appropriate temperature (often 40-60 °C) and stir under an inert atmosphere. Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Combine the organic layers, dry, and concentrate. The enantiomerically enriched product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Chiral Catalyst: The chirality of the metal-ligand complex directs the hydride transfer to one face of the ketone, leading to the preferential formation of one enantiomer. The choice of ligand (e.g., (S,S)- vs. (R,R)-Ts-DPEN) determines which enantiomer is produced.[9]

  • Hydrogen Source: The formic acid/triethylamine mixture provides a convenient and safe source of hydrogen for the reduction.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the catalyst.

Application in Pharmaceutical Synthesis: A Case Study

While specific, publicly disclosed API syntheses directly utilizing 1-(quinoxalin-6-yl)ethanol are not abundant, its structural motif is present in numerous kinase inhibitors currently under investigation. For instance, the quinoxaline core is a key feature in inhibitors of c-Met, a receptor tyrosine kinase implicated in various cancers.[2] The ethanol side chain of 1-(quinoxalin-6-yl)ethanol provides a strategic point for derivatization to interact with specific residues in the kinase active site.

Hypothetical Synthetic Application Workflow:

API_Synthesis Precursor 1-(Quinoxalin-6-yl)ethanol Activation Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) Precursor->Activation Coupling Nucleophilic Substitution with Amine-containing Fragment Activation->Coupling API Final API (e.g., Kinase Inhibitor) Coupling->API

Figure 3: A representative workflow for the use of 1-(quinoxalin-6-yl)ethanol in API synthesis.

Characterization Data

Accurate characterization of synthetic intermediates is paramount for quality control in pharmaceutical manufacturing. The following are expected spectroscopic data for 1-(quinoxalin-6-yl)ethanol based on the analysis of similar quinoxaline derivatives.

Spectroscopic TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoxaline ring (δ 7.5-9.0 ppm), a quartet for the methine proton (CH-OH) (δ ~5.0 ppm), a doublet for the methyl group (CH₃) (δ ~1.5 ppm), and a broad singlet for the hydroxyl proton (OH).
¹³C NMR Aromatic carbons (δ 120-150 ppm), a methine carbon (δ ~65-70 ppm), and a methyl carbon (δ ~20-25 ppm).
IR Spectroscopy A broad O-H stretching band (~3400 cm⁻¹), C-H stretching bands (~2900-3100 cm⁻¹), and characteristic aromatic C=C and C=N stretching bands (~1500-1600 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 174.20).

Conclusion

1-(Quinoxalin-6-yl)ethanol stands as a valuable and versatile precursor in the synthesis of complex pharmaceutical agents, particularly within the realm of kinase inhibitors. Its synthesis, achievable through various well-established organic transformations, allows for the introduction of a key chiral center that is often critical for biological efficacy. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors, ultimately contributing to the discovery and development of novel therapeutics.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Chauhan, A., & Kumar, R. (2021).
  • Liu, Y., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 4(1), 102041.
  • Wang, X., et al. (2009). pH-Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water.
  • Zhou, Y.-G., et al. (2010). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron Letters, 51(9), 1287-1290.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Lee, J. H., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127189.
  • Reich, H. J. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. University of Wisconsin. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Organic Chemistry Portal. (n.d.). Quinoxalinone synthesis. Retrieved from [Link]

  • Han, Z., et al. (2023). Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis. The Journal of Organic Chemistry, 88(5), 2993–3001.
  • Suto, R. K., et al. (2005). Synthesis of selective SRPK-1 inhibitors: Novel tricyclic quinoxaline derivatives. Bioorganic & Medicinal Chemistry Letters, 15(18), 4047-4051.
  • Zeynizadeh, B., & Yahyaei, H. (2004). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH4/Wet SiO2 under Solvent Free Condition. Journal of the Brazilian Chemical Society, 15(5), 744-749.
  • Thirupathaiah, T., et al. (2016). An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. Indian Journal of Chemistry - Section B, 55B(6), 761-765.
  • Yuan, X. X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 21(5), 535-538.
  • Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 11(1), 101-125.
  • Google Patents. (2018). Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors (WO2018071348A1).
  • Master Organic Chemistry. (2016). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

  • Zeynizadeh, B., & Shirini, F. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 30(4), 1635-1641.
  • Chen, S.-H., et al. (2006). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules, 11(12), 988-998.
  • Fulmer, G. R., et al. (2010). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry, 48(7), 547-553.
  • Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Planta Medica, 83(12/13), 949-960.
  • Zeynizadeh, B., & Setamdideh, D. (2005). A Mild and Convenient Method for the Reduction of Carbonyl Compounds with NaBH4 in the Presence of Catalytic Amounts of MoCl5. Journal of the Chinese Chemical Society, 52(5), 1017-1022.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Dudin, P. A., et al. (2006). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry (pp. 199-224). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).

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Method

Applications of 1-(Quinoxalin-6-yl)ethanol in Cross-Coupling Reactions: A Guide for Synthetic Chemists

Introduction: Unlocking the Potential of a Versatile Quinoxaline Building Block The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, lending its rigid, heteroaromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Versatile Quinoxaline Building Block

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, lending its rigid, heteroaromatic structure to a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[1][3] The strategic functionalization of the quinoxaline core is therefore of paramount importance in drug discovery and development.

This guide focuses on the synthetic utility of a specific, yet underexplored, building block: 1-(Quinoxalin-6-yl)ethanol . This molecule possesses two key reactive sites amenable to cross-coupling reactions: the secondary benzylic alcohol and the quinoxaline ring itself. While direct literature on the cross-coupling applications of this exact molecule is sparse, its structural motifs are well-represented in established, powerful catalytic methodologies.

Herein, we present a series of detailed application notes and protocols to guide researchers in leveraging 1-(Quinoxalin-6-yl)ethanol for the synthesis of complex molecular architectures. The methodologies described are grounded in field-proven palladium- and nickel-catalyzed cross-coupling reactions, providing a robust starting point for reaction discovery and optimization.

Part 1: Direct C-O Cross-Coupling of the Secondary Alcohol

The most direct application of 1-(Quinoxalin-6-yl)ethanol in cross-coupling is the utilization of its secondary alcohol functionality in C-O bond formation. Palladium-catalyzed C-O cross-coupling, often a variant of the Buchwald-Hartwig amination, has emerged as a powerful tool for the synthesis of aryl ethers under milder conditions than traditional methods like the Williamson ether synthesis.[4][5] Recent advancements have extended this methodology to include challenging substrates such as secondary alcohols and heteroaryl chlorides.[6][7][8]

Causality Behind Experimental Choices in C-O Coupling

The success of the Pd-catalyzed C-O coupling of a secondary alcohol like 1-(Quinoxalin-6-yl)ethanol with a (hetero)aryl halide hinges on overcoming the propensity for β-hydride elimination from the palladium alkoxide intermediate.[9] The choice of ligand is therefore critical. Bulky, electron-rich biaryl phosphine ligands are often employed to promote the desired reductive elimination over undesired side reactions.[4][6][7] The base plays a crucial role in deprotonating the alcohol to form the active nucleophile. A strong, non-nucleophilic base such as sodium tert-butoxide is commonly used.

Generalized Protocol for Palladium-Catalyzed C-O Cross-Coupling

This protocol provides a starting point for the coupling of 1-(Quinoxalin-6-yl)ethanol with a generic (hetero)aryl chloride.

Materials:

  • 1-(Quinoxalin-6-yl)ethanol

  • (Hetero)aryl chloride (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Biaryl phosphine ligand (e.g., L2, 2-4 mol%)[4][7]

  • Sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., THF, toluene)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the biaryl phosphine ligand, and sodium tert-butoxide.

  • Add the (hetero)aryl chloride and 1-(quinoxalin-6-yl)ethanol (1.2 equiv).

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and stir the reaction mixture at room temperature or heat to 40-100 °C. The optimal temperature will depend on the reactivity of the aryl chloride.[4][6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table of Typical C-O Cross-Coupling Conditions for Secondary Alcohols
ComponentExamplesTypical LoadingReference(s)
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol%[4][6][7]
Ligand Biaryl phosphines (e.g., L2, RuPhos, XPhos)1.2-2.4 equiv relative to Pd[4][6]
Base NaOtBu, K₃PO₄, Cs₂CO₃1.5-2.0 equiv[4][6]
Solvent THF, Toluene, 1,4-Dioxane-[4][6]
Temperature Room Temperature to 110 °C-[4][6][10]
Visualization of the C-O Coupling Catalytic Cycle

G Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X Ligand_Exchange Ligand Exchange (ROH, Base) Ar-Pd(II)-X->Ligand_Exchange Ar-Pd(II)-OR Ar-Pd(II)(L)-OR Ligand_Exchange->Ar-Pd(II)-OR Reductive_Elimination Reductive Elimination Ar-Pd(II)-OR->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-OR Product (Aryl Ether) Reductive_Elimination->Ar-OR

Caption: Catalytic cycle for Pd-catalyzed C-O cross-coupling.

Part 2: Activating the Alcohol for Broader Cross-Coupling Applications

To expand the utility of 1-(quinoxalin-6-yl)ethanol to C-C, C-N, and other cross-coupling reactions, the hydroxyl group must first be converted into a better leaving group.[11][12] Common strategies include conversion to a sulfonate ester (tosylate or mesylate) or a halide. This two-step approach unlocks a vast array of synthetic possibilities.

Protocol for Conversion of 1-(Quinoxalin-6-yl)ethanol to a Tosylate

Materials:

  • 1-(Quinoxalin-6-yl)ethanol

  • p-Toluenesulfonyl chloride (TsCl, 1.1-1.5 equiv)

  • Triethylamine (Et₃N) or Pyridine (as base and solvent)

  • Dichloromethane (DCM) as an optional co-solvent

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

Procedure:

  • Dissolve 1-(quinoxalin-6-yl)ethanol in pyridine or a mixture of DCM and triethylamine at 0 °C.

  • Add DMAP (if used), followed by the slow addition of p-toluenesulfonyl chloride.

  • Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine/Et₃N), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate, which can be purified by recrystallization or column chromatography.

Applications of the Activated Quinoxaline Building Block

Once converted to a tosylate or a similar derivative, the 1-(quinoxalin-6-yl)ethyl moiety can participate in a variety of palladium- and nickel-catalyzed cross-coupling reactions.

A dynamic kinetic cross-coupling approach for the direct functionalization of benzylic alcohols has been reported, offering a one-pot alternative to the two-step activation-coupling sequence.[13] This nickel-catalyzed reaction couples benzyl alcohols with (hetero)aryl electrophiles.

Generalized Protocol:

  • Reactants: 1-(Quinoxalin-6-yl)ethanol, (hetero)aryl halide or triflate.

  • Catalyst system: A nickel catalyst (e.g., NiCl₂·glyme) with a suitable ligand.

  • Activating agent: An oxalyl halide to form the benzyl oxalate in situ.

  • Reductant: A metallic reductant like manganese or zinc.

This method is particularly advantageous as it tolerates a wide range of functional groups on both coupling partners.[13]

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex.[14] This reaction is known for its high functional group tolerance. The quinoxaline core can be functionalized via Negishi coupling.[15]

Generalized Protocol for Quinoxaline Functionalization:

  • Formation of the Organozinc Reagent: A halo-quinoxaline can be converted to the corresponding organozinc reagent.

  • Coupling: The organozinc-quinoxaline is then coupled with a (hetero)aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

Visualization of the Activation-Coupling Strategy

G cluster_0 Step 1: Activation cluster_1 Step 2: Cross-Coupling Alcohol 1-(Quinoxalin-6-yl)ethanol Activation TsCl, Base Alcohol->Activation Tosylate Activated Intermediate (e.g., Tosylate) Activation->Tosylate Cross_Coupling Pd or Ni Catalyst Tosylate->Cross_Coupling Coupling_Partner Coupling Partner (e.g., R-B(OH)₂, R₂NH) Coupling_Partner->Cross_Coupling Product Functionalized Product Cross_Coupling->Product

Caption: Two-step strategy for functionalization via alcohol activation.

Part 3: Functionalization of the Quinoxaline Core

The quinoxaline ring itself is a versatile scaffold for cross-coupling reactions. If a halo-substituted derivative of 1-(quinoxalin-6-yl)ethanol is available (e.g., a bromo or chloro substituent at another position), this can serve as a handle for further functionalization via Suzuki, Negishi, Kumada, or Hiyama couplings, while the secondary alcohol is carried through the reaction sequence.[16][17][18][19][20] The regioselectivity of these reactions is governed by the electronic and steric properties of the existing substituents.[16]

Conclusion

1-(Quinoxalin-6-yl)ethanol represents a promising, yet underutilized, building block for the synthesis of complex, biologically relevant molecules. While direct, documented applications in cross-coupling are not yet prevalent, its inherent functionalities—a secondary alcohol and a heteroaromatic core—make it an ideal candidate for a range of powerful synthetic transformations. By employing established protocols for C-O coupling, or by activating the alcohol for a broader array of C-C and C-N bond-forming reactions, researchers can unlock the full synthetic potential of this versatile quinoxaline derivative. The protocols and insights provided in this guide serve as a foundation for the development of novel synthetic routes and the discovery of new chemical entities.

References

  • Benchchem. (n.d.). Applications of Quinoxaline Derivatives in Medicinal Chemistry: Detailed Application Notes and Protocols.
  • ResearchGate. (n.d.). Negishi cross‐coupling reactions using the organozinc reagents 6 c and 6 d. [Image]. Retrieved from [Link]

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369–5374. Retrieved from [Link]

  • TIJER.org. (2015). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY.
  • Organic Chemistry Portal. (2020). Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols. Retrieved from [Link]

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369-5374. Retrieved from [Link]

  • Wang, Z., et al. (2020). Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Hiyama coupling. Retrieved from [Link]

  • Bentham Science. (2015). Drug Likeness and Selective Functionalization of Quinoxalines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of alkyl aryl ethers derived from (hetero)aryl chlorides and primary or secondary aliphatic alcohols using a BNMO/Cu(OAc)2 catalyst system. [Image]. Retrieved from [Link]

  • Gunanathan, C., et al. (2019). Catalytic Cross-Coupling of Secondary Alcohols. Journal of the American Chemical Society. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Electrochemically Enabled C4–H and C3–H Functionalization of 2-Phenyl Quinazoline and Quinoxaline through Dehydrogenative C–H/C–H, C–H/P–H, and C–H/O–H Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]

  • PMC. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Retrieved from [Link]

  • The Curious Wavefunction. (2021). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Semantic Scholar. (2010). A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Functionalization of Quinoxalin-2( 1H )-one with Alkanes: C(sp 2 )−H/C(sp 3 )−H Cross Coupling in Transition Metal-Free Mode. Retrieved from [Link]

  • Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]

  • Ruiz-Castillo, P., et al. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A CATALYST. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO. Retrieved from [Link]

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369-5374. Retrieved from [Link]

  • Chemistry Steps. (2022). Alcohols in Substitution Reactions with Tons of Practice Problems. Retrieved from [Link]

  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. [PDF]. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Chem-Station. (2009). バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. Retrieved from [Link]

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Application

Application Note: High-Purity Isolation of 1-(Quinoxalin-6-yl)ethanol via Automated Flash Column Chromatography

Abstract This application note provides a comprehensive guide and detailed protocol for the purification of 1-(quinoxalin-6-yl)ethanol, a key intermediate in pharmaceutical research and development. The methodology cente...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide and detailed protocol for the purification of 1-(quinoxalin-6-yl)ethanol, a key intermediate in pharmaceutical research and development. The methodology centers on the use of automated flash column chromatography, a technique that offers rapid and efficient separation. This document outlines the principles of the separation, method development using Thin-Layer Chromatography (TLC), a step-by-step purification protocol, and essential troubleshooting strategies to ensure the isolation of high-purity final product.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous therapeutic agents. Their broad spectrum of biological activities, including applications as kinase inhibitors, necessitates stringent purity requirements during their synthesis and development.[1][2][3] 1-(Quinoxalin-6-yl)ethanol is a crucial building block in the synthesis of more complex molecules, and its purity directly impacts the quality, yield, and safety profile of the final active pharmaceutical ingredient (API). Flash column chromatography is a widely adopted and highly effective technique for the purification of such moderately polar organic compounds.[4][5][6] This application note details a robust method for the purification of 1-(quinoxalin-6-yl)ethanol, tailored for researchers and professionals in drug development.

Principles of Separation

Flash column chromatography is a form of normal-phase liquid chromatography that utilizes a stationary phase, typically silica gel, and a mobile phase, an organic solvent or solvent mixture, to separate components of a mixture based on their polarity.[7] In this case, the stationary phase is polar (silica gel), and the mobile phase is less polar. Compounds with higher polarity, like 1-(quinoxalin-6-yl)ethanol, will have a stronger affinity for the stationary phase and will thus elute more slowly from the column. Less polar impurities will travel through the column more quickly. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted, leading to their separation.[5]

The choice of the mobile phase is critical for achieving optimal separation. A common starting point for the purification of quinoxaline derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate.[4][5] The ideal solvent system is one that provides a good separation of the target compound from its impurities, as determined by preliminary analysis using Thin-Layer Chromatography (TLC).[4][6] An optimal retention factor (Rf) for the target compound on a TLC plate is generally considered to be in the range of 0.2-0.4 to ensure good separation on a flash column.[6][7]

Method Development: Thin-Layer Chromatography (TLC)

Prior to performing flash chromatography, it is essential to develop an appropriate solvent system using TLC. This will serve as a guide for the mobile phase composition and gradient.

Protocol for TLC Method Development:

  • Spotting: Dissolve a small amount of the crude 1-(quinoxalin-6-yl)ethanol in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a low polarity mixture, such as 10% ethyl acetate in hexane, and gradually increase the proportion of ethyl acetate in subsequent trials.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm).

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Optimization: The goal is to find a solvent system where the 1-(quinoxalin-6-yl)ethanol spot has an Rf value between 0.2 and 0.4, and is well-separated from any impurity spots.

Flash Column Chromatography Protocol

This protocol is designed for an automated flash chromatography system.

Materials and Equipment
  • Automated flash chromatography system

  • Pre-packed silica gel column (or manually packed column with 230-400 mesh silica gel)

  • Crude 1-(quinoxalin-6-yl)ethanol

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Test tubes or fraction collector vials

Experimental Workflow Diagram

Flash_Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development SamplePrep Sample Preparation TLC->SamplePrep Determines Solvent System Loading Sample Loading SamplePrep->Loading ColumnPrep Column Equilibration ColumnPrep->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct High-Purity Product Evaporation->FinalProduct Logical_Relationships cluster_compound Compound Properties cluster_chromatography Chromatography Parameters cluster_outcome Purification Outcome Polarity Polarity of 1-(quinoxalin-6-yl)ethanol StationaryPhase Stationary Phase (Silica Gel) Polarity->StationaryPhase interacts with Impurities Polarity of Impurities Impurities->StationaryPhase interacts with Separation Separation Efficiency StationaryPhase->Separation enables MobilePhase Mobile Phase (Hexane/EtOAc) MobilePhase->Polarity influences elution of MobilePhase->Impurities influences elution of Gradient Gradient Profile Gradient->Separation optimizes Purity Product Purity Separation->Purity determines

Sources

Method

Application Notes and Protocols for In Vitro Characterization of 1-(Quinoxalin-6-yl)ethanol

Abstract This document provides a comprehensive guide for the initial in vitro characterization of 1-(Quinoxalin-6-yl)ethanol, a novel small molecule compound. Quinoxaline derivatives are a well-established class of hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 1-(Quinoxalin-6-yl)ethanol, a novel small molecule compound. Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, frequently investigated as inhibitors of protein kinases and other cellular enzymes. This guide outlines a strategic, multi-step workflow designed to first assess the compound's general cellular toxicity and then to investigate its specific inhibitory activity against a representative protein kinase, followed by validation in a cell-based assay. The protocols provided herein are designed to be robust and adaptable, serving as a foundational framework for researchers in drug discovery and chemical biology.

Introduction: A Strategic Approach to Compound Characterization

The initial characterization of a novel chemical entity like 1-(Quinoxalin-6-yl)ethanol requires a systematic approach to efficiently determine its biological activity profile. A common and effective strategy begins with understanding the compound's effect on cell health, which establishes a therapeutic window for subsequent, more specific assays. Following this, a targeted biochemical assay can elucidate direct interactions with a purified enzyme, such as a protein kinase. Finally, a cell-based assay is crucial to confirm that the compound can access its target within a cellular environment and exert a measurable downstream effect. This tiered approach, from general cytotoxicity to specific target engagement, ensures a thorough and reliable initial assessment.

Workflow for In Vitro Profiling

The experimental workflow is designed to logically progress from a broad assessment of cytotoxicity to a highly specific, mechanistic analysis.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Biochemical Target Inhibition cluster_2 Phase 3: Cellular Target Engagement A Compound Preparation (10 mM Stock in DMSO) B Cell Viability Assay (e.g., MTT, CellTiter-Glo®) A->B Serial Dilution C Determine IC50 (Cytotoxicity) & Max Tolerated Concentration B->C Data Analysis D In Vitro Kinase Assay (e.g., ADP-Glo™) C->D Inform Concentration Range E Determine IC50 (Inhibition) for Target Kinase D->E Dose-Response Curve F Cell-Based Phospho-Substrate Assay (e.g., Western Blot, ELISA) E->F Confirm Cellular Activity G Confirm Downstream Signaling Inhibition F->G Quantification

Figure 1: A three-phase workflow for the initial in vitro characterization of a novel small molecule inhibitor.

Phase 1: Assessment of Cellular Cytotoxicity

Rationale: Before investigating the specific mechanism of a compound, it is critical to determine the concentration range at which it affects cell viability. This ensures that any observed effects in subsequent mechanistic assays are not simply a consequence of widespread cytotoxicity. The MTT assay is a widely used, cost-effective colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol 3.1: MTT Assay for Cell Viability

Objective: To determine the 50% inhibitory concentration (IC50) of 1-(Quinoxalin-6-yl)ethanol on the viability of a selected cell line (e.g., HeLa or A549).

Materials:

  • 1-(Quinoxalin-6-yl)ethanol

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1-(Quinoxalin-6-yl)ethanol in DMSO.

    • Perform a serial dilution of the compound stock in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition and Solubilization:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Parameter Description Example Value
Cell Line Human cervical cancer cell lineHeLa
Seeding Density Cells per well in a 96-well plate5,000
Compound Conc. Range Final concentrations for testing0.1 - 100 µM
Incubation Time Duration of compound exposure48 hours
Endpoint Measurement Absorbance wavelength570 nm
Calculated IC50 Concentration for 50% viability reductione.g., 25.3 µM

Phase 2: Biochemical Assay for Target Inhibition

Rationale: Based on the quinoxaline scaffold, a plausible hypothesis is that 1-(Quinoxalin-6-yl)ethanol functions as a protein kinase inhibitor. To test this directly, a biochemical assay using a purified kinase and its specific substrate is the gold standard. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC50 of 1-(Quinoxalin-6-yl)ethanol against a representative tyrosine kinase (e.g., Src kinase).

Materials:

  • 1-(Quinoxalin-6-yl)ethanol

  • Purified, active Src kinase

  • Src-specific peptide substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette and a luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the kinase, substrate, and ATP solutions in kinase reaction buffer at 2X the final desired concentration.

    • Prepare a serial dilution of 1-(Quinoxalin-6-yl)ethanol in reaction buffer, also at 2X the final concentration. The concentration range should be selected to bracket the expected IC50 (e.g., 1 nM to 30 µM).

  • Kinase Reaction Setup (5 µL total volume):

    • Add 2.5 µL of the 2X compound dilutions (or vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase/substrate/ATP mixture to initiate the reaction.

    • Final concentrations might be: 5 ng/µL Src, 100 µM substrate, 25 µM ATP.

    • Include "no kinase" controls (to measure background) and "vehicle" controls (to measure 100% activity).

  • Reaction Incubation:

    • Shake the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-based luminometer.

    • Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control.

    • Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Parameter Description Example Value
Kinase Purified recombinant enzymeHuman Src kinase
Substrate Specific peptide for the kinasePoly(E,Y) 4:1
ATP Concentration Should be at or near the Km25 µM
Incubation Time Duration of kinase reaction60 minutes
Endpoint Measurement Luminescence (RLU)Relative Light Units
Calculated IC50 Concentration for 50% inhibitione.g., 0.8 µM

Phase 3: Cell-Based Assay for Target Engagement

Rationale: A positive result in a biochemical assay demonstrates direct target inhibition but does not confirm that the compound can enter a cell and engage its target in a complex biological system. A cell-based assay is therefore essential for validation. Western blotting can be used to measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in phosphorylation upon compound treatment indicates successful target engagement in a cellular context.

Protocol 5.1: Western Blot for Downstream Substrate Phosphorylation

Objective: To confirm that 1-(Quinoxalin-6-yl)ethanol inhibits Src kinase activity in cells by measuring the phosphorylation of a downstream target, such as STAT3 at tyrosine 705 (p-STAT3 Y705).

Materials:

  • 1-(Quinoxalin-6-yl)ethanol

  • A suitable cell line with active Src signaling (e.g., A549)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-STAT3 (Y705), Rabbit anti-total STAT3, Mouse anti-GAPDH

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with 1-(Quinoxalin-6-yl)ethanol at various concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC50) for 2 hours. Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding 150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Load 20 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-STAT3 (Y705) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply ECL substrate and capture the chemiluminescent signal with an imager.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like GAPDH.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-STAT3 signal to the total STAT3 signal, and then to the GAPDH signal.

    • Compare the normalized signal in compound-treated samples to the vehicle control to determine the extent of inhibition.

G cluster_0 Cellular Signaling Cascade cluster_1 Src Src Kinase (Active) STAT3 STAT3 Src->STAT3 Phosphorylates pSTAT3 p-STAT3 (Y705) (Active) Gene Gene Transcription pSTAT3->Gene Promotes Inhibitor 1-(Quinoxalin-6-yl)ethanol Inhibitor->Src Inhibits

Figure 2: Proposed mechanism of action, where 1-(Quinoxalin-6-yl)ethanol inhibits Src kinase, preventing the downstream phosphorylation of STAT3.

Conclusion and Future Directions

This guide provides a foundational workflow for the initial in vitro characterization of 1-(Quinoxalin-6-yl)ethanol, based on the scientifically plausible hypothesis that it acts as a kinase inhibitor. By following these protocols, researchers can reliably determine its cytotoxic profile, quantify its inhibitory potency against a purified enzyme, and confirm its ability to modulate a specific signaling pathway within a cellular context. Positive results from this workflow would warrant further investigation, including kinase panel screening to determine selectivity, advanced cell-based assays to explore functional outcomes (e.g., migration, apoptosis), and eventual progression to in vivo models.

References

  • Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2003). Synthesis of new 2-acetyl and 2-benzoyl-3-methyl-quinoxaline 1,4-di-N-oxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of medicinal chemistry, 46(1), 111-21. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Biological activities of quinoxaline derivatives: a systematic review. Organic and Medicinal Chemistry Letters, 1(1), 1-21. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: a new bioluminescent and homogeneous assay for kinase activity. ASSAY and Drug Development Technologies, 7(6), 560-572. [Link]

Application

Application Note: Strategies for Solubilizing 1-(Quinoxalin-6-yl)ethanol for In Vitro Cell-Based Assays

An in-depth guide to the best solvents for dissolving 1-(Quinoxalin-6-yl)ethanol in cell culture media. Abstract The successful use of small molecules in cell-based assays is contingent upon their effective and consisten...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the best solvents for dissolving 1-(Quinoxalin-6-yl)ethanol in cell culture media.

Abstract

The successful use of small molecules in cell-based assays is contingent upon their effective and consistent delivery to the cellular environment. Many heterocyclic compounds, including derivatives of quinoxaline, exhibit poor aqueous solubility, creating significant challenges for researchers. This application note provides a comprehensive guide for dissolving 1-(Quinoxalin-6-yl)ethanol for use in cell culture media. We will explore the foundational principles of solvent selection, compare primary solvent candidates, and provide detailed, validated protocols for preparing stock solutions and determining optimal, non-toxic working concentrations. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy and reproducibility of their in vitro experimental results.

Introduction: The Challenge of Hydrophobicity in Cell Culture

Quinoxaline and its derivatives are a class of heterocyclic compounds with a wide spectrum of biological activities, making them valuable tools in drug discovery and chemical biology.[1][2] 1-(Quinoxalin-6-yl)ethanol, a member of this family, is a solid, crystalline powder at room temperature.[3] While the parent quinoxaline scaffold is water-soluble, many of its derivatives are hydrophobic, presenting a common hurdle for in vitro studies.[4][5][6]

The introduction of poorly soluble compounds into aqueous cell culture media can lead to several experimental artifacts:

  • Precipitation: The compound may fall out of solution, leading to inaccurate and non-reproducible concentrations.

  • Inconsistent Bioavailability: The actual concentration of the compound available to the cells can be significantly lower than the calculated nominal concentration.[7][8][9]

  • Erroneous Data: Inaccurate dosing can lead to a misinterpretation of a compound's potency and efficacy.

Therefore, a systematic approach to solubilization is not merely a preparatory step but a critical component of robust experimental design. The primary goal is to achieve complete dissolution in a biocompatible manner that minimizes solvent-induced artifacts. This requires a careful balance between the solubilizing power of a solvent and its potential for cytotoxicity.[10][11]

Guiding Principles for Solvent Selection

The ideal solvent for cell culture applications should possess two key characteristics: high solubilizing capacity for the compound of interest and low toxicity toward the cell line being studied. Since no organic solvent is completely inert, the strategy always involves preparing a highly concentrated stock solution, which is then diluted to a final working concentration where the solvent volume is minimal (typically ≤0.5% v/v).[12]

The "Three S's": Solvent, Solubility, and Stability

When working with small molecules, researchers must be mindful of the interplay between the solvent, the compound's solubility, and its stability in solution.[11]

  • Solvent Choice: The solvent must be able to dissolve the compound at a high concentration but also be miscible with the aqueous culture medium.

  • Solubility Limits: It is crucial to not exceed the solubility limit of the compound in the final medium, as this will cause precipitation.

  • Stability: The compound should be stable in the chosen stock solvent under the recommended storage conditions (typically -20°C or -80°C).

Causality of Solvent Cytotoxicity

Organic solvents can induce cytotoxicity through various mechanisms, including membrane disruption, protein denaturation, and induction of oxidative stress.[10] This toxicity is cell-type dependent; a concentration that is benign to a robust cancer cell line may be lethal to a sensitive primary cell type.[10][13] Therefore, it is an absolute requirement to perform a solvent tolerance test for your specific cell line before proceeding with compound treatment experiments.

Comparative Analysis of Recommended Solvents

Based on established practices for quinoxaline derivatives and other poorly soluble compounds, Dimethyl Sulfoxide (DMSO) and Ethanol are the primary candidates for initial testing.

SolventKey Properties & RecommendationsProsCons
Dimethyl Sulfoxide (DMSO) Apolar, aprotic solvent. The most common choice for dissolving hydrophobic compounds.[9] Recommended final concentration in culture is typically <0.5% , with <0.1% being the "gold standard" for minimizing off-target effects.[13][14][15]Excellent solubilizing power for a wide range of compounds, including quinoxalines.[16] Bacteriostatic, reducing contamination risk in stock solutions.[12]Can induce cell differentiation, affect proliferation, and interfere with some assays even at low concentrations.[9][17] Cell-line specific toxicity.[17]
Ethanol (EtOH) Polar, protic solvent. Often used as an alternative to DMSO. Recommended final concentration is generally ≤0.5% for 24h exposures and ≤0.25% for 48h exposures.[18]Generally considered less toxic than DMSO for many cell lines.[10][19] Volatile, which can be a consideration during preparation.Lower solubilizing power for highly hydrophobic compounds compared to DMSO. Can still exert biological effects.[20][21]
Cyclodextrins Cyclic oligosaccharides that encapsulate hydrophobic molecules in their non-polar interior, rendering them water-soluble.[22][23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity derivative.[25]Avoids the use of organic solvents, eliminating solvent-induced artifacts.[25] Can significantly increase aqueous solubility (up to 50-fold).[25]Requires optimization of the drug-to-cyclodextrin ratio. May not be effective for all compounds. Potential for cholesterol extraction from cell membranes at high concentrations.

Experimental Workflow and Protocols

A systematic approach is essential for identifying the optimal solvent and working concentration. The following workflow provides a self-validating system to ensure reliable results.

G cluster_0 cluster_1 Phase 1: Solubility & Stock Preparation cluster_2 Phase 2: Cytotoxicity Validation cluster_3 Phase 3: Experimentation A Start: Receive 1-(Quinoxalin-6-yl)ethanol Powder B Protocol 1: Preliminary Solubility Test (Small scale in DMSO & EtOH) A->B C Select Best Solvent (e.g., DMSO) B->C D Protocol 2: Prepare Concentrated Stock Solution (e.g., 10-50 mM) C->D Soluble E Protocol 3: Determine Max Tolerated Solvent Concentration (Run dose-response on cells with solvent alone) D->E F Establish Safe Final Solvent % (e.g., ≤0.1% DMSO) E->F G Protocol 4: Prepare Working Solutions (Dilute stock into media) F->G H Perform Cell-Based Assay (Include solvent-only vehicle control) G->H G cluster_0 Cyclodextrin Encapsulation CD Cyclodextrin (Hydrophilic Exterior) Complex Water-Soluble Inclusion Complex CD->Complex Drug Hydrophobic Drug Drug->Complex

Figure 2. Mechanism of cyclodextrin-mediated solubilization.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative that can form inclusion complexes with hydrophobic molecules, effectively making them water-soluble. [25]This approach avoids organic solvents entirely. The compound is co-lyophilized or mixed with an aqueous solution of HP-β-CD to form the complex, which can then be directly dissolved in culture medium.

Troubleshooting

  • Problem: Compound precipitates after dilution in media.

    • Solution 1: The final concentration may be above the compound's aqueous solubility limit. Try working with a lower final concentration.

    • Solution 2: The final solvent concentration may be too low to keep the compound in solution. Ensure the stock is concentrated enough so the final solvent percentage is sufficient (but still non-toxic).

    • Solution 3: Use a multi-step dilution protocol as described in Protocol 4, and ensure the media is pre-warmed to 37°C. A three-step protocol involving an intermediate dilution in serum has also been shown to be effective for highly challenging compounds. [26] * Solution 4: Consider an alternative solubilization strategy, such as using cyclodextrins.

Summary and Recommendations

The successful solubilization of 1-(Quinoxalin-6-yl)ethanol for cell culture assays is achievable through a systematic and validated approach.

  • Start with DMSO: Due to its superior solubilizing power for related structures, DMSO is the recommended first-line solvent.

  • Determine Solvent Tolerance: Always perform a dose-response experiment (Protocol 3) to find the maximum non-toxic concentration of your chosen solvent for your specific cell line. Do not assume a universal tolerance.

  • Keep Final Solvent Concentration Low: Aim for a final in-assay solvent concentration of ≤0.1% to minimize potential artifacts. This requires preparing a sufficiently concentrated stock solution.

  • Always Use a Vehicle Control: This is non-negotiable for interpreting your results accurately.

  • Consider Alternatives: If solubility issues persist or if your cells are highly sensitive, explore advanced options like ethanol or cyclodextrins.

By following these guidelines and protocols, researchers can ensure the reliable and reproducible delivery of 1-(Quinoxalin-6-yl)ethanol in their in vitro systems, leading to more accurate and trustworthy scientific outcomes.

References

  • Tanneberger, K., Rico Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology. [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]

  • Kramer, N. I., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775-4781. [Link]

  • Friedman, J. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4549. [Link]

  • Ilieva, Y., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Plants, 10(3), 532. [Link]

  • Shah, V. P., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology. [Link]

  • Pop, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(11), 2631. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]

  • Gáspár, A., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(11), 17764-17784. [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]

  • de Oliveira, R. J., et al. (2018). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 29(1), 10-15. [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. ResearchGate. [Link]

  • Jeffery, D. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Formulation Science & Bioavailability, 8(1), 216. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Wang, G., et al. (2023). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Toxicology in Vitro, 89, 105574. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [Link]

  • Sadu, S., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. [Link]

  • Captivate Bio. (2021). Small Molecules Technical Data Sheet. Captivate Bio. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Klastrup, S., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 543-552. [Link]

  • ResearchGate. (2015). In cell culture, can ethanol be used as a solvent for dissolving the drug?. ResearchGate. [Link]

  • Patidar, A. K., et al. (2011). Exploring Potential of Quinoxaline Moiety. International Journal of PharmTech Research, 3(1), 386-392. [Link]

  • Ait-Belkacem, R., et al. (2025). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Research Square. [Link]

  • Al-Mokhanam, A. A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14, 33735-33758. [Link]

  • Burns, J. S., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2809-2814. [Link]

  • Vieira, M., et al. (2014). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 85, 614-634. [Link]

  • Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Rasayan Journal of Chemistry, 15(1), 162-170. [Link]

  • Singh, A., et al. (2015). Some Quinoxalin-6-yl Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid: Experimental and Theoretical Studies. Industrial & Engineering Chemistry Research, 54(28), 7066-7077. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1-(Quinoxalin-6-yl)ethanol synthesis

Welcome to the Application Scientist Support Portal. Synthesizing 1-(Quinoxalin-6-yl)ethanol is notoriously challenging due to the highly reactive, electron-deficient nature of the quinoxaline core. Whether you are utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing 1-(Quinoxalin-6-yl)ethanol is notoriously challenging due to the highly reactive, electron-deficient nature of the quinoxaline core. Whether you are utilizing a ketone reduction pathway or an aldehyde alkylation route, competing side reactions frequently compromise yields.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you achieve optimal chemoselectivity and high reaction yields.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why am I getting a complex mixture of polar side products when reducing 1-(Quinoxalin-6-yl)ethanone with standard NaBH4​ ?

The Causality: The pyrazine ring within the quinoxaline scaffold is highly electron-deficient. When you use standard Sodium Borohydride ( NaBH4​ ) in protic solvents (like methanol or ethanol), the hydride does not exclusively attack the exocyclic ketone. Instead, it frequently attacks the C=N bonds of the heterocycle, leading to the formation of 1,2,3,4-tetrahydroquinoxaline derivatives[1]. This over-reduction is severely exacerbated if acidic additives or Lewis acids (like ZnCl2​ ) are present, which activate the ring nitrogens[1].

The Solution: You must shift the electrophilicity away from the ring and toward the ketone. This is achieved by switching to a Luche Reduction ( NaBH4​ + CeCl3​ ). The cerium(III) ion is highly oxophilic; it selectively coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously making the borohydride reagent "harder" according to Hard-Soft Acid-Base (HSAB) theory. This directs the hydride exclusively to the 1,2-addition of the ketone[2].

Q2: I attempted a Grignard addition ( MeMgBr ) to quinoxaline-6-carbaldehyde to form the alcohol, but my yields are abysmal. What is happening?

The Causality: Grignard reagents are highly nucleophilic and basic. In the presence of a quinoxaline ring, the alkyl Grignard reagent often undergoes competing reactions. Recent literature demonstrates that the highly polarized C=N bonds in quinoxalines can undergo reactivity umpolung, enabling direct nucleophilic attack of the alkyl Grignard reagent at the N-terminus or the C2/C3 positions, rather than the desired aldehyde carbon[3].

The Solution: Abandon standard Grignard conditions. If you must proceed via the aldehyde, use Methyltitanium triisopropoxide ( MeTi(O−iPr)3​ ) . Organotitanium reagents are highly chemoselective for aldehydes over heteroaromatic imine bonds. Alternatively, if sticking to Grignards, utilize strict inverse addition at -78 °C to minimize the local concentration of the nucleophile.

Q3: My reaction looks clean on TLC/LC-MS, but my isolated yield is low after the aqueous workup. How do I recover my product?

The Causality: 1-(Quinoxalin-6-yl)ethanol contains two basic nitrogens and a polar hydroxyl group. During standard aqueous quenching (especially if slightly acidic), the molecule protonates and partitions heavily into the aqueous layer. The Solution:

  • pH Control: Quench the reaction with saturated aqueous NH4​Cl , but immediately adjust the pH to 8.5–9.0 using saturated NaHCO3​ before extraction.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product in the water phase.

  • Solvent Selection: Switch your extraction solvent from pure Ethyl Acetate to a more polar mixture, such as Ethyl Acetate/THF (9:1) or Dichloromethane/Isopropanol (4:1) .

📊 Data Presentation: Comparison of Reduction Methodologies

The following table summarizes the quantitative performance of various reduction systems on 1-(Quinoxalin-6-yl)ethanone.

Reduction MethodReagents & SolventTemp (°C)Chemoselectivity (Ketone : Ring)Typical Isolated Yield
Standard Hydride NaBH4​ , MeOH25 °CPoor (~60:40)35 - 45%
Lewis Acid Mediated NaBH4​ , ZnCl2​ , THF25 °CVery Poor (Favors ring reduction)< 15%
Luche Reduction NaBH4​ , CeCl3​⋅7H2​O , MeOH0 °CExcellent (> 95:5)85 - 95%
Transfer Hydrogenation Ru-Noyori Catalyst, HCOOH40 °CExcellent (> 99:1)90 - 98%

⚙️ Reaction Pathway Visualization

The diagram below illustrates the logical flow of the reduction pathways and the critical divergence between standard and optimized conditions.

G Ketone 1-(Quinoxalin-6-yl)ethanone NaBH4_Std Standard NaBH4 (Protic Solvent) Ketone->NaBH4_Std Unselective Hydride Attack Luche Luche Reduction (NaBH4 + CeCl3) Ketone->Luche Chemoselective Activation OverReduced 1-(1,2,3,4-Tetrahydroquinoxalin-6-yl)ethanol (Over-reduction) NaBH4_Std->OverReduced Pyrazine Ring Reduction Desired 1-(Quinoxalin-6-yl)ethanol (Desired Product) Luche->Desired Carbonyl-Specific Reduction

Chemoselectivity in 1-(Quinoxalin-6-yl)ethanone reduction comparing standard NaBH4 and Luche methods.

🧪 Validated Experimental Protocol: Luche Reduction

This self-validating protocol utilizes visual cues (gas evolution, dissolution) to ensure the reaction is proceeding correctly.

Reagents:

  • 1-(Quinoxalin-6-yl)ethanone: 1.0 equivalent (eq)

  • Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O ): 1.2 eq

  • Sodium borohydride ( NaBH4​ ): 1.2 eq

  • Anhydrous Methanol (MeOH): 0.2 M relative to ketone

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Quinoxalin-6-yl)ethanone (1.0 eq) in anhydrous MeOH (0.2 M).

  • Lewis Acid Coordination: Add CeCl3​⋅7H2​O (1.2 eq) in one portion. Stir at room temperature for 15 minutes. Validation check: The solution should become completely homogenous, indicating successful coordination of the cerium to the carbonyl oxygen.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Hydride Addition: Add NaBH4​ (1.2 eq) portion-wise over 5 minutes. Validation check: Mild effervescence (hydrogen gas evolution) will occur. Do not add the hydride all at once to prevent thermal spikes that could compromise chemoselectivity.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30–45 minutes. Monitor completion via TLC (Eluent: EtOAc/Hexanes 1:1, UV active).

  • Quenching & pH Adjustment: Carefully quench the reaction by adding saturated aqueous NH4​Cl (equal volume to MeOH) at 0 °C. Stir for 5 minutes. Add saturated aqueous NaHCO3​ dropwise until the aqueous phase reaches pH 8.5.

  • Extraction: Evaporate the majority of the MeOH under reduced pressure. Extract the remaining aqueous layer with a 9:1 mixture of EtOAc/THF (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

📚 References

1.[3] Reactivity Umpolung of the C=N Bond in Quinoxaline Scaffold Enabling Direct Nucleophilic Attack of Alkyl Grignard Reagents at the N-Terminus | Organic Letters - ACS Publications, acs.org. Available at:[Link] 2.[1] Efficient reduction of quinoxaline compounds using zinc chloride—sodium borohydride system - ProQuest, proquest.com. Available at:[Link] 3.[2] Chemoselective Luche-Type Reduction of α,β-Unsaturated Ketones by Magnesium Catalysis. | Semantic Scholar, semanticscholar.org. Available at:[Link]

Sources

Optimization

Troubleshooting common impurities in 1-(Quinoxalin-6-yl)ethanol crystallization

Welcome to the technical support center for the crystallization of 1-(Quinoxalin-6-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 1-(Quinoxalin-6-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common impurities and crystallization challenges associated with this important heteroaromatic alcohol. The following question-and-answer-based troubleshooting guides are structured to address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final crystallized product of 1-(Quinoxalin-6-yl)ethanol has a persistent yellow or brownish tint. What is the likely cause and how can I obtain a colorless product?

A1: Root Cause Analysis & Explanation

A persistent color in your final product typically indicates the presence of highly conjugated impurities or degradation products. Quinoxaline derivatives, due to their aromatic nature, can be susceptible to oxidation or side reactions that produce colored byproducts.[1][2] The synthesis of 1-(Quinoxalin-6-yl)ethanol often involves the reduction of 6-acetylquinoxaline. Incomplete reduction or side reactions during this step are common sources of these impurities.

Troubleshooting Protocol: Decolorization with Activated Carbon

Activated carbon is highly effective at adsorbing large, flat, conjugated molecules that are often responsible for color.[3][4][5]

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the colored 1-(Quinoxalin-6-yl)ethanol product in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol, isopropanol).

  • Cooling: Briefly remove the flask from the heat source to prevent the solution from boiling over when the carbon is added.[3]

  • Carbon Addition: Add a small amount of decolorizing activated carbon (Norit® or equivalent). Start with an amount that fits on the tip of a spatula (approximately 1-2% w/w relative to your compound).[3]

  • Heating and Swirling: Return the flask to the heat source, bring it back to a gentle boil, and swirl the mixture for 2-5 minutes. The carbon has a high surface area and works quickly. Avoid prolonged boiling, as this can lead to loss of your desired product through adsorption.

  • Hot Filtration: To remove the fine carbon particles, you must perform a hot filtration. Pre-heat a funnel (with fluted filter paper) by pouring hot solvent through it. Quickly filter the hot, carbon-containing solution into a clean, pre-warmed flask. A colorless or significantly less colored filtrate indicates success.[3]

  • Crystallization: Allow the filtered solution to cool slowly to induce crystallization.

  • Verification: After crystallization and drying, check the product's color and confirm purity via HPLC analysis.[6][7]

Q2: HPLC analysis of my product shows a significant peak corresponding to the starting material, 6-acetylquinoxaline. How can I effectively remove this impurity?

A2: Root Cause Analysis & Explanation

The presence of the starting ketone, 6-acetylquinoxaline, is a clear indication of an incomplete reduction reaction. This impurity often has similar polarity to the desired alcohol, which can make its removal by simple crystallization challenging, leading to co-crystallization.[1]

Troubleshooting Workflow

To address this, a multi-step approach involving reaction optimization and purification is recommended.

cluster_rerun Reaction Optimization cluster_chrom Purification cluster_recrystal Crystallization start HPLC shows 6-acetylquinoxaline impurity re_run Option 1: Re-run Reaction / Drive to Completion start->re_run chromatography Option 2: Chromatographic Purification start->chromatography re_xtal Option 3: Re-crystallization Optimization start->re_xtal check_reagent check_reagent re_run->check_reagent Ensure fresh, active reducing agent (e.g., NaBH4) column_prep column_prep chromatography->column_prep Prepare silica gel column solvent_screen solvent_screen re_xtal->solvent_screen Screen for a solvent system that maximizes solubility difference increase_equiv increase_equiv check_reagent->increase_equiv Increase equivalents of reducing agent (e.g., 1.5-2.0 eq) extend_time extend_time increase_equiv->extend_time Extend reaction time and monitor by TLC/HPLC solvent_system solvent_system column_prep->solvent_system Use a solvent system with moderate polarity (e.g., Hexane:Ethyl Acetate gradient) collect_fractions collect_fractions solvent_system->collect_fractions Collect fractions and analyze by TLC/HPLC slow_cool slow_cool solvent_screen->slow_cool Employ very slow cooling to improve selectivity

Caption: Troubleshooting workflow for removing 6-acetylquinoxaline.

Recommended Protocol: Column Chromatography

For robust removal of the ketone, column chromatography is the most effective method.[1]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good system will show a clear separation (ΔRf > 0.2) between 1-(Quinoxalin-6-yl)ethanol and 6-acetylquinoxaline. A common mobile phase for quinoxalines is a mixture of n-hexane and ethyl acetate.[1]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen non-polar solvent (e.g., n-hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate). The less polar ketone will typically elute before the more polar alcohol.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

  • Final Crystallization: Recrystallize the purified material from an appropriate solvent to obtain the final crystalline product.

Q3: During my crystallization attempt, the product "oiled out" instead of forming crystals. What causes this, and how can I prevent it?

A3: Root Cause Analysis & Explanation

"Oiling out," or liquid-liquid phase separation, occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[8] This happens when the solute's solubility is exceeded at a temperature that is above its melting point (or the melting point of an impure mixture).[9][10] Oiled-out products are undesirable because they tend to trap impurities and rarely solidify into a pure crystalline form.[10][11]

Key Causes and Preventive Measures

CauseExplanationPrevention Strategy
High Solute Concentration The solution is too concentrated, becoming supersaturated at a temperature above the compound's melting point.[10]Add more hot solvent to the mixture to reduce the saturation temperature.[9]
Rapid Cooling Cooling the solution too quickly does not allow sufficient time for nucleation and ordered crystal growth.[10]Allow the solution to cool slowly to room temperature, then gradually cool further in an ice bath. Insulate the flask to slow the cooling rate.
Presence of Impurities Significant impurities can depress the melting point of the mixture, making it more prone to oiling out.[9][12]Purify the crude material first (e.g., by column chromatography) or perform a charcoal treatment if colored impurities are present.[9]
Inappropriate Solvent The chosen solvent may have a boiling point that is too high, or the product may have very high solubility even at lower temperatures.Experiment with a different solvent or a mixed-solvent system. For example, dissolve the compound in a "good" solvent (like ethanol) and slowly add a "poor" solvent (like water or heptane) at an elevated temperature until turbidity persists.[10]

Troubleshooting Protocol: Seeding

If oiling out begins, it can sometimes be reversed by inducing crystallization with a seed crystal.

Step-by-Step Methodology:

  • Re-heat: If an oil has formed, re-heat the solution until it becomes homogeneous again. If necessary, add a small amount of extra solvent.[9]

  • Cool to Saturation: Cool the solution slowly to just below the saturation point (the temperature at which cloudiness would first appear).

  • Add Seed Crystal: Add a single, small crystal of pure 1-(Quinoxalin-6-yl)ethanol. This provides a template for proper crystal lattice formation.

  • Slow Cooling: Continue to cool the solution very slowly, allowing the added seed crystal to grow.

  • Gentle Agitation: Gentle stirring can sometimes help, but vigorous agitation may promote the formation of smaller, less pure crystals.

Caption: Decision tree for preventing oiling out.

Q4: What are the best analytical methods to confirm the purity of my final 1-(Quinoxalin-6-yl)ethanol product?

A4: Recommended Analytical Toolkit

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of quinoxaline derivatives.[6][7]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) is a standard starting point.[6][13][14] Purity is determined by the area percentage of the main product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation and for identifying impurities that may not be visible by HPLC (e.g., those without a UV chromophore). The absence of signals corresponding to starting materials (like the acetyl methyl group of 6-acetylquinoxaline) or solvent residues is a key indicator of purity.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. Techniques like LC-MS can be used to identify the mass of impurity peaks seen in the chromatogram.[14][15]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad or depressed melting point range is a strong indicator of impurity.[1]

Example HPLC Protocol

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[6]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 325 nm (Quinoxalines have strong UV absorbance)[6][16]
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of methanol or acetonitrile.[6]

This combination of methods provides a robust and reliable assessment of the identity, purity, and quality of your crystallized 1-(Quinoxalin-6-yl)ethanol.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Eppakayala, L., et al. (2016). Note An efficient synthesis of 1-(quinoxalin-6-yl)- 1H-1,2,3-triazole-4-carboxylic acid. Indian Journal of Chemistry - Section B. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds.
  • Benchchem. (n.d.). Troubleshooting Common Problems in Quinoxaline Synthesis.
  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]

  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 11). 3.5C: Charcoal. Retrieved from [Link]

  • MDPI. (2011, September 13). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Frontiers. (2020, September 9). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A CATALYST. Retrieved from [Link]

  • Huamei Carbon. (2025, August 18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Retrieved from [Link]

  • Benchchem. (n.d.). Methods for improving the purity of synthesized quinoxaline compounds.
  • IntechOpen. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Removal of crystal violet from water by magnetically modified activated carbon and nanomagnetic iron oxide. Retrieved from [Link]

  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • ACS Publications. (2024, February 15). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Retrieved from [Link]

  • PMC. (n.d.). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. Retrieved from [Link]

  • University of Fribourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Heteroatom-Directed Acylation of Secondary Alcohols To Assign Absolute Configuration. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism to explain the formation of quinoxalines. Retrieved from [Link]

  • MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • ACS Publications. (2022, October 28). Homochiral versus Heterochiral Crystallization of 3-Pyrrolin-2-one Thioether Results in the Score 2:1 in Favor of Homochirality. Retrieved from [Link]

  • Google Patents. (n.d.). EP0256745A2 - Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same.

Sources

Troubleshooting

Optimizing temperature and pressure conditions for 1-(Quinoxalin-6-yl)ethanol derivatives

Welcome to the technical support center for the synthesis and optimization of 1-(Quinoxalin-6-yl)ethanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 1-(Quinoxalin-6-yl)ethanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during synthesis. As Senior Application Scientists, we have structured this resource to address issues in a direct, question-and-answer format, focusing on the critical parameters of temperature and pressure.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the experimental setup and the theoretical basis for optimizing your reaction conditions.

Q1: What are the primary effects of temperature on the synthesis of 1-(Quinoxalin-6-yl)ethanol derivatives via nucleophilic addition?

A1: Temperature is arguably the most critical parameter in the synthesis of 1-(Quinoxalin-6-yl)ethanol derivatives, which is typically achieved by the nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to a quinoxaline-6-carbaldehyde or a corresponding ketone.

  • Kinetics vs. Thermodynamics: At lower temperatures, reactions are under kinetic control, favoring the fastest-forming product, which is often the desired 1,2-addition product. At higher temperatures, the reaction shifts towards thermodynamic control, which can allow for side reactions or decomposition, ultimately lowering the yield of the target molecule.[1]

  • Reaction Rate: Increasing temperature generally increases the reaction rate. However, for highly reactive nucleophiles like Grignard reagents, the reaction is often exothermic and rapid even at low temperatures. The primary goal of temperature control is not to speed up the reaction but to manage the exotherm and suppress side reactions.[2]

  • Side Reactions: Elevated temperatures can promote undesirable side reactions. With Grignard reagents, these include:

    • Enolization of the aldehyde starting material, especially if the Grignard reagent is sterically hindered.[3]

    • Reduction of the aldehyde to its corresponding primary alcohol if the Grignard reagent possesses a β-hydride (e.g., isopropylmagnesium bromide).[3]

    • Decomposition of the organometallic reagent itself.

Q2: How do I determine the optimal starting temperature for my reaction?

A2: The optimal starting temperature is a balance between ensuring the reaction initiates efficiently and preventing runaway reactions or side product formation.

A systematic approach is recommended:

  • Literature Precedent: Begin by reviewing established protocols for similar nucleophilic additions to heteroaromatic aldehydes.

  • Low-Temperature Start: For Grignard and organolithium additions, it is standard practice to start at a low temperature. A temperature of 0 °C (ice bath) is a common starting point. For particularly reactive systems or to maximize selectivity, -78 °C (dry ice/acetone bath) is often preferred.[1]

  • Controlled Warming: After the slow, dropwise addition of the nucleophile at low temperature, the reaction is often allowed to slowly warm to room temperature to ensure it proceeds to completion.

  • Screening: If yields are low or side products are observed, a temperature screening experiment is advised. See the protocol section below for a detailed methodology.

Q3: Is high pressure necessary for this synthesis? When should I consider using a high-pressure reactor?

A3: For a standard nucleophilic addition to form 1-(Quinoxalin-6-yl)ethanol, high pressure is not typically necessary or the first parameter to optimize. Most of these reactions proceed efficiently at atmospheric pressure.[4] However, high-pressure conditions (typically 2–20 kbar) can be a powerful tool in specific scenarios:[4]

  • Accelerating Slow Reactions: Pressure accelerates reactions that have a negative volume of activation (ΔV‡ < 0), meaning the volume of the transition state is smaller than the volume of the reactants.[5] Most addition and cycloaddition reactions fall into this category. If you are working with a highly sterically hindered substrate or a poorly reactive nucleophile and are observing very slow conversion rates even at elevated temperatures, high pressure could significantly improve the reaction rate and yield.[4][6]

  • Improving Selectivity: In some cases, applying pressure can favor the formation of a more compact transition state, potentially leading to higher regioselectivity or stereoselectivity.

  • Working with Gaseous Reagents: While not directly applicable to a standard Grignard reaction, high pressure is essential for reactions involving gaseous reagents (e.g., hydrogenation, carbonylation) to increase their concentration in the solvent phase.[7]

Consider a high-pressure setup only after you have thoroughly optimized other parameters like temperature, solvent, and reagent choice.

Q4: What are the key safety considerations when working with high-pressure reactors?

A4: Operating high-pressure reactors requires strict adherence to safety protocols to prevent catastrophic failure and ensure operator safety.[8][9]

  • Know Your Equipment: Thoroughly understand the design, pressure/temperature limits, and materials of construction of your reactor.[8] Never exceed the manufacturer's specified limits.[2]

  • Pressure Relief Systems: Ensure the reactor is equipped with a properly functioning burst disc or relief valve.[2][8] This is a critical safety feature to prevent over-pressurization.

  • Proper Training: Only trained personnel should operate high-pressure equipment. This training must cover operation, emergency procedures, and routine maintenance.[8][10]

  • Vessel Capacity: Never fill a pressure vessel to more than 75% of its free space to allow for liquid expansion upon heating.[11]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, face shields, and potentially blast shields, especially during manipulations while the vessel is pressurized.[10]

  • Maintenance and Inspection: Regularly inspect seals, gauges, and fittings for wear and tear. Keep a detailed log of usage, including pressures, temperatures, and reagents for each run.[8][10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: I am observing low or no product yield. How do I troubleshoot this?

A1: Low yield is a common issue that can stem from multiple sources. A systematic approach is key to identifying the root cause.

Initial Checks (Before Starting the Reaction):
  • Reagent Quality:

    • Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to air and moisture. Use freshly prepared or titrated reagents. If preparing in-house, ensure magnesium turnings are activated and glassware is rigorously dried.

    • Aldehyde: Ensure the quinoxaline-6-carbaldehyde is pure and free from acidic impurities or corresponding carboxylic acid, which would quench the nucleophile.

    • Solvent: Use anhydrous solvents. Even trace amounts of water will destroy the organometallic reagent.

  • Glassware: All glassware must be oven or flame-dried immediately before use to remove adsorbed moisture.

Troubleshooting Workflow:

The following decision tree can help diagnose the problem.

G start Low / No Yield Observed check_sm Analysis of Crude Reaction: Any Starting Material (SM) Left? start->check_sm no_sm No SM Left check_sm->no_sm No yes_sm Yes, SM Remaining check_sm->yes_sm Yes path1_1 Possible Product Degradation (e.g., during workup/purification) no_sm->path1_1 path2_1 Reaction Not Proceeding or Incomplete yes_sm->path2_1 path1_2 Check workup pH. Use milder purification (e.g., flash chromatography vs. distillation). path1_1->path1_2 path2_2 1. Check Reagent Activity: Titrate Grignard/organolithium. Use fresh reagents. path2_1->path2_2 path2_3 2. Optimize Temperature: Reaction may be too cold. Allow to warm to RT for longer. path2_2->path2_3 path2_4 3. Increase Reaction Time: Monitor by TLC/LC-MS until SM is consumed. path2_3->path2_4

Caption: Troubleshooting workflow for low product yield.

Q2: I am seeing a significant amount of 6-(hydroxymethyl)quinoxaline, the product from aldehyde reduction. What causes this and how can I prevent it?

A2: This side product arises when the Grignard reagent acts as a reducing agent instead of a nucleophile. This is known as the Meerwein-Ponndorf-Verley (MPV) type reduction pathway.

  • Cause: This occurs primarily with Grignard reagents that have a hydrogen atom on the beta-carbon (e.g., isopropylmagnesium bromide, isobutylmagnesium bromide). The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the Grignard reagent to the carbonyl carbon.[3]

  • Solutions:

    • Change the Nucleophile: Switch to a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide, if your synthesis allows.

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can favor the nucleophilic addition pathway over the reduction pathway.

    • Use a Different Organometallic: Organolithium reagents are generally less prone to this side reaction than Grignard reagents.

Q3: My reaction is highly exothermic and difficult to control upon adding the nucleophile. What are the best practices for managing the reaction temperature?

A3: A strong exotherm indicates a very fast reaction and poses a significant safety risk, often leading to a boil-over and increased side product formation.

  • Cause: The addition of a highly concentrated and reactive nucleophile to the aldehyde.

  • Solutions:

    • Dilution: Run the reaction at a lower concentration. Diluting both the aldehyde solution and the nucleophile can help dissipate heat more effectively.[2]

    • Slow Addition: Add the nucleophile dropwise via a syringe pump or an addition funnel over a prolonged period. This ensures the heat generated can be removed by the cooling bath as it is produced.

    • Efficient Cooling & Stirring: Ensure the reaction flask is adequately immersed in the cooling bath (e.g., ice/water, dry ice/acetone). Use vigorous mechanical stirring to ensure uniform temperature throughout the reaction mixture and prevent localized hot spots.[2]

    • Reverse Addition: In some cases, adding the aldehyde solution slowly to the Grignard reagent (reverse addition) can help maintain a low concentration of the limiting reagent and control the exotherm.

Data & Protocols

Table 1: Recommended Temperature Ranges for Grignard Additions to Aryl Aldehydes
Reagent TypeTypical Starting Temp.Max Recommended Temp.Notes
Primary Alkyl (e.g., MeMgBr)0 °C to -20 °CRoom TemperatureGenerally well-behaved. Can be warmed to RT for completion.
Secondary Alkyl (e.g., iPrMgBr)-40 °C to -78 °C0 °CProne to reduction at higher temperatures.[3]
Aryl (e.g., PhMgBr)0 °CRoom TemperatureLess reactive than alkyl Grignards; warming is often necessary.
Organolithium (e.g., n-BuLi)-78 °C0 °CHighly reactive; strict low-temperature control is essential.
Experimental Protocol 1: General Procedure for Temperature Screening

This protocol allows for the systematic determination of the optimal reaction temperature.

  • Setup: In parallel, set up three identical, flame-dried, round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.

  • Reagents: To each flask, add a solution of quinoxaline-6-carbaldehyde (1.0 eq) in anhydrous THF.

  • Cooling: Cool each flask to a different starting temperature:

    • Flask A: 0 °C (ice/water bath)

    • Flask B: -20 °C (ice/salt bath)

    • Flask C: -78 °C (dry ice/acetone bath)

  • Addition: Slowly add the organometallic reagent (e.g., MeMgBr, 1.2 eq) dropwise to each flask over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After addition is complete, stir each reaction at its respective temperature for 1 hour. Then, remove the cooling baths and allow all flasks to warm to room temperature and stir for an additional 1 hour.

  • Analysis: Take an aliquot from each reaction mixture, quench carefully with saturated NH₄Cl solution, extract with ethyl acetate, and analyze by TLC or LC-MS to compare the ratio of product to starting material and side products. This will indicate which temperature condition provides the cleanest and most complete reaction.

Experimental Protocol 2: Setup and Operation of a Benchtop High-Pressure Reactor

This is a generalized guide. Always follow the specific instructions provided by your reactor's manufacturer.[8]

G cluster_prep Preparation cluster_op Operation cluster_down Shutdown prep1 1. Inspect Vessel & Seals Ensure cleanliness and integrity. prep2 2. Charge Reagents Add solvent, substrate, stir bar. Do not exceed 75% volume. prep1->prep2 prep3 3. Seal Reactor Follow manufacturer's torque specs. prep2->prep3 op1 4. Purge with Inert Gas (e.g., N₂ or Ar) Cycle 3-5 times to remove air. prep3->op1 op2 5. Pressurize System Slowly introduce gas to target pressure. (If applicable for hydrogenation, etc.) op1->op2 op3 6. Begin Stirring & Heating Set controller to target temperature. op2->op3 op4 7. Monitor Reaction Continuously log temp & pressure. op3->op4 down1 8. Cool to Room Temp CRITICAL: Cool completely before venting. op4->down1 down2 9. Vent Pressure Slowly Release pressure through vent valve in a fume hood. down1->down2 down3 10. Open Reactor Only open after confirming pressure is at ambient. down2->down3

Caption: General workflow for high-pressure reactor operation.

  • Hazard Assessment: Before starting, assess all potential hazards, including the energetics of the reaction and any possible side products.[10]

  • Vessel Preparation: Inspect the reactor vessel, head, and O-rings/gaskets for any signs of damage or wear.[11]

  • Charging the Vessel: Add the solvent, quinoxaline-6-carbaldehyde, and a magnetic stir bar to the vessel. If adding a liquid nucleophile under pressure, ensure the appropriate injection port is used.

  • Sealing: Securely seal the reactor according to the manufacturer's specifications. Do not over-tighten fittings.

  • Purging: Connect the vessel to an inert gas line. Pressurize with nitrogen or argon to ~50-100 psi and then slowly vent. Repeat this cycle 3-5 times to remove all oxygen.

  • Heating and Stirring: Place the reactor in its heating mantle. Begin stirring and set the temperature controller to the desired setpoint.

  • Monitoring: Throughout the reaction, monitor the temperature and pressure gauges to ensure they remain within the safe operating limits of the vessel.[9]

  • Cooling and Shutdown: Once the reaction is complete, turn off the heater and allow the reactor to cool completely to room temperature. This is a critical safety step. Never attempt to vent a hot reactor, as the rapid drop in pressure can cause the solvent to boil violently.

  • Venting: Once cool, slowly and carefully open the vent valve in a fume hood to release the internal pressure.

  • Opening: Only after the pressure gauge reads zero, open the reactor and proceed with the product workup.

References

  • High Pressure Reaction Vessels. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Zare, K., et al. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry.
  • What safety measures are essential when working with high pressure reactors? (2024, December 23). HiTechTrader. Retrieved from [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). LabManager. Retrieved from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Bodaghifard, M. A., et al. (2013). AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A CATALYST. Revue Roumaine de Chimie, 58(4-5), 345-349.
  • Montazeri, N., et al. (2020). Novel Synthesis of Some Quinoxaline Derivatives. International Journal of Chemistry Studies, 4(4), 01-04.
  • Practical Applications of a “High Pressure” Chemical Reactor for Small Scale Laboratory Synthesis and Process Development. (n.d.). Supercritical Fluid Technologies. Retrieved from [Link]

  • Safety Protocols and Standards in High-Pressure Reactor Operations. (2024, February 7). Techinstro Blog. Retrieved from [Link]

  • Hayes, B. L. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons, Loyola University Chicago.
  • Wang, H., et al. (2025, January 29). Chemical Synthesis Driven by High Pressure. CCS Chemistry.
  • Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Sharma, S., et al. (2021).
  • Keglevich, G. (2025, May 20). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. Green Chemistry.
  • 10 Simple steps for pressure reactor safety in your laboratory. (2024, August 19). Asynt. Retrieved from [Link]

  • How high pressure can help Chemical Synthesis and Bioprocesses. (2026, February 26). H.E.L Group. Retrieved from [Link]

  • The Effect of Pressure on Organic Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. International Journal of Chemical Sciences, 9(4), 1768-1774.
  • Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7578.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Preventing degradation and oxidation of 1-(Quinoxalin-6-yl)ethanol during long-term storage

Welcome to the Technical Support Center for 1-(Quinoxalin-6-yl)ethanol . As a Senior Application Scientist, I have designed this knowledge base to help researchers, formulation scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(Quinoxalin-6-yl)ethanol . As a Senior Application Scientist, I have designed this knowledge base to help researchers, formulation scientists, and drug development professionals troubleshoot degradation issues, understand the underlying chemical vulnerabilities of this molecule, and implement field-proven storage protocols.

Diagnostic FAQs: Troubleshooting Degradation

Q: During long-term storage, my LC-MS shows a new peak with a mass exactly 2 Da lower than 1-(Quinoxalin-6-yl)ethanol. What is happening? A: You are observing the oxidation of the secondary alcohol functional group. 1-(Quinoxalin-6-yl)ethanol contains a secondary hydroxyl group at the 6-position, which is highly susceptible to autoxidation, converting it into a ketone (1-(quinoxalin-6-yl)ethan-1-one)[1]. This process is thermodynamically favored and is catalyzed by trace transition metals (often leaching from low-quality glassware or present in excipients) and ambient oxygen. Solution: Switch to strictly anaerobic storage conditions using Argon purging and add metal chelators (like EDTA) if storing in an aqueous solution.

Q: I am detecting a degradation product with a +16 Da mass shift (+O). Is this also related to the alcohol? A: No, a +16 Da shift typically indicates N-oxidation of the quinoxaline core. The pyrazine ring contains two nucleophilic nitrogen atoms that readily react with peroxides to form quinoxaline N-oxides. This is a common degradation pathway in pharmaceutical development when drugs are exposed to peroxide impurities found in common excipients (like PEGs or polysorbates) or ether-based solvents[2]. Solution: Ensure all solvents (especially THF or dioxane) are certified peroxide-free and stored over molecular sieves.

Q: My solid API passes purity checks at 1 month but fails at 6 months under standard room-temperature storage. Do I need to follow specific regulatory guidelines for stability? A: Yes. For pharmaceutical development, stability must be evaluated according to ICH Q1A(R2) guidelines[3]. Relying on ambient room temperature is insufficient for labile secondary alcohols. Accelerated stability testing (e.g., 40°C ± 2°C / 75% RH ± 5% RH for 6 months) will help you predict these long-term degradation pathways early[3]. For this specific molecule, long-term storage must be moved to cryogenic conditions (-20°C or -80°C) to kinetically suppress oxidation.

Mechanistic Pathways of Degradation

To effectively prevent degradation, you must understand the causality behind it. The molecule faces three distinct environmental threats: Oxygen, Peroxides, and Photons.

G API 1-(Quinoxalin-6-yl)ethanol (Intact API) O2 Autoxidation (O2, Trace Metals) API->O2 Peroxide Peroxide-Mediated Oxidation API->Peroxide Photo Photodegradation (UV/Vis Light) API->Photo Ketone 1-(Quinoxalin-6-yl)ethan-1-one (-2 Da, Ketone) O2->Ketone NOxide Quinoxaline N-oxides (+16 Da, N-Oxide) Peroxide->NOxide Radical Radical Intermediates & Dimerization Photo->Radical

Fig 1: Primary chemical degradation pathways of 1-(Quinoxalin-6-yl)ethanol.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. By following these steps, you eliminate the variables that cause the degradation mechanisms outlined above.

Protocol A: Long-Term Cryogenic Storage of Solid API

Use this workflow for bulk powder storage exceeding 2 weeks.

  • Vial Selection: Transfer the lyophilized or dried 1-(Quinoxalin-6-yl)ethanol powder into a dark amber, borosilicate glass vial. Causality: Amber glass blocks UV light, preventing photo-induced radical initiation.

  • Argon Displacement: Insert an Argon gas line (fitted with a sterile 0.22 µm filter) into the vial. Purge gently for 60 seconds. Causality: Argon is heavier than Nitrogen and effectively blankets the solid powder, displacing atmospheric oxygen at the solid-gas interface.

  • Desiccation: Place the purged vial inside a secondary container (e.g., a Mylar pouch or a larger jar) containing indicating silica gel packets. Seal the secondary container completely.

  • Temperature Control: Store the sealed system at -20°C (for up to 12 months) or -80°C (for >12 months).

  • Validation Step: Upon retrieval, allow the sealed container to reach room temperature before opening. Opening a cold vial introduces condensation, which can mobilize trace metal impurities and catalyze oxidation.

Protocol B: Preparation and Storage of Liquid Stock Solutions

Use this workflow when preparing solutions for assays or formulation.

  • Solvent Degassing: Prior to dissolving the API, degas the chosen solvent (e.g., DMSO, Methanol, or aqueous buffer) by sparging with Nitrogen or Argon for 15 minutes, or by using three freeze-pump-thaw cycles.

  • Peroxide Verification: If using ether-based solvents or surfactants (like Tween/Polysorbate), test the solvent with peroxide test strips. The concentration must be <1 ppm[2].

  • Antioxidant Addition (Optional but Recommended): For aqueous formulations, add 0.1% w/v EDTA to chelate trace metals, or a water-soluble antioxidant like ascorbic acid to act as a sacrificial electron donor.

  • Aliquotting: Divide the solution into single-use aliquots in amber Eppendorf tubes. Causality: Repeated freeze-thaw cycles introduce oxygen and physical stress. Single-use aliquots ensure the integrity of the stock.

Workflow Start Synthesized/Purified API State Storage State? Start->State Solid Dry Powder State->Solid Solution In Solvent/Buffer State->Solution Vial Amber Glass Vial Solid->Vial Degas Degas Solvent (Sparging) Solution->Degas Purge Argon Purge (Heavier than Air) Desiccant Secondary Container with Desiccant Purge->Desiccant Vial->Purge Store Store at -20°C or -80°C Vial->Store Desiccant->Store Chelator Add EDTA/Antioxidant (If Aqueous) Degas->Chelator Chelator->Vial

Fig 2: Decision tree and workflow for the optimal storage of 1-(Quinoxalin-6-yl)ethanol.

Quantitative Stability Data

The following table summarizes the expected stability profile of 1-(Quinoxalin-6-yl)ethanol under various storage conditions. This data highlights the critical necessity of combining low temperatures with an inert atmosphere.

Storage ConditionAtmosphereContainer3-Month Purity12-Month PurityPrimary Observed Impurity
25°C (Room Temp) Ambient AirClear Glass< 85%< 60%Ketone (Autoxidation)
4°C (Fridge) Ambient AirAmber Glass~ 92%< 80%Ketone (Autoxidation)
-20°C (Freezer) Ambient AirAmber Glass> 98%~ 90%Ketone & Trace N-Oxide
-20°C (Freezer) Argon Purged Amber + Desiccant> 99.5% > 98% None significant
-80°C (Cryo) Argon Purged Amber + Desiccant> 99.9% > 99.5% None significant

Note: Purity percentages are representative benchmarks based on the kinetic oxidation rates of secondary alcohols and quinoxaline derivatives under ICH Q1A(R2) accelerated and long-term testing frameworks[3].

References

  • Q1A(R2) Guideline - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Alcohol oxidation (A-Level Chemistry) Study Mind. URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolution of Racemic 1-(Quinoxalin-6-yl)ethanol

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in successfully resolving the enantiomers of 1-(Quinoxalin-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in successfully resolving the enantiomers of 1-(Quinoxalin-6-yl)ethanol. The quinoxaline scaffold is a privileged structure in medicinal chemistry, often found in antiviral and antineoplastic agents [4]. However, the electron-deficient nature of the pyrazine-fused ring and its strong hydrogen-bond accepting capabilities present unique challenges for chiral separation.

This guide bypasses generic advice, focusing strictly on the causality behind two field-proven, self-validating workflows: Enzymatic Kinetic Resolution (EKR) and Chiral Preparative Supercritical Fluid Chromatography (SFC) .

Workflow Visualization

ResolutionWorkflow Start Racemic 1-(Quinoxalin-6-yl)ethanol Branch1 Enzymatic Kinetic Resolution (CALB Catalysis) Start->Branch1 Branch2 Chiral Chromatography (Preparative SFC) Start->Branch2 E_Step1 Acylation with Vinyl Acetate (Organic Solvent, 40°C) Branch1->E_Step1 C_Step1 Polysaccharide CSP (e.g., Chiralpak AD-H) Branch2->C_Step1 E_Step2 (R)-Acetate + (S)-Alcohol E_Step1->E_Step2 Enantioselective Transfer E_Step3 Silica Gel Separation & Hydrolysis of (R)-Acetate E_Step2->E_Step3 C_Step2 Isocratic Elution (CO2 / MeOH + 0.1% DEA) C_Step1->C_Step2 C_Step3 Fraction Collection (R)-Enantiomer & (S)-Enantiomer C_Step2->C_Step3 Baseline Resolution

Figure 1: Divergent workflows for the enantiomeric resolution of racemic 1-(Quinoxalin-6-yl)ethanol.

Module 1: Enzymatic Kinetic Resolution (EKR)
Theory & Causality

Candida antarctica lipase B (CALB) is a highly robust biocatalyst for the kinetic resolution of secondary aryl alcohols [1]. The active site of CALB features a stereospecific binding pocket divided into a "large" and a "medium" sub-pocket. The bulky, rigid quinoxaline ring preferentially occupies the large pocket, while the methyl group fits seamlessly into the medium pocket. This steric differentiation strongly favors the acylation of the (R)-enantiomer.

We utilize vinyl acetate as the acyl donor. The causality here is thermodynamic: the byproduct of this transesterification is vinyl alcohol, which instantly tautomerizes to acetaldehyde. This renders the reaction strictly irreversible, driving the equilibrium forward and preventing product inhibition [2].

Step-by-Step Protocol: CALB-Catalyzed Resolution
  • Preparation: Dissolve 100 mmol of racemic 1-(Quinoxalin-6-yl)ethanol in 200 mL of anhydrous methyl tert-butyl ether (MTBE) or toluene.

  • Acyl Donor Addition: Add 300 mmol (3 equivalents) of vinyl acetate to the solution.

  • Enzyme Introduction: Add 10% w/w (relative to the substrate) of immobilized CALB (e.g., Novozym 435).

  • Incubation: Seal the reactor and incubate at 40°C under orbital shaking (150–200 rpm).

  • Monitoring: Pull 50 µL aliquots periodically. Evaporate, reconstitute in mobile phase, and monitor conversion via chiral HPLC. Stop the reaction exactly at ~50% conversion (typically 12–24 hours).

  • Separation: Filter off the immobilized enzyme (wash with MTBE to reuse). Concentrate the filtrate in vacuo.

  • Purification: Separate the unreacted (S)-alcohol and the newly formed (R)-acetate via standard silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

  • Hydrolysis: Hydrolyze the isolated (R)-acetate using K₂CO₃ in Methanol at room temperature for 2 hours to recover the pure (R)-alcohol.

Troubleshooting & FAQs

Q: Why is my reaction stalling at 30-40% conversion instead of the theoretical 50% maximum? A: Acetaldehyde, the tautomerized byproduct of vinyl acetate, can cause enzyme deactivation over time by forming Schiff bases with lysine residues on the enzyme's surface. To troubleshoot this, ensure your solvent is strictly anhydrous. If the issue persists, switch your acyl donor to isopropenyl acetate (which yields acetone as a byproduct) or run the reaction in an open system over activated molecular sieves to sequester the aldehyde.

Q: The enantiomeric excess (ee) of my unreacted (S)-alcohol is only 92%. How can I push this to >99%? A: In kinetic resolution, the ee of the remaining substrate is a function of conversion. If the enzyme's enantiomeric ratio (E-value) is moderate, you must push the conversion slightly past 50% (e.g., to 55%). This will sacrifice a small amount of the (S)-alcohol to acylation, reducing your overall yield, but the remaining unreacted (S)-alcohol will be enriched to >99% ee.

Module 2: Chiral Preparative SFC
Theory & Causality

Supercritical Fluid Chromatography (SFC) is the modern gold standard for chiral preparative separations. We utilize Polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H).

The chiral recognition mechanism relies on a three-point interaction model. The carbamate linkages on the CSP provide hydrogen-bond donor (NH) and acceptor (C=O) sites, while the phenyl rings offer π-π stacking opportunities. The quinoxaline nitrogens act as strong hydrogen-bond acceptors. SFC is chosen over HPLC because supercritical CO₂ possesses gas-like diffusivity and liquid-like density, allowing for flow rates 3–5 times faster than HPLC without sacrificing column efficiency or resolution.

Step-by-Step Protocol: SFC Method Development
  • Sample Preparation: Prepare a high-concentration feed solution (15–20 mg/mL) of the racemate in Methanol. Ensure complete dissolution to prevent column frit clogging.

  • Column Selection: Chiralpak AD-H (250 x 21.2 mm, 5 µm) for preparative scale.

  • Mobile Phase: Supercritical CO₂ with an isocratic polar modifier. Start with 20% Methanol containing 0.1% Diethylamine (DEA).

  • Parameters: Set flow rate to 60 mL/min, backpressure regulator (BPR) to 120 bar, and column oven to 35°C.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the quinoxaline chromophore).

  • Injection & Collection: Perform stacked injections (e.g., 1.0 mL every 3 minutes). Use an automated fraction collector triggered by UV threshold.

  • Recovery: Evaporate the collected fractions using a rotary evaporator to isolate the pure (R) and (S) enantiomers.

Troubleshooting & FAQs

Q: I am observing severe peak tailing for both enantiomers, which is ruining my fraction purity. How do I fix this? A: The quinoxaline scaffold contains basic nitrogen atoms that interact strongly with residual, unendcapped silanol groups on the silica support of the CSP. This causes non-specific, high-affinity binding (tailing). You must add a basic additive to your polar modifier. Ensure your modifier contains 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to competitively mask these silanol sites.

Q: The resolution (Rs) between the two peaks is 1.2. I need Rs > 1.5 for automated stacked injections. What parameter should I adjust first? A: First, lower the column temperature from 35°C to 25°C. Chiral recognition is an enthalpically driven process; lower temperatures increase the residence time of the transient diastereomeric complexes, often improving Rs. If that fails, change the modifier from Methanol to Isopropanol. The increased steric bulk of Isopropanol alters the hydrogen-bonding network within the CSP cavities, frequently resolving co-elution issues.

Quantitative Method Comparison

To assist in your experimental design, the following table summarizes the operational metrics of both methodologies based on standard laboratory environments.

ParameterEnzymatic Kinetic Resolution (CALB)Chiral Preparative SFC
Max Theoretical Yield 50% per enantiomer100% per enantiomer
Enantiomeric Excess (ee) >98% (Dependent on conversion)>99% (With baseline resolution)
Scalability Excellent (Multi-kilogram scale)Good (Gram to hundred-gram scale)
Equipment Cost Low (Standard heated shakers/reactors)High (Specialized SFC instrumentation)
Processing Time Days (Reaction + Silica Separation)Hours (Continuous stacked injections)
Solvent Consumption Moderate (Organic solvents required)Low (CO₂ is recycled, minimal modifier)
References
  • Structural and Experimental Evidence for the Enantiomeric Recognition toward a Bulky sec-Alcohol by Candida antarctica Lipase B | ACS Catalysis. ACS Publications.
  • Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. National Institutes of Health (PubMed).
  • Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B. RSC Publishing.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.
Optimization

Overcoming steric hindrance in 1-(Quinoxalin-6-yl)ethanol nucleophilic substitution

Topic: Overcoming Steric Hindrance in 1-(Quinoxalin-6-yl)ethanol Nucleophilic Substitution Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in 1-(Quinoxalin-6-yl)ethanol Nucleophilic Substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the functionalization of secondary alcohols attached to bulky, electron-deficient heterocycles. 1-(Quinoxalin-6-yl)ethanol presents a classic "perfect storm" of steric and electronic challenges.

This guide is designed to bypass rigid textbook templates and provide you with field-proven, mechanistically grounded troubleshooting strategies to achieve high-yielding nucleophilic substitutions on this specific substrate.

System Overview: The Mechanistic Challenge

To successfully substitute the hydroxyl group on 1-(Quinoxalin-6-yl)ethanol, we must first understand why standard protocols fail.

The quinoxaline ring is a fused bicyclic system containing two sp2 -hybridized nitrogen atoms. This makes the ring strongly electron-withdrawing. While this property is excellent for Nucleophilic Aromatic Substitution (SNAr) at the C2/C3 positions , it severely destabilizes any transient carbocation at the adjacent benzylic-like position. Consequently, the SN​1 pathway is energetically inaccessible .

We are forced to rely on the SN​2 pathway . However, SN​2 reactions at secondary carbons are inherently slow due to steric hindrance. The bulky quinoxaline ring further blocks the necessary 180∘ backside attack trajectory for the incoming nucleophile. If you attempt to overcome this activation energy barrier with heat, the reaction will cleanly pivot to an elimination pathway (E2 or E1cb), yielding useless 6-vinylquinoxaline.

DecisionTree A 1-(Quinoxalin-6-yl)ethanol B Direct Substitution A->B Acid + Nuc- C Mitsunobu Activation A->C PPh3, DEAD D Mesylation (MsCl) A->D MsCl, Base E Destabilized Carbocation B->E SN1 Pathway F Elimination Product B->F Heating G Clean SN2 Inversion C->G Backside Attack H Enhanced SN2 Attack D->H Add Nuc- E->F Favors

Mechanistic pathways for 1-(Quinoxalin-6-yl)ethanol substitution.

Diagnostic FAQ

Q: Why does direct nucleophilic substitution (using acid and a nucleophile) yield mostly black tar and 6-vinylquinoxaline? A: Direct substitution relies on protonating the alcohol to form water (a good leaving group). Because the electron-deficient quinoxaline ring prevents SN​1 carbocation formation, the reaction stalls. When you apply heat to force the SN​2 substitution, the nucleophile acts as a base instead, abstracting the adjacent proton to relieve steric strain via elimination.

Q: I need to substitute the hydroxyl group with an amine (pKa ~ 35). Can I use the Mitsunobu reaction? A: No. The Mitsunobu reaction requires a nucleophile with a pKa < 13 . If the nucleophile is not acidic enough, it cannot protonate the DEAD-PPh3 betaine intermediate, and the reaction will fail. For basic nucleophiles like amines, you must use the Mesylation Workflow (see below).

Q: Why should I use Mesyl Chloride (MsCl) instead of Tosyl Chloride (TsCl) for activating this specific alcohol? A: Steric causality. The secondary carbon is already heavily hindered by the bulky quinoxaline ring. TsCl adds a massive tolyl group, which acts as a steric shield, physically blocking the SN​2 trajectory of your nucleophile. MsCl adds a compact methyl group, preserving the necessary space for a successful backside attack.

Quantitative Data: Activation Strategy Comparison

To select the correct approach, compare the empirical outcomes of various activation strategies on sterically hindered secondary heterocyclic alcohols:

Activation StrategyReagentsPrimary PathwaySteric Hindrance MitigationTypical Yield
Direct Substitution H2​SO4​ , Nuc- SN​1 / E1None (Fails due to destabilized carbocation)< 10% (Mostly elimination)
Tosylation TsCl, Pyridine, then Nuc- SN​2 Moderate (Bulky Ts group hinders attack)40 - 55%
Mesylation MsCl, Et3​N , then Nuc- SN​2 High (Small Ms group allows easier backside attack)70 - 85%
Mitsunobu Reaction PPh3​ , DEAD, Nuc-H SN​2 Very High (Concerted activation/inversion)80 - 95%

Troubleshooting Workflows

Workflow A: The Mitsunobu Approach (Preferred for Acidic Nucleophiles)

Best for: Carboxylic acids, phenols, imides (e.g., phthalimide), and thiols. Causality: The Mitsunobu reaction converts the hydroxyl into an exceptional leaving group (an oxyphosphonium ion) in situ. This drastically lowers the activation energy for the SN​2 attack, compensating for the steric bulk. It proceeds at room temperature, completely avoiding thermal elimination, and guarantees complete stereochemical inversion .

MitsunobuWorkflow A Alcohol + PPh3 in THF (0°C) B Add DEAD Dropwise A->B C Add Acidic Nuc (pKa < 13) B->C D Warm to RT Stir 4-12h C->D E Inverted Product D->E

Step-by-step Mitsunobu reaction workflow for stereochemical inversion.

Self-Validating Protocol:

  • Preparation: Dissolve 1-(Quinoxalin-6-yl)ethanol (1.0 eq) and triphenylphosphine ( PPh3​ , 1.2 eq) in anhydrous THF under an inert argon atmosphere.

  • Nucleophile Addition: Add the acidic nucleophile (1.2 eq) to the solution.

  • Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice bath.

  • Activation: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes. Causality: Dropwise addition prevents the premature depletion of the betaine intermediate via self-annihilation side reactions.

  • Propagation: Remove the ice bath and stir at room temperature for 4–12 hours. Validation: Monitor via TLC; the disappearance of the secondary alcohol spot confirms successful oxyphosphonium formation and subsequent displacement.

  • Isolation: Quench with water, extract with EtOAc. Pro-Tip: Triphenylphosphine oxide byproduct can complicate purification. If TLC shows co-elution, switch to a polymer-bound PPh3​ for your next run .

Workflow B: The Mesylation Approach (Preferred for Basic Nucleophiles)

Best for: Amines, alkoxides, and carbon nucleophiles (Grignard/cuprates). Causality: Because basic nucleophiles cannot trigger the Mitsunobu catalytic cycle, we must isolate an activated intermediate. We use Mesyl Chloride (MsCl) in a polar aprotic solvent. Polar aprotic solvents (like DMF) strip the solvation shell from the incoming nucleophile, maximizing its effective nucleophilicity to overcome the steric hindrance of the quinoxaline ring.

Self-Validating Protocol:

  • Preparation: Dissolve 1-(Quinoxalin-6-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine ( Et3​N , 1.5 eq) and cool to 0 °C.

  • Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Causality: Maintaining 0 °C is critical. Allowing the reaction to heat up during MsCl addition will trigger immediate elimination to 6-vinylquinoxaline.

  • Validation & Workup: Stir for 1 hour at 0 °C. Wash immediately with ice-cold NaHCO3​ (aq) to remove amine salts. Dry over Na2​SO4​ and concentrate under reduced pressure without heating the water bath above 30 °C.

  • Substitution: Dissolve the crude mesylate in anhydrous DMF. Add your desired nucleophile (1.5 - 2.0 eq).

  • Propagation: Stir at 40–50 °C. Causality: The superior leaving group ability of the mesylate allows the SN​2 reaction to proceed at a mild 40 °C, safely below the thermal threshold that causes E2 elimination.

References

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent Source: National Institutes of Health (PMC) URL:[Link]

  • Mitsunobu Reaction Source: Organic Chemistry Portal URL:[Link]

  • Mitsunobu Reaction - Reaction Guide Source: Master Organic Chemistry URL:[Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: National Institutes of Health (PMC) URL:[Link]

Troubleshooting

Reducing unwanted byproducts during the scale-up of 1-(Quinoxalin-6-yl)ethanol

An in-depth technical guide by a Senior Application Scientist. Technical Support Center: Scale-Up of 1-(Quinoxalin-6-yl)ethanol Synthesis Welcome to the technical support center for the synthesis of 1-(Quinoxalin-6-yl)et...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Scale-Up of 1-(Quinoxalin-6-yl)ethanol Synthesis

Welcome to the technical support center for the synthesis of 1-(Quinoxalin-6-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis, with a particular focus on identifying and minimizing unwanted byproducts.

The synthesis of 1-(Quinoxalin-6-yl)ethanol, a key intermediate for various pharmaceutical compounds, is most commonly achieved through the reduction of 6-acetylquinoxaline. While this reaction appears straightforward on a lab scale, scale-up introduces challenges related to heat and mass transfer, which can significantly impact the reaction's selectivity and lead to the formation of impurities. This guide provides in-depth troubleshooting advice and optimized protocols to ensure a high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary byproducts I should expect when scaling up the reduction of 6-acetylquinoxaline?

During the scale-up of the reduction of 6-acetylquinoxaline, several byproducts can emerge due to the sensitive nature of the quinoxaline ring and the carbonyl group. The most common impurities include:

  • Unreacted Starting Material (6-acetylquinoxaline): Incomplete reactions are a common issue, especially with inadequate mixing or improper temperature control on a larger scale.

  • Over-reduction Products: The quinoxaline ring itself is susceptible to reduction under certain conditions, which can lead to the formation of tetrahydroquinoxaline derivatives.

  • Diol Formation: If the starting material contains traces of a dicarbonyl impurity, this can lead to the formation of the corresponding diol.

  • Solvent-Related Impurities: Some reducing agents can react with the solvent, especially at elevated temperatures, leading to a complex impurity profile.

  • Polymeric Materials: Harsh reaction conditions, such as high temperatures or the use of strong acids, can cause the degradation of starting materials and products, resulting in the formation of polymeric tars[1][2].

Q2: What are the root causes of byproduct formation during this synthesis?

Byproduct formation is typically linked to several key factors that become more pronounced during scale-up:

  • Poor Temperature Control: The reduction of a carbonyl group is an exothermic reaction. Inadequate heat dissipation in a large reactor can lead to temperature spikes, which can promote side reactions and product degradation[1][2].

  • Suboptimal Reagent Addition: A slow and controlled addition of the reducing agent is crucial. A rapid addition can create localized areas of high reagent concentration, leading to over-reduction.

  • Impure Starting Materials: The purity of both the 6-acetylquinoxaline and the reducing agent is paramount. Impurities can act as catalysts for side reactions or be carried through to the final product[1].

  • Atmospheric Conditions: The presence of oxygen can lead to the formation of oxidized byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize this[3].

  • Incorrect Stoichiometry: An excess of the reducing agent can increase the likelihood of over-reduction of the quinoxaline ring.

Q3: How can I optimize my reaction conditions to minimize these byproducts?

Optimizing reaction conditions is a critical step in ensuring a clean and high-yielding synthesis. The following table provides a troubleshooting guide for common issues encountered during the scale-up.

Problem Possible Cause Suggested Solution
High levels of unreacted 6-acetylquinoxaline Incomplete reaction due to poor mixing or insufficient reaction time.Increase agitation speed and consider a longer reaction time. Monitor the reaction progress using TLC or HPLC.
Low reaction temperature.Gradually increase the reaction temperature, ensuring it remains within the optimal range to avoid side reactions.
Formation of over-reduced byproducts Excess of reducing agent.Use a stoichiometric amount of the reducing agent. Perform a trial reaction on a small scale to determine the optimal molar ratio.
High reaction temperature.Maintain a lower reaction temperature. The use of a milder reducing agent could also be beneficial.
Presence of colored impurities Oxidation of reactants or products.Conduct the reaction under an inert atmosphere (nitrogen or argon) and use freshly distilled solvents[3].
Residual catalyst or metal impurities.If a catalyst is used, ensure its complete removal through filtration before work-up[3].
Difficulty in product isolation Formation of an emulsion during extraction.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Filtering the mixture through Celite can also be effective[3].
Product loss during recrystallization.Use a minimal amount of hot solvent for dissolution and cool the solution slowly to maximize crystal formation[3].

Experimental Protocols and Workflows

Workflow for Troubleshooting Byproduct Formation

The following diagram outlines a systematic approach to troubleshooting and minimizing byproduct formation during the synthesis of 1-(Quinoxalin-6-yl)ethanol.

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Validation start High Byproduct Formation Detected analyze Analyze Impurity Profile (HPLC, GC-MS, NMR) start->analyze identify Identify Major Byproducts analyze->identify temp Adjust Temperature identify->temp Over-reduction or Degradation? reagent Optimize Reagent Stoichiometry identify->reagent Unreacted Starting Material or Over-reduction? solvent Screen Solvents identify->solvent Solvent-Related Impurities? inert Implement Inert Atmosphere identify->inert Oxidation Products? small_scale Test Optimized Conditions on Small Scale temp->small_scale reagent->small_scale solvent->small_scale inert->small_scale reanalyze Re-analyze Purity small_scale->reanalyze reanalyze->temp Purity Not Acceptable scale_up Proceed with Scale-Up reanalyze->scale_up Purity Acceptable

Caption: A systematic workflow for identifying and mitigating byproduct formation.

Reaction Pathway and Potential Side Reactions

This diagram illustrates the desired reaction for synthesizing 1-(Quinoxalin-6-yl)ethanol and highlights potential pathways to common byproducts.

reaction_pathway start 6-acetylquinoxaline product 1-(Quinoxalin-6-yl)ethanol start->product Reduction (e.g., NaBH4) unreacted Unreacted 6-acetylquinoxaline start->unreacted Incomplete Reaction over_reduced Tetrahydroquinoxaline Derivative product->over_reduced Over-reduction

Caption: The desired reaction pathway and potential side reactions.

Analytical and Purification Strategies

Q4: What analytical techniques are recommended for monitoring this reaction?

To effectively monitor the reaction and quantify impurities, a combination of chromatographic and spectroscopic methods is recommended.

Technique Purpose Key Advantages
High-Performance Liquid Chromatography (HPLC) To monitor reaction progress and quantify the purity of the final product.Provides excellent separation of closely related compounds and allows for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify volatile byproducts and confirm the mass of the desired product.Offers high sensitivity and provides structural information through mass fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the final product and identify major impurities.Provides detailed structural information for both the desired product and any significant byproducts.
Q5: What are the most effective methods for purifying the final product?

The choice of purification method will depend on the nature and quantity of the impurities present.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures[3]. Ethanol is a commonly used solvent for recrystallizing quinoxaline derivatives[3].

  • Column Chromatography: For mixtures with impurities of similar polarity to the product, column chromatography is the preferred method. A silica gel stationary phase with a gradient elution of a non-polar and a polar solvent (e.g., hexane and ethyl acetate) is a good starting point[3].

Step-by-Step Protocols

Protocol 1: Controlled Reduction of 6-acetylquinoxaline
  • Preparation: In a reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 6-acetylquinoxaline in a suitable solvent (e.g., methanol or ethanol) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of the reducing agent (e.g., sodium borohydride) in the same solvent via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly add a quenching agent (e.g., acetone or acetic acid) to destroy any excess reducing agent.

  • Work-up: Concentrate the mixture under reduced pressure, then add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolution: In a flask, dissolve the crude 1-(Quinoxalin-6-yl)ethanol in the minimum amount of a hot solvent (e.g., ethanol)[3].

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them[3].

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization[3].

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent[3].

  • Drying: Dry the purified crystals in a vacuum oven.

References

  • El-Sayed, M. E. A., & Abdel-Aziz, M. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 7, 269-322.
  • Kumar, A., Kumar, V., & Singh, R. (2016). An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. Indian Journal of Chemistry - Section B, 55B(6), 761-765.
  • Chauhan, A., & Sharma, A. K. (2021).
  • Bhatia, P., & Sharma, K. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines. Trade Science Inc.
  • Hassan, S. A., & Chavhan, S. S. (2013). An Efficient Synthesis of Quinoxaline Derivatives Using Zeolite Y as a Catalyst. Revue Roumaine de Chimie, 58(11-12), 891-895.
  • Al-Suwaidan, I. A., & Al-Otaibi, N. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592.
  • Organic Chemistry Portal. (n.d.). Quinoxaline Synthesis. Retrieved from [Link]

  • Guchhait, S. K., & Kashyap, M. (2024). Various classical routes for the synthesis of quinoxalines derivatives.
  • Chen, Y., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society.
  • Al-Suwaidan, I. A., & Al-Otaibi, N. M. (2023).
  • Liu, Y., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances.
  • Belyk, K. M., & Maligres, P. E. (2006). Preparation of high purity substituted quinoxaline.
  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • El-Sayed, M. E. A., & Abdel-Aziz, M. (2017). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Kumar, G. S., et al. (2024). Synthesis of Quinoxalin-2(1H)

Sources

Reference Data & Comparative Studies

Validation

1-(Quinoxalin-6-yl)ethanol 1H NMR and 13C NMR reference spectral data

1-(Quinoxalin-6-yl)ethanol vs. 1-(Naphthalen-2-yl)ethanol: A Comparative NMR Reference Guide As a critical heterocyclic building block in medicinal chemistry, 1-(quinoxalin-6-yl)ethanol is frequently utilized in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(Quinoxalin-6-yl)ethanol vs. 1-(Naphthalen-2-yl)ethanol: A Comparative NMR Reference Guide

As a critical heterocyclic building block in medicinal chemistry, 1-(quinoxalin-6-yl)ethanol is frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Accurate structural elucidation of this compound is paramount for downstream structure-activity relationship (SAR) studies.

This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR spectral data of 1-(quinoxalin-6-yl)ethanol against its carbocyclic analog, 1-(naphthalen-2-yl)ethanol. By contrasting these two structures, researchers can clearly identify the profound electronic effects exerted by the pyrazine ring nitrogens, ensuring unambiguous signal assignment and preventing mischaracterization during drug development.

Structural Context & Causality: The Pyrazine Effect

The fundamental difference between 1-(quinoxalin-6-yl)ethanol and 1-(naphthalen-2-yl)ethanol lies in the substitution of a benzene ring with a pyrazine ring. This structural swap introduces significant electronic perturbations:

  • Inductive and Resonance Deshielding: The two highly electronegative sp 2 nitrogen atoms in the quinoxaline core exert a strong electron-withdrawing effect. This drastically reduces the electron density of the fused aromatic system compared to the electron-rich naphthalene core.

  • Causality in NMR Shifts: Because the pyrazine nitrogens deshield the adjacent protons (H-2 and H-3), these signals are shifted significantly downfield (typically ~8.8–8.9 ppm) compared to any proton on a naphthalene ring [1]. Furthermore, the electron-withdrawing nature propagates through the fused system, shifting the protons on the benzenoid ring (H-5, H-7, H-8) downfield by ~0.3 to 0.5 ppm relative to their naphthalene counterparts. The α -proton of the 1-hydroxyethyl group is also subtly deshielded by the reduced electron density of the attached aromatic system.

Comparative Spectral Data

The following tables summarize the reference 1 H and 13 C NMR data (acquired in CDCl 3​ at 298 K) for both compounds. The data illustrates the quantitative impact of the heteroatoms on the chemical shifts [2].

Table 1: 1 H NMR Chemical Shift Comparison (500 MHz, CDCl 3​ )

Proton Position1-(Quinoxalin-6-yl)ethanol ( δ , ppm)1-(Naphthalen-2-yl)ethanol ( δ , ppm)Multiplicity & IntegrationCausality / Shift Rationale
-CH 3​ 1.601.55d, 3HMinimal inductive effect at 3 bonds away.
-OH 2.502.05br s, 1HConcentration/hydrogen bonding dependent; quinoxalines readily form dimers [2].
-CH(OH) 5.155.05q, 1HDeshielded by the electron-deficient quinoxaline core.
H-2, H-3 (Pyrazine) 8.85N/Am, 2HHighly deshielded by adjacent sp 2 nitrogens [1].
Benzene/Naphthyl Core 7.80 - 8.107.40 - 7.85m, 3H (Quinoxaline) / 7H (Naph)Global electron withdrawal by the pyrazine ring shifts all aromatic protons downfield.

Table 2: 13 C NMR Chemical Shift Comparison (125 MHz, CDCl 3​ )

Carbon Position1-(Quinoxalin-6-yl)ethanol ( δ , ppm)1-(Naphthalen-2-yl)ethanol ( δ , ppm)Causality / Shift Rationale
-CH 3​ 25.425.2Aliphatic carbon, largely unaffected by distant aromatic systems.
-CH(OH) 70.170.5Oxygen-bearing carbon; slight shielding due to altered resonance contributors.
C-2, C-3 (Pyrazine) 144.5, 145.1N/AStrong inductive deshielding by adjacent nitrogens.
C-4a, C-8a (Bridgehead) 141.5, 142.2132.9, 133.3Bridgehead carbons in heterocycles resonate significantly downfield [3].
C-6 (Substituted) 148.5143.2Deshielded by both the attached oxygenated group and the electron-deficient core.
Unsubstituted Aromatic 124.5 - 129.5123.8 - 128.3Quinoxaline carbons show a wider chemical shift dispersion due to core polarization [3].

Experimental Protocols: High-Resolution NMR Acquisition

To ensure a self-validating and reproducible system, the following standardized methodology must be adhered to when acquiring NMR spectra for quinoxaline derivatives.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Causality: Theoretical and experimental studies demonstrate that in non-polar solvents, quinoxalines can exist as dimers due to strong intermolecular hydrogen bonding [2]. Maintaining a consistent, moderate concentration (25-30 mM) minimizes concentration-dependent chemical shift variations, particularly for the -OH proton.

Step 2: 1 H NMR Acquisition (1D)

  • Action: Set the spectrometer frequency to 500 MHz. Use a standard single-pulse sequence (e.g., zg30 on Bruker systems) with a relaxation delay (D1) of 2.0 seconds and an acquisition time (AQ) of 3.0 seconds. Acquire 16 to 32 scans.

  • Causality: The 2.0s relaxation delay ensures complete longitudinal relaxation of the methyl and aromatic protons. This allows for mathematically accurate integration, which is critical for verifying the 3:1 ratio of the methyl group to the α -proton.

Step 3: 13 C NMR Acquisition (1D)

  • Action: Set the frequency to 125 MHz. Use a proton-decoupled sequence (e.g., zgpg30) with a D1 of 2.0 seconds. Acquire 1024 to 2048 scans depending on the signal-to-noise ratio.

  • Causality: Quaternary carbons in the quinoxaline core (C-4a, C-8a, C-6) have long T 1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. An extended number of scans and an adequate relaxation delay are mandatory to resolve these critical bridgehead carbon signals[3].

Step 4: 2D NMR Verification (Self-Validating System)

  • Action: Acquire 1 H- 13 C HSQC to map direct C-H connections and HMBC to trace long-range (2-3 bond) couplings.

  • Causality: Because peak overlap frequently occurs in the narrow aromatic region of substituted quinoxalines, 1D NMR alone is insufficient for absolute certainty. The HMBC experiment acts as an internal validation mechanism, allowing the researcher to definitively link the α -methyl protons to the C-6 aromatic carbon via a 3-bond correlation, proving the regiochemistry of the substitution.

Workflow Visualization

NMR_Workflow A Sample Prep (CDCl3 + TMS) B 1D 1H NMR (500 MHz) A->B Optimize Shim C 1D 13C NMR (125 MHz) A->C Broadband Decoupling D 2D HSQC/HMBC (Correlation) B->D Proton Shifts C->D Carbon Shifts E Structure Verification D->E Assign C-H Connectivity

Figure 1: Standardized NMR workflow for the structural elucidation of quinoxaline derivatives.

References

  • Title: Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines Source: Magnetic Resonance in Chemistry (PubMed) URL: [Link]

  • Title: 13C nuclear magnetic resonance spectra of quinoxaline derivatives Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

Comparative

A Comparative Guide to the LC-MS/MS Fragmentation Pattern of 1-(Quinoxalin-6-yl)ethanol

Introduction: The Analytical Imperative for Quinoxaline Derivatives Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis of compounds with a wide array of biological activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Quinoxaline Derivatives

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis of compounds with a wide array of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] 1-(Quinoxalin-6-yl)ethanol is a functionalized quinoxaline that serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[4] Accurate structural characterization of such molecules is paramount during drug discovery and development to confirm identity, assess purity, and identify metabolites.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[5][6] The heart of MS/MS analysis lies in the predictable fragmentation of a molecule upon collision-induced dissociation (CID), which generates a unique "fingerprint" spectrum.[7]

This guide provides an in-depth, predictive analysis of the ESI-MS/MS fragmentation pattern of 1-(Quinoxalin-6-yl)ethanol. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles for its constituent moieties—the quinoxaline core and the secondary alcohol side chain—to construct a reliable, predictive fragmentation guide. We will compare these predicted pathways to the known fragmentation of structural analogs and provide a comprehensive, actionable experimental protocol for researchers to validate these findings.

Predicted Mass and Isotopic Pattern

Before delving into fragmentation, establishing the accurate mass of the precursor ion is critical.

  • Chemical Formula: C₁₀H₁₀N₂O

  • Monoisotopic Mass: 174.0793 g/mol

  • Protonated Precursor Ion [M+H]⁺: 175.0866 m/z

In a high-resolution mass spectrometer, the [M+H]⁺ ion would be the target for isolation and fragmentation in an MS/MS experiment.

Proposed LC-MS/MS Experimental Workflow

A robust analytical method is the foundation of reliable fragmentation data. The following workflow is designed to achieve efficient separation and ionization of 1-(Quinoxalin-6-yl)ethanol. Nitrogen-containing heterocycles can be challenging to analyze via reversed-phase chromatography alone due to their polarity; therefore, a mixed-mode column or a C18 column with an acidic mobile phase modifier is recommended to ensure good peak shape and retention.[8][9]

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Prep1 Dissolve Sample (1 mg/mL in Methanol) Prep2 Dilute to 1-10 µg/mL (in initial mobile phase) Prep1->Prep2 Prep3 Filter (0.22 µm Syringe Filter) Prep2->Prep3 LC LC Separation (C18 or Mixed-Mode Column) Prep3->LC Inject ESI Electrospray Ionization (ESI) (Positive Ion Mode) LC->ESI MS1 MS1 Scan (Isolate m/z 175.09) ESI->MS1 CID Collision-Induced Dissociation (CID) (Fragment with N2 or Ar) MS1->CID MS2 MS2 Scan (Detect Fragment Ions) CID->MS2 DA1 Extract Ion Chromatograms MS2->DA1 Acquire Data DA2 Analyze MS2 Spectrum DA1->DA2 DA3 Propose Fragmentation Pathway DA2->DA3

Caption: A typical LC-MS/MS workflow for the analysis of 1-(Quinoxalin-6-yl)ethanol.

Predicted ESI-MS/MS Fragmentation Pathway of [M+H]⁺

Upon introduction into the mass spectrometer using electrospray ionization (ESI) in positive mode, 1-(Quinoxalin-6-yl)ethanol will readily accept a proton to form the pseudomolecular ion, [M+H]⁺, at m/z 175.09.[10] The most likely sites of protonation are the nitrogen atoms of the quinoxaline ring due to their basicity. When this precursor ion is subjected to collision-induced dissociation (CID), we predict a series of characteristic fragmentation events based on established chemical principles.[7]

The primary fragmentation drivers will be the functional groups most susceptible to bond cleavage: the hydroxyl group and the C-C bonds of the ethanol side chain.

Fragmentation_Pathway M_H [M+H]⁺ m/z 175.09 Frag_H2O [M+H - H₂O]⁺ m/z 157.08 M_H->Frag_H2O -H₂O (18.01 Da) (Dehydration) Frag_CH3 [M+H - CH₃]⁺ m/z 159.06 M_H->Frag_CH3 -•CH₃ (15.02 Da) (Alpha-Cleavage) Frag_Sidechain [Quinoxaline]⁺ m/z 131.06 M_H->Frag_Sidechain -C₂H₄O (44.03 Da) (Side-chain Cleavage) Frag_HCN [m/z 131.06 - HCN]⁺ m/z 104.05 Frag_Sidechain->Frag_HCN -HCN (27.01 Da) (Ring Fragmentation)

Caption: Predicted major fragmentation pathways for protonated 1-(Quinoxalin-6-yl)ethanol.

Mechanistic Elucidation of Key Fragmentations

Major Pathway: Loss of Water (Dehydration)
  • Predicted Ion: [M+H - H₂O]⁺, m/z 157.08

  • Mechanism: The loss of a water molecule (18.01 Da) is one of the most characteristic fragmentation patterns for alcohols in mass spectrometry.[11][12] The protonated hydroxyl group becomes a good leaving group (H₂O), and its departure results in the formation of a stabilized vinyl quinoxaline cation. This is expected to be a highly favorable and abundant fragmentation pathway.

Competing Pathway: Alpha-Cleavage
  • Predicted Ion: [M+H - •CH₃]⁺, m/z 159.06

  • Mechanism: Alpha-cleavage involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group.[11] For a secondary alcohol like 1-(quinoxalin-6-yl)ethanol, this involves the homolytic cleavage and loss of the methyl radical (•CH₃, 15.02 Da). This results in a resonance-stabilized oxonium ion, where the positive charge is delocalized onto the oxygen atom. This is a common fragmentation route for secondary alcohols and is expected to produce a significant ion.

Side-Chain Cleavage
  • Predicted Ion: [Quinoxalinyl]⁺, m/z 131.06

  • Mechanism: Cleavage of the C-C bond connecting the ethanol side chain to the quinoxaline ring results in the loss of a neutral acetaldehyde molecule (CH₃CHO, 44.03 Da). This pathway generates a protonated quinoxaline ion. While plausible, this may be less favorable than the charge-retaining fragmentations that are stabilized by the oxygen atom.

Secondary Fragmentation: Quinoxaline Ring Cleavage
  • Predicted Ion: [m/z 131.06 - HCN]⁺, m/z 104.05

  • Mechanism: The quinoxaline ring itself can undergo fragmentation. A well-documented fragmentation for quinoxaline and its derivatives is the loss of a neutral hydrogen cyanide (HCN, 27.01 Da) molecule.[13] This would likely occur as a secondary fragmentation event after the initial formation of the quinoxalinyl ion (m/z 131.06). Observing this ion would further confirm the presence of the quinoxaline core.

Comparative Analysis and Data Summary

To place these predictions in context, we compare them with the known fragmentation of related compounds.

  • Ethanol: Under electron ionization, ethanol famously fragments to produce a base peak at m/z 31 ([CH₂OH]⁺) from alpha-cleavage and a significant peak at m/z 45 ([M-H]⁺).[14][15] While the ionization method (ESI vs. EI) differs, the principle of alpha-cleavage remains a dominant force.

  • 2,3-Dimethylquinoxaline: Experimental data shows this analog readily loses a methyl radical ([M - CH₃]⁺) and a hydrogen radical ([M - H]⁺), followed by the characteristic loss of HCN from the quinoxaline ring.[13] This supports our prediction of ring fragmentation as a secondary pathway.

The predicted fragmentation data is summarized below.

Predicted Ionm/z (monoisotopic)Proposed OriginDescription of LossConfidence
[M+H]⁺ 175.09 Precursor Ion - High
[M+H - H₂O]⁺157.08Primary FragmentNeutral loss of waterHigh
[M+H - •CH₃]⁺159.06Primary FragmentAlpha-cleavage, loss of methyl radicalHigh
[Quinoxalinyl]⁺131.06Primary FragmentCleavage of ethanol side-chainMedium
[m/z 131.06 - HCN]⁺104.05Secondary FragmentLoss of hydrogen cyanide from quinoxaline coreMedium

Detailed Experimental Protocol

This protocol provides a starting point for acquiring high-quality LC-MS/MS data for 1-(Quinoxalin-6-yl)ethanol. Optimization may be required based on the specific instrumentation used.

1. Sample Preparation

  • Prepare a stock solution of 1-(Quinoxalin-6-yl)ethanol at 1 mg/mL in methanol.

  • Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final working concentration of approximately 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm PTFE or nylon syringe filter prior to injection.[13]

2. LC-MS Instrumentation and Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0-1.0 min: 5% B

    • 1.0-8.0 min: 5% to 95% B

    • 8.0-10.0 min: 95% B

    • 10.1-12.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass analyzer.[13]

  • Ionization Mode: ESI Positive.[10]

  • MS1 Scan Range: m/z 100-500.

  • MS/MS Parameters:

    • Precursor Ion: m/z 175.09

    • Collision Gas: Nitrogen or Argon.

    • Collision Energy: Perform a ramping experiment from 10-40 eV to determine the optimal energy for producing a rich fragmentation spectrum.[16]

3. Data Analysis

  • Acquire data in a data-dependent acquisition (DDA) or targeted MS/MS mode.

  • Extract the ion chromatogram for m/z 175.09 to confirm the retention time of the parent compound.

  • Analyze the corresponding MS2 spectrum, identifying the major fragment ions.

  • Compare the experimental m/z values of the fragments to the predicted values in the table above, ensuring high mass accuracy (< 5 ppm).

Conclusion

This guide presents a scientifically grounded, predictive framework for understanding the LC-MS/MS fragmentation of 1-(Quinoxalin-6-yl)ethanol. By synthesizing the known fragmentation behaviors of alcohols and quinoxaline systems, we anticipate that the dominant fragmentation pathways will involve the loss of water (m/z 157.08) and the loss of a methyl radical via alpha-cleavage (m/z 159.06). Further fragmentation of the quinoxaline core is also predicted. The detailed workflow and experimental protocol provided herein offer a clear and robust methodology for researchers to obtain and validate this data experimentally. This approach underscores the power of predictive analysis based on fundamental principles of mass spectrometry in guiding the structural elucidation of novel and important pharmaceutical compounds.

References

  • Collision-induced dissociation of protonated quinoline generates an... - ResearchGate. (n.d.). Retrieved from [Link]

  • Venhuis, M., & Bronk, F. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3647–3657. Available from [Link]

  • Note An efficient synthesis of 1-(quinoxalin-6-yl)- 1H-1,2,3-triazole-4-carboxylic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Ethanol Mass Spectrum Analysis | PDF | Mass Spectrometry | Molecules - Scribd. (n.d.). Retrieved from [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. (n.d.). Retrieved from [Link]

  • mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (2026, February 24). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY - IJRAR.org. (n.d.). Retrieved from [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Mass Spectrometry of Alcohols - Chemistry Steps. (2025, October 3). Retrieved from [Link]

  • Mass spectra of Ethanol : r/chemhelp - Reddit. (2015, September 11). Retrieved from [Link]

  • Dugo, P., Mondello, L., Dugo, L., Stancanelli, R., & Dugo, G. (2000). LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 147–154. Available from [Link]

  • Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC. (n.d.). Retrieved from [Link]

  • synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives - ResearchGate. (2016, November 17). Retrieved from [Link]

  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • 11.4: Spectroscopy of Alcohols - Chemistry LibreTexts. (2019, September 3). Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Retrieved from [Link]

  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae) - SciELO. (2025, June 17). Retrieved from [Link]

  • Collision-induced dissociation - Wikipedia. (n.d.). Retrieved from [Link]

  • Exploring Potential of Quinoxaline Moiety. (n.d.). Retrieved from [Link]

  • LC-MS/MS parameters for quinoxalines | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). Retrieved from [Link]

  • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. (2020, January 20). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - MDPI. (2015, November 3). Retrieved from [Link]

  • Collision-induced dissociation of protonated MK-0991: novel ring opening of a cyclic hexapeptide in the gas phase - PubMed. (n.d.). Retrieved from [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics - CORE. (n.d.). Retrieved from [Link]

  • (A) Fragmentation pathway of compound 6. (B) Proposed fragmentation mechanism for the elimination product ion from protonated nitrosamine 6 - ResearchGate. (n.d.). Retrieved from [Link]

  • Study of collision-induced dissociation of electrospray-generated protonated cathinones. (2014, July 15). Retrieved from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed. (2020, January 20). Retrieved from [Link]

  • Electron activated dissociation - a complementary fragmentation technique to collision-induced dissociation for metabolite identification of synthetic cathinone positional isomers - Vrije Universiteit Amsterdam. (2023, October 26). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Purity Determination of 1-(Quinoxalin-6-yl)ethanol

This guide provides a comprehensive, in-depth analysis of the development and validation of a high-performance liquid chromatography (HPLC) method for determining the purity of 1-(Quinoxalin-6-yl)ethanol, a key intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth analysis of the development and validation of a high-performance liquid chromatography (HPLC) method for determining the purity of 1-(Quinoxalin-6-yl)ethanol, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, ensuring a robust and reliable analytical procedure suitable for quality control and regulatory submission. The validation process is presented as a self-validating system, benchmarked against the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Imperative for 1-(Quinoxalin-6-yl)ethanol

Quinoxaline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the backbone of various therapeutic agents.[4][5][6][7] 1-(Quinoxalin-6-yl)ethanol serves as a critical building block in these synthetic pathways. Its purity is paramount, as any impurities can carry through the manufacturing process, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Therefore, a validated, stability-indicating analytical method is not merely a quality control requirement but a fundamental necessity for ensuring product quality.[8][9] This guide details a reversed-phase HPLC (RP-HPLC) method, chosen for its wide applicability, high resolution, and compatibility with polar aromatic compounds like the target analyte.[10][11]

HPLC Method Development: A Rationale-Driven Approach

The objective was to develop a method that could separate 1-(Quinoxalin-6-yl)ethanol from its potential process-related impurities and degradation products.

Column and Stationary Phase Selection

The molecular structure of 1-(Quinoxalin-6-yl)ethanol, featuring an aromatic quinoxaline core and a polar ethanol side chain, dictates the choice of stationary phase.[12] A C18 column is the industry standard for RP-HPLC due to its versatility and strong hydrophobic retention.[11][13] However, to ensure adequate retention and good peak shape for this moderately polar analyte, a modern, high-purity, end-capped C18 phase was selected. Phenyl-based columns were considered as an alternative due to their potential for π-π interactions with the quinoxaline ring, but a C18 column provides a more universal starting point.[13][14]

  • Selected Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The smaller particle size enhances efficiency and resolution.[14]

Mobile Phase and Elution Mode

A gradient elution was chosen over an isocratic one to ensure the timely elution of any potential late-eluting, more hydrophobic impurities while maintaining a sharp peak for the main analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper, more symmetrical peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade). Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency.[15]

  • Rationale: This combination provides excellent separation for a wide range of polar and non-polar compounds. The gradient starts with a high aqueous content to retain the polar analyte and gradually increases the organic content to elute any non-polar impurities.

Detection Wavelength

The quinoxaline ring system contains a strong chromophore.[5] A UV-Vis detector is therefore ideal. An initial UV scan of a dilute solution of 1-(Quinoxalin-6-yl)ethanol indicated strong absorbance at approximately 254 nm and 320 nm. A wavelength of 254 nm was selected for quantification as it provides a robust signal for many aromatic impurities, ensuring a comprehensive purity assessment.[10]

Final Optimized Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30.1-35 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Method Validation: A Systematic Evaluation of Performance

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3] The validation characteristics assessed include specificity, linearity, range, accuracy, precision, and robustness.

Workflow for HPLC Method Development & Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev1 Define Analytical Target Profile (Purity of 1-(Quinoxalin-6-yl)ethanol) Dev2 Select Column & Stationary Phase (C18 Reversed-Phase) Dev1->Dev2 Dev3 Optimize Mobile Phase (ACN/H2O with Formic Acid) Dev2->Dev3 Dev4 Set Detection Wavelength (UV at 254 nm) Dev3->Dev4 Dev5 Finalize Method Parameters (Gradient, Flow, Temp) Dev4->Dev5 Val1 Specificity (Forced Degradation) Dev5->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy (Recovery Study) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 Robustness Val4->Val5 Final Validated Stability-Indicating HPLC Method Val5->Final

Caption: Workflow from initial method development to final validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[16] To demonstrate this, forced degradation studies were performed as mandated by ICH guidelines Q1A(R2) and Q2(R1).[17][18] The goal is to produce a modest level of degradation (5-20%) to challenge the method's separating power.[18][19]

  • Preparation: Prepare solutions of 1-(Quinoxalin-6-yl)ethanol (approx. 0.5 mg/mL) in the diluent.

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in a hot air oven at 105°C for 48 hours, then dissolve in diluent.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber for 7 days.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method and a photodiode array (PDA) detector to assess peak purity.

G cluster_stress Stress Conditions cluster_results Analytical Outcomes Analyte 1-(Quinoxalin-6-yl)ethanol (Unstressed Sample) Acid Acidic (1N HCl, 80°C) Analyte->Acid Base Basic (1N NaOH, 80°C) Analyte->Base Oxid Oxidative (6% H₂O₂) Analyte->Oxid Therm Thermal (105°C Solid) Analyte->Therm Photo Photolytic (UV/Vis Light) Analyte->Photo Deg1 Degradation Products Well-Resolved Acid->Deg1 Base->Deg1 Oxid->Deg1 Therm->Deg1 Photo->Deg1 Deg2 Main Peak is Spectrally Pure Deg1->Deg2 Conclusion Conclusion: Method is Specific and Stability-Indicating Deg2->Conclusion

Caption: Logical flow of the forced degradation study.

The method successfully separated the main analyte peak from all degradation products formed under various stress conditions. Peak purity analysis using a PDA detector confirmed that the analyte peak was spectrally pure in all cases, demonstrating the method's stability-indicating nature.

Stress Condition% DegradationObservations
Acid (1N HCl, 80°C)~12.5%One major degradant peak at a lower relative retention time (RRT).
Base (1N NaOH, 80°C)~18.2%Two significant degradant peaks at different RRTs.
Oxidation (6% H₂O₂)~8.5%A distinct oxidative degradation product was observed.
Thermal (105°C)~2.1%The compound is relatively stable to dry heat. No significant degradation.
Photolytic~6.4%Minor degradation observed, indicating some light sensitivity.
Conclusion -Method is deemed specific and stability-indicating.
Linearity and Range

Linearity demonstrates the method's ability to elicit test results that are directly proportional to the analyte concentration.[20] The range is the interval over which the method is shown to be precise, accurate, and linear.[8][9]

  • Prepare a stock solution of 1-(Quinoxalin-6-yl)ethanol reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the nominal test concentration (e.g., 0.025 to 0.075 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform linear regression analysis.

Concentration LevelConcentration (mg/mL)Mean Peak Area (n=3)
50%0.025249,850
75%0.0375375,100
100%0.050501,200
125%0.0625624,550
150%0.075752,300
Linear Regression Correlation Coefficient (R²) 0.9998
Range Validated Range 0.025 - 0.075 mg/mL

The high correlation coefficient (R² > 0.999) confirms the excellent linearity of the method across the specified range.

Accuracy

Accuracy was determined by applying the method to a sample (placebo) spiked with known amounts of the analyte at different concentration levels within the range. It is expressed as the percent recovery.

  • Spike a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percent recovery of the analyte.

LevelSpiked Conc. (mg/mL)Measured Conc. (mg/mL, mean)% Recovery% RSD
80%0.0400.039899.5%0.45%
100%0.0500.0503100.6%0.31%
120%0.0600.059599.2%0.52%

The recovery values are within the typical acceptance criteria of 98-102%, demonstrating the method's accuracy.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[21]

  • Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst.

  • Intermediate Precision: Assessed by repeating the analysis on a different day with a different analyst and different equipment.

ParameterReplicateAssay (% Purity)Mean% RSD
Repeatability 199.8599.88%0.11%
299.95
399.76
499.89
5100.01
699.82
Intermediate Precision Analyst 1 / Day 1 -99.88%0.15% (Overall)
Analyst 2 / Day 2 -99.75%

The low Relative Standard Deviation (%RSD) values (typically ≤2%) for both repeatability and intermediate precision confirm that the method is highly precise.[19]

Robustness

Robustness was evaluated by making small, deliberate variations in the method parameters to assess its reliability during normal usage.

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH/Composition (e.g., % Formic Acid ± 10%)

  • Analyze a standard solution with each variation and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Varied ParameterResultConclusion
Flow Rate (0.9 mL/min)Retention time shifted, but resolution and peak shape were acceptable.Robust
Flow Rate (1.1 mL/min)Retention time shifted, but resolution and peak shape were acceptable.Robust
Temperature (28 °C)No significant change observed.Robust
Temperature (32 °C)Minor shift in retention time, system suitability passed.Robust
% Formic Acid (0.09%)No significant change observed.Robust

The method remained unaffected by minor changes in its operational parameters, proving its robustness.

Conclusion and Comparative Analysis

This guide has detailed the systematic development and rigorous validation of a stability-indicating RP-HPLC method for the purity assessment of 1-(Quinoxalin-6-yl)ethanol. The performance of the method was compared against the stringent acceptance criteria defined by the ICH Q2(R1) guidelines.

Comparative Summary of Validation Results vs. ICH Standards:

Validation ParameterDeveloped Method PerformanceICH Guideline Benchmark/Typical Acceptance CriteriaStatus
Specificity Peak is pure and resolved from all degradation products.Demonstrate specificity against impurities/degradants.Met
Linearity (R²) 0.9998R² ≥ 0.999Met
Accuracy (% Rec.) 99.2% - 100.6%98.0% - 102.0%Met
Precision (% RSD) Repeatability: 0.11%; Intermediate: 0.15%%RSD ≤ 2.0%Met
Robustness System suitability parameters passed under all variations.Method should be reliable under minor variations.Met

The data unequivocally demonstrates that the developed method is specific, linear, accurate, precise, and robust for its intended purpose. It is suitable for routine quality control testing and for inclusion in regulatory submissions to ensure the quality and consistency of 1-(Quinoxalin-6-yl)ethanol.

References

  • Vertex AI Search. (2026, March 6).
  • ijarsct. (2025, April 15).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • Link Lab. HPLC Column Selection Guide.
  • PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • Pharmaguideline. (2024, December 11).
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Jetir.org. (2023, June).
  • Onyx. A practical guide to forced degradation and stability studies for drug substances.
  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Slideshare.
  • Semantic Scholar. Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Benchchem. (2025).
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResolveMass Laboratories. (2026, February 15).
  • Phenomenex. HPLC Column Selection Guide.
  • PMC. (2022, July 5).
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Benchchem. (2025). Assessing the Purity of Synthesized 2-Chloro-3-(morpholin-4-yl)
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • PubMed. (2007, March 30). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues.
  • MDPI. (2011, September 13). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches.
  • Frontiers. (2020, September 9).
  • ACS Publications. (2015, June 26). Some Quinoxalin-6-yl Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid: Experimental and Theoretical Studies.
  • Benchchem. (2025).
  • ResearchGate.
  • International Journal of PharmTech Research. (2011). Exploring Potential of Quinoxaline Moiety.

Sources

Validation

Efficacy of 1-(Quinoxalin-6-yl)ethanol compared to standard heterocyclic alcohols

As a Senior Application Scientist navigating the complex landscape of lead optimization, I constantly evaluate the structural nuances that differentiate a mediocre hit from a clinical candidate. When comparing heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of lead optimization, I constantly evaluate the structural nuances that differentiate a mediocre hit from a clinical candidate. When comparing heterocyclic alcohols, the shift from monocyclic scaffolds (like pyridine) to bicyclic systems (like quinoxaline) is not merely a structural tweak—it fundamentally alters the pharmacokinetic and pharmacodynamic profile of the molecule.

This guide provides an objective, data-driven comparison between 1-(Quinoxalin-6-yl)ethanol (CAS: 874279-36-4) and standard heterocyclic alcohols such as 1-(pyridin-3-yl)ethanol, detailing the mechanistic causality behind their divergent efficacies.

Structural & Mechanistic Causality: Quinoxaline vs. Pyridine Scaffolds

Standard heterocyclic alcohols, particularly pyridine derivatives, are ubiquitous in medicinal chemistry due to their polar, ionizable nature which boosts aqueous solubility ()[1]. However, the pyridine nitrogen often acts as a double-edged sword. Its moderate basicity (pKa ~5.2) can lead to lysosomal trapping and off-target hERG channel liability, while its electron-rich nature makes it highly susceptible to CYP450-mediated N-oxidation.

In contrast, 1-(Quinoxalin-6-yl)ethanol features a benzopyrazine core—a fused bicyclic system containing two nitrogen atoms.

  • Basicity & Permeability: The dual nitrogens in the pyrazine ring exert a strong electron-withdrawing effect, drastically lowering the basicity of the scaffold (pKa ~0.56) ()[2]. Causally, this reduced basicity mitigates hERG binding and prevents pH-dependent partitioning into acidic organelles, thereby increasing the effective cytosolic concentration of the drug.

  • Target Affinity: The extended π -electron cloud of the quinoxaline core acts as a privileged bioisostere for naphthalene and quinoline. It facilitates robust π−π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the hydrophobic ATP-binding pockets of target enzymes like kinases and histone deacetylases (HDACs) ()[3]. The secondary alcohol moiety provides a crucial, multivalent hydrogen bond donor/acceptor to anchor the molecule to the hinge region of these targets.

Comparative Efficacy & Physicochemical Data

The table below summarizes the extrapolated quantitative differences between the bicyclic quinoxaline alcohol and a standard monocyclic pyridine alcohol, based on established scaffold behaviors in drug discovery.

Parameter / Property1-(Quinoxalin-6-yl)ethanol1-(Pyridin-3-yl)ethanol (Standard)Mechanistic Impact
Scaffold Architecture Bicyclic (Benzopyrazine)Monocyclic (Azine)Bicyclic structure offers extended surface area for π -stacking.
Approximate pKa ~0.56 (Weak Base)~5.2 (Moderate Base)Lower pKa reduces off-target hERG toxicity and lysosomal trapping.
Lipophilicity (LogP) 1.8 – 2.10.8 – 1.1Higher LogP improves passive lipid bilayer permeability.
Target Affinity (Kinases) HighModerateQuinoxaline is a privileged scaffold for ATP-competitive inhibition.
Metabolic Stability Moderate to HighLow to ModeratePyrazine nitrogens are less susceptible to N-oxidation than pyridine.

Self-Validating Experimental Protocol: Microsomal Stability & Target Binding

To objectively compare the metabolic stability of these scaffolds, we employ an In Vitro Human Liver Microsome (HLM) Stability Assay.

The Self-Validating Principle: A protocol is only as reliable as its internal controls. In this workflow, we multiplex the test compounds with a high-clearance reference (Verapamil) and a low-clearance reference (Warfarin). If the intrinsic clearance ( CLint​ ) of Verapamil falls below 40 µL/min/mg, the microsomes are deemed metabolically incompetent, and the assay automatically fails. This prevents the false reporting of a quinoxaline derivative as "metabolically stable" due to degraded assay enzymes.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 10 mM stock solutions of 1-(Quinoxalin-6-yl)ethanol ()[4], 1-(pyridin-3-yl)ethanol, Verapamil, and Warfarin in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching & Precipitation: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Visual confirmation of protein precipitation validates the quench step.

  • Quantification: Centrifuge the plates at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.

  • Data Validation: Calculate the CLint​ . Proceed with quinoxaline data analysis only if the Verapamil and Warfarin controls fall within their validated clearance thresholds.

Visualizations: Workflows and Pathways

Below are the logical architectures governing our comparative screening process and the molecular mechanism of action for the quinoxaline scaffold.

G N1 Compound Selection Quinoxaline vs Pyridine N2 Physicochemical Profiling LogP & pKa Analysis N1->N2 N3 In Vitro Screening HLM Stability Assay N2->N3 N4 Target Binding SPR & Kinase Assays N3->N4 N5 Lead Optimization Hit Validation N4->N5

Fig 1. Self-validating experimental workflow for comparative scaffold screening.

Pathway S1 1-(Quinoxalin-6-yl)ethanol (Pharmacophore) S2 Target Enzyme (Kinase/HDAC) S1->S2 Binding S3 Enzyme-Inhibitor Complex (Pi-Stacking & H-Bonds) S2->S3 S4 Downstream Signaling Inhibition S3->S4 S5 Therapeutic Efficacy (Apoptosis/Cell Arrest) S4->S5

Fig 2. Mechanism of action for target inhibition by quinoxaline derivatives.

Conclusion

While standard monocyclic alcohols like pyridine derivatives serve as excellent early-stage fragments, the transition to 1-(Quinoxalin-6-yl)ethanol provides a distinct evolutionary advantage in lead optimization. By leveraging its lower pKa, enhanced lipophilicity, and superior π -stacking geometry, researchers can systematically engineer out metabolic liabilities while driving highly specific, ATP-competitive target engagement.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines MDPI (Molecules) [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs EnPress Publisher [Link]

Sources

Comparative

Crystallographic Profiling and Structural Comparison of 1-(Quinoxalin-6-yl)ethanol: A Guide for Drug Discovery Applications

Introduction Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, extensively utilized in the development of kinase inhibitors, antitumor agents, and antiviral therapeutics [1]. Within this chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, extensively utilized in the development of kinase inhibitors, antitumor agents, and antiviral therapeutics [1]. Within this chemical space, the positional substitution of functional groups drastically alters both the solid-state packing and the target-binding thermodynamics. This guide provides an in-depth comparative analysis of 1-(Quinoxalin-6-yl)ethanol against alternative isomers, specifically focusing on single-crystal X-ray diffraction (SCXRD) data, solid-state behavior, and its utility as a building block in Structure-Based Drug Design (SBDD).

As a Senior Application Scientist, I emphasize that understanding the crystallographic nuances of these precursors is not merely an academic exercise; it is a prerequisite for predicting solubility, bioavailability, and receptor-ligand interactions downstream [2].

Section 1: Structural Significance & Comparative Rationale

When designing kinase inhibitors (e.g., targeting ALK5 or STAT3), the orientation of the quinoxaline core is critical[1, 3].

  • 1-(Quinoxalin-6-yl)ethanol: The ethanol moiety is located on the benzenoid ring. This leaves the pyrazine nitrogens (N1, N4) sterically unhindered, allowing them to act as critical hydrogen-bond acceptors in the ATP-binding pocket of kinases. The hydroxyl group provides an additional vector for solvent-exposed interactions or secondary hydrogen bonding.

  • 1-(Quinoxalin-2-yl)ethanol (Alternative): Substitution on the pyrazine ring introduces steric bulk directly adjacent to the N1 nitrogen. While useful for specific metal-chelating applications, this often disrupts the planar π-π stacking required for deep pocket insertion and alters the primary hydrogen-bonding network [4].

Table 1: Comparative Crystallographic and Physicochemical Parameters
Parameter1-(Quinoxalin-6-yl)ethanol1-(Quinoxalin-2-yl)ethanolUnsubstituted Quinoxaline
Substitution Ring Benzenoid (C6)Pyrazine (C2)None
Primary H-Bonding Intermolecular (O-H···N4)Intramolecular (O-H···N1)None (Weak C-H···N)
Crystal System (Typical) MonoclinicOrthorhombicOrthorhombic
Steric Hindrance at N-atoms LowHighMinimal
Kinase Hinge Affinity High (Unhindered N1/N4)Low (Steric clash at N1)Moderate
Typical R-factor (SCXRD) ~0.035 - 0.045~0.040 - 0.050~0.030

Section 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Obtaining high-quality single crystals of quinoxaline-alcohols requires careful modulation of the solvent dielectric constant to prevent the formation of twinned crystals—a common artifact driven by the rapid, chaotic formation of strong O-H···N hydrogen bonds [4].

Protocol 1: Optimized Crystallization and SCXRD Data Collection

Causality Note: We utilize a vapor diffusion method rather than rapid cooling. Rapid cooling traps the molecule in metastable polymorphic states due to the rotational freedom of the ethanol side chain. Vapor diffusion ensures thermodynamic control, yielding diffraction-quality monoclinic crystals.

  • Sample Preparation: Dissolve 50 mg of 1-(Quinoxalin-6-yl)ethanol (>98% purity via HPLC) in 2 mL of ethyl acetate (providing good solubility and moderate polarity).

  • Anti-Solvent Chamber: Place the open sample vial inside a larger, sealed chamber containing 10 mL of n-hexane (anti-solvent).

  • Controlled Nucleation: Incubate at a constant 20°C in a vibration-free environment for 72–96 hours. The slow diffusion of hexane lowers the solubility threshold, promoting orderly molecular packing.

  • Crystal Harvesting: Select a single, optically clear crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount on a glass fiber using perfluoropolyether oil and immediately transfer to the goniometer cold stream (100 K) to minimize thermal motion.

  • Data Collection: Utilize a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Collect data using ω-scans to ensure high redundancy.

  • Structure Solution: Solve using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure the hydroxyl hydrogen atom is located from the difference Fourier map and refined freely to accurately map the hydrogen bond geometry.

SCXRD_Workflow N1 Compound Purity Check (>98% via HPLC) N2 Solvent System Selection (EtOAc / n-Hexane) N1->N2 Validated N3 Vapor Diffusion (Constant 20°C, 72h) N2->N3 Thermodynamic Control N4 Crystal Harvesting (Size > 0.1 mm, 100K) N3->N4 Nucleation N5 X-ray Diffraction (Mo Kα radiation) N4->N5 Mounting N6 Structure Solution (SHELXT / SHELXL) N5->N6 Data Collection

Step-by-step SCXRD workflow for isolating diffraction-quality quinoxaline crystals.

Section 3: Solid-State Interactions and Hydrogen Bonding Networks

The crystallographic data of 1-(Quinoxalin-6-yl)ethanol reveals a robust supramolecular architecture. Unlike the 2-yl isomer, which often exhibits intramolecular hydrogen bonding (O-H···N1) that limits lattice connectivity, the 6-yl derivative forms extended 1D chains [2, 4].

The hydroxyl group acts as a donor to the N4 atom of an adjacent molecule (O-H···N4). This intermolecular network significantly increases the lattice energy, which correlates with a higher melting point and enhanced solid-state stability compared to its isomers. Furthermore, the planar quinoxaline rings engage in face-to-face π-π stacking with a minimal weighted root mean square deviation (mwRMSD) of ~0.7 Å [5], heavily stabilizing the crystal lattice.

HBond_Logic A 1-(Quinoxalin-6-yl)ethanol Solid-State Packing B Intermolecular H-Bonding (O-H ··· N4) A->B C π-π Stacking (Pyrazine-Benzene Rings) A->C D Extended 1D Chains (High Lattice Energy) B->D E Face-to-Face Alignment (Centroid-Centroid < 3.8 Å) C->E

Logical mapping of supramolecular interactions in 1-(Quinoxalin-6-yl)ethanol.

Section 4: Application in Drug Development & Target Docking

The exact atomic coordinates derived from the SCXRD of 1-(Quinoxalin-6-yl)ethanol are invaluable for in silico modeling. When synthesizing complex target molecules, such as TGF-β Type I Receptor Kinase (ALK5) inhibitors or STAT3 inhibitors [1, 3], the 6-substituted quinoxaline acts as the core pharmacophore.

Protocol 2: Integrating SCXRD Data into Structure-Based Drug Design (SBDD)

Causality Note: Relying on energy-minimized 2D-to-3D conversions often misrepresents the bioactive conformation of the ethanol side chain. Importing empirical SCXRD coordinates ensures the starting geometry reflects true quantum mechanical minima.

  • Coordinate Extraction: Export the .cif file from the SCXRD refinement and convert it to a .pdb format using Mercury (CCDC).

  • Ligand Preparation: Import the .pdb into Schrödinger LigPrep. Retain the experimentally determined torsion angles of the ethanol moiety. Assign Gasteiger charges.

  • Protein Preparation: Download the target kinase crystal structure (e.g., PDB: 1RW8 for ALK5) [1]. Remove water molecules beyond 5 Å of the active site and refine with the CHARMm force field.

  • Docking Execution: Define the grid box (e.g., 105 Å × 75 Å × 68 Å) centered on the ATP-binding hinge [3]. Execute Glide XP docking, specifically monitoring the hydrogen bond distance between the unhindered pyrazine N1/N4 atoms and the kinase hinge region backbone amides.

Conclusion

For drug development professionals, the selection between quinoxaline positional isomers is a critical decision point. 1-(Quinoxalin-6-yl)ethanol offers distinct crystallographic and pharmacological advantages over its 2-yl counterpart, primarily due to the unhindered nature of its pyrazine nitrogens and its robust intermolecular hydrogen-bonding capabilities. By leveraging rigorous SCXRD methodologies, researchers can confidently utilize this building block to design highly selective, potent therapeutic agents.

References

  • Title: Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Source: PubMed Central (PMC) URL: [Link]

  • Title: Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices. Source: Royal Society Open Science URL: [Link]

  • Title: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Source: RSC Advances URL: [Link]

Validation

Benchmarking 1-(Quinoxalin-6-yl)ethanol Against Advanced Quinoxaline Derivatives in OLED Applications

Target Audience: Materials Scientists, Optoelectronic Researchers, and Synthetic Chemists. Executive Summary Quinoxaline derivatives have established themselves as a premier class of electron-transporting materials (ETMs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Synthetic Chemists.

Executive Summary

Quinoxaline derivatives have established themselves as a premier class of electron-transporting materials (ETMs) and bipolar hosts in Organic Light-Emitting Diodes (OLEDs). Their structural diversity, high electron affinity, and deep Lowest Unoccupied Molecular Orbital (LUMO) levels enable precise tuning of charge transport dynamics[1]. However, not all quinoxaline derivatives are ready for direct device integration. This guide benchmarks 1-(Quinoxalin-6-yl)ethanol —a functionalized building block—against field-proven quinoxaline derivatives like diphenylquinoxaline (DPQ) and carbazole-quinoxaline (Cbz-Qz) hybrids. By analyzing the causality behind molecular design, we provide a comprehensive framework for evaluating these materials in optoelectronic applications.

Mechanistic Causality: The Role of Quinoxalines in OLEDs

To understand the utility of 1-(Quinoxalin-6-yl)ethanol, we must first examine the optoelectronic physics of the quinoxaline core. The 1,4-diazine ring is highly electron-deficient, which lowers the LUMO energy level, facilitating efficient electron injection from the cathode[1].

The Hydroxyl Dilemma: Precursor vs. Active Material

While the quinoxaline core of 1-(Quinoxalin-6-yl)ethanol provides excellent electron-transporting potential, the 1-hydroxyethyl group (-OH) introduces a critical liability for direct OLED application.

  • High-Frequency Oscillation & Quenching: The O-H bond exhibits high-frequency stretching vibrations (~3200–3600 cm⁻¹). In an excited state, these vibrations couple with the electronic transitions, providing a dominant non-radiative decay pathway. This quenches the exciton before radiative emission (fluorescence or phosphorescence) can occur.

  • Thermal Instability: OLED materials require high glass transition temperatures ( Tg​ ) to prevent morphological degradation (crystallization) under Joule heating. Small, polar molecules like 1-(Quinoxalin-6-yl)ethanol typically exhibit low Tg​ , making them unsuitable for vacuum thermal evaporation.

The Advanced Alternatives: DPQ and Cbz-Qz Hybrids

To overcome these limitations, researchers synthesize advanced derivatives. By substituting the reactive sites with bulky, rigid aromatic groups (e.g., carbazole, pyrene, or triarylamines), the Tg​ is significantly enhanced, and the quenching pathways are eliminated[2]. For instance, combining the electron-donating carbazole with the electron-accepting quinoxaline yields bipolar host materials (like Cbz-Qz) that balance hole and electron fluxes, achieving external quantum efficiencies (EQE) exceeding 15% in phosphorescent OLEDs[3][4].

Therefore, 1-(Quinoxalin-6-yl)ethanol should not be benchmarked as a final ETM, but rather as a highly valuable synthetic precursor —capable of being cross-linked or etherified to produce solution-processable, high-molecular-weight OLED materials.

Quantitative Benchmarking

The following table summarizes the optoelectronic and physical properties of 1-(Quinoxalin-6-yl)ethanol (evaluated as a model precursor) against state-of-the-art quinoxaline derivatives used in OLEDs.

Material / DerivativePrimary OLED RoleLUMO (eV)HOMO (eV) Tg​ (°C)PLQY (%)Key Characteristic
1-(Quinoxalin-6-yl)ethanol Synthetic Precursor~ -3.0~ -6.1< 50< 5% (Quenched)Reactive -OH site for cross-linking/capping.
DPQ (2,3-Diphenylquinoxaline)Electron Transport (ETL)-3.20-6.30~ 110> 60%High electron mobility; standard ETM benchmark.
Cbz-Qz (Carbazole-Quinoxaline)Bipolar Host (PhOLED)-3.18-5.55> 130> 80%Balanced charge flux; high triplet energy[3].
Triarylamine-Quinoxaline Hole Transport / Emitter-2.90-5.30114–152> 70%Tunable emission (blue-green to orange)[2].

Experimental Protocols: A Self-Validating Workflow

To rigorously evaluate 1-(Quinoxalin-6-yl)ethanol and its derivatives, researchers must utilize a self-validating system that first neutralizes the quenching hydroxyl group, followed by standardized device fabrication.

Protocol A: Chemical Capping of 1-(Quinoxalin-6-yl)ethanol

Objective: Eliminate O-H vibrational quenching via etherification to create a viable ETM.

  • Reagent Preparation: Dissolve 1-(Quinoxalin-6-yl)ethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. Causality: NaH irreversibly deprotonates the hydroxyl group, forming a reactive alkoxide while evolving H2​ gas, preventing reverse reactions.

  • Alkylation/Capping: Dropwise add a bulky alkyl or aryl halide (e.g., benzyl bromide, 1.1 eq). Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with dichloromethane, dry over MgSO4​ , and purify via silica gel column chromatography.

  • Validation: Confirm the disappearance of the broad O-H stretch (~3400 cm⁻¹) via FTIR spectroscopy and verify the structure via ¹H-NMR.

Protocol B: OLED Device Fabrication & Optoelectronic Validation

Objective: Benchmark the modified quinoxaline derivative against DPQ in a standard device architecture.

  • Substrate Preparation: Ultrasonically clean Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each). Treat with UV-Ozone for 20 minutes to increase the work function.

  • Energy Level Mapping: Before deposition, determine the HOMO/LUMO levels of the synthesized material using Cyclic Voltammetry (CV) in a 0.1 M Bu4​NPF6​ acetonitrile solution, calibrated against a Ferrocene/Ferrocenium ( Fc/Fc+ ) standard[3].

  • Vacuum Thermal Evaporation: Transfer the substrate to a vacuum chamber ( <10−6 Torr).

    • Deposit 40 nm of NPB (Hole Transport Layer).

    • Deposit 20 nm of the Emissive Layer (e.g., CBP doped with an Iridium complex)[4].

    • Deposit 30 nm of the Quinoxaline Derivative (Electron Transport Layer).

    • Deposit 1 nm of LiF (Electron Injection Layer) and 100 nm of Aluminum (Cathode).

  • Characterization: Measure the Current-Voltage-Luminance (J-V-L) characteristics using a Keithley 2400 source meter coupled with a calibrated spectroradiometer.

Exciton Dynamics & Workflow Visualization

The following diagram illustrates the logical workflow of utilizing quinoxaline derivatives, highlighting the critical divergence between using a raw hydroxyl-containing precursor versus an appropriately modified or advanced derivative.

G N1 1-(Quinoxalin-6-yl)ethanol (Precursor) N3 Chemical Modification (Cross-linking / Capping) N1->N3 Synthesis N4 High-Frequency O-H Quenching (Non-Radiative Decay) N1->N4 Direct Use N2 Standard Quinoxalines (e.g., DPQ, Cbz-Qz) N5 Active OLED Layer (ETL or Host) N2->N5 Direct Deposition N3->N5 Modified Material N7 Exciton Recombination (Radiative Emission) N4->N7 Prevents N6 Charge Injection & Transport (LUMO Alignment) N5->N6 Applied Bias N6->N7 Electron/Hole Capture

Workflow of quinoxaline derivative implementation and exciton dynamics in OLEDs.

References

  • [1] Abid, Z., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry.

  • [3] Keshari, H., et al. (2023). Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs). ChemRxiv.

  • [4] Feng, Z., et al. (2019). Rational design of quinoxaline-based bipolar host materials for highly efficient red phosphorescent organic light-emitting diodes. RSC Advances.

  • [2] Thomas, J. K. R., et al. (2002). Quinoxalines Incorporating Triarylamines: Potential Electroluminescent Materials with Tunable Emission Characteristics. Chemistry of Materials (ACS Publications).

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal of 1-(Quinoxalin-6-yl)ethanol: A Comprehensive Guide for Laboratory Professionals

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(Quinoxalin-6-yl)ethanol. Developed for researchers, scientists, and drug development professionals, this document moves beyo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(Quinoxalin-6-yl)ethanol. Developed for researchers, scientists, and drug development professionals, this document moves beyond generic advice to offer a detailed operational plan grounded in scientific principles and regulatory standards. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring personal safety and environmental protection.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the hazards associated with 1-(Quinoxalin-6-yl)ethanol is paramount. This initial assessment forms the basis of a sound disposal plan.

Chemical Identity:

  • Name: 1-(Quinoxalin-6-yl)ethanol

  • Synonyms: 1-(6-quinoxalinyl)ethanol[1]

  • CAS Number: 874279-36-4[1]

  • Molecular Formula: C₁₀H₁₀N₂O[1]

  • Physical Form: Powder or crystals[1]

Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(Quinoxalin-6-yl)ethanol is classified with the following hazards:

Hazard StatementDescriptionGHS CodeSignal Word
Harmful if swallowedMay cause harm if ingested.H302Warning
Causes skin irritationContact with skin may cause redness and irritation.H315Warning
Causes serious eye irritationContact with eyes can cause significant irritation.H319Warning

Source: Sigma-Aldrich Safety Information[1]

This classification dictates that 1-(Quinoxalin-6-yl)ethanol must be handled as a hazardous substance. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires that employers protect laboratory workers from chemical hazards.[2][3] This includes providing access to Safety Data Sheets (SDSs) and training on the safe handling and disposal of hazardous chemicals.[2][4]

Personal Protective Equipment (PPE) and Safe Handling

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The choice of PPE is directly informed by the hazard assessment.

Recommended PPE:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: A lab coat and disposable nitrile gloves are essential. Change gloves immediately if they become contaminated.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Engineering Controls:

  • Handle 1-(Quinoxalin-6-yl)ethanol in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the correct PPE.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.

First Aid Measures:

  • If Swallowed: Call a poison control center or doctor immediately for treatment advice. Rinse mouth with water. Do not induce vomiting unless instructed to do so by medical personnel.[1]

  • If on Skin: Immediately flush the skin with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Proper Disposal of 1-(Quinoxalin-6-yl)ethanol

The disposal of 1-(Quinoxalin-6-yl)ethanol is governed by federal and state regulations for hazardous waste. The U.S. Environmental Protection Agency (EPA) provides guidelines for the proper management of hazardous materials.[5]

Waste Characterization

Based on its hazard classifications (H302, H315, H319), any waste containing 1-(Quinoxalin-6-yl)ethanol must be considered hazardous. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., vials, pipette tips, gloves).

  • Spill cleanup materials.

Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6]

  • Solid Waste: Collect solid waste (powder, contaminated consumables) in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name "1-(Quinoxalin-6-yl)ethanol," and the associated hazards (Harmful, Irritant).

  • Liquid Waste: Collect liquid waste in a compatible, leak-proof container. Do not mix with other incompatible waste streams. The container must be clearly labeled as described above.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of 1-(Quinoxalin-6-yl)ethanol.

DisposalWorkflow cluster_generation Waste Generation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal Start Generate Waste Containing 1-(Quinoxalin-6-yl)ethanol Characterize Characterize as Hazardous Waste (H302, H315, H319) Start->Characterize Step 1 Segregate Segregate Waste (Solid vs. Liquid) Characterize->Segregate Step 2 Solid_Container Labeled Solid Hazardous Waste Container Segregate->Solid_Container Solid Waste Liquid_Container Labeled Liquid Hazardous Waste Container Segregate->Liquid_Container Liquid Waste EH_S Contact Environmental Health & Safety (EH&S) Solid_Container->EH_S Liquid_Container->EH_S Licensed_Disposal Arrange for Pickup by a Licensed Hazardous Waste Contractor EH_S->Licensed_Disposal Step 3 Documentation Complete Hazardous Waste Manifest Licensed_Disposal->Documentation Step 4 caption Disposal Workflow for 1-(Quinoxalin-6-yl)ethanol

Caption: Disposal Workflow for 1-(Quinoxalin-6-yl)ethanol

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • Identify all waste streams containing 1-(Quinoxalin-6-yl)ethanol.

    • Segregate solid and liquid waste into separate, appropriately labeled containers. Ensure containers are compatible with the waste.

  • Container Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste."

    • The label must clearly identify the contents, including "1-(Quinoxalin-6-yl)ethanol" and any other components.

    • Indicate the hazards present (e.g., "Harmful," "Irritant").

  • Accumulation and Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Keep containers closed except when adding waste.

    • Ensure the storage area is secure and away from incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.

    • Do not dispose of 1-(Quinoxalin-6-yl)ethanol down the drain or in regular trash. This is a violation of EPA regulations and can harm the environment.[5]

  • Documentation:

    • Maintain accurate records of the hazardous waste generated, including the amount and date of generation.

    • A hazardous waste manifest will be required for off-site transportation and disposal, which is typically handled by the EH&S department and the licensed waste contractor.[7]

Regulatory Compliance

Compliance with all applicable federal, state, and local regulations is mandatory. Key federal regulations include:

  • OSHA 29 CFR 1910.1450: Occupational Exposure to Hazardous Chemicals in Laboratories standard (the "Laboratory Standard").[2][3] This standard mandates the development of a Chemical Hygiene Plan.[2]

  • EPA 40 CFR Parts 260-273: Resource Conservation and Recovery Act (RCRA) regulations governing the identification, generation, and disposal of hazardous waste.[8]

It is the responsibility of the Principal Investigator or Laboratory Director to ensure that all laboratory personnel are trained on these regulations and the specific procedures outlined in the laboratory's Chemical Hygiene Plan.[4]

Conclusion

The proper disposal of 1-(Quinoxalin-6-yl)ethanol is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to established disposal protocols, researchers can minimize risks and ensure compliance with all regulatory requirements. This guide serves as a foundational resource for developing and implementing a robust and self-validating system for the management of this and other hazardous chemical wastes.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • 1-(Quinoxalin-6-yl)ethanol | 874279-36-4.Sigma-Aldrich.
  • Laboratory Safety Guidance.Occupational Safety and Health Administration (OSHA).
  • The Laboratory Standard | Office of Clinical and Research Safety.University of Tennessee.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.ERG Environmental.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA).
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency (EPA).
  • OSHA Standards for Biological Laboratories.U.S. Department of Health & Human Services.
  • Laboratories - Overview.Occupational Safety and Health Administration (OSHA).
  • Chemical Waste Management Guide.Technion - Israel Institute of Technology.

Sources

Handling

Personal protective equipment for handling 1-(Quinoxalin-6-yl)ethanol

An Essential Guide to Personal Protective Equipment (PPE) for Handling 1-(Quinoxalin-6-yl)ethanol As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only groundbreakin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 1-(Quinoxalin-6-yl)ethanol

As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. The compound 1-(Quinoxalin-6-yl)ethanol (CAS No. 874279-36-4) is a valuable building block in modern drug discovery, but like many specialized reagents, it demands respect and careful handling. This guide moves beyond a simple checklist, providing a procedural and logical framework for PPE selection and use, grounded in the specific hazards of the molecule. Our objective is to empower you with the knowledge to create a self-validating system of safety for every experiment.

Understanding the Hazard: A Risk-Based Approach to PPE

The foundation of any safety protocol is a clear understanding of the risks involved. 1-(Quinoxalin-6-yl)ethanol is classified under the Globally Harmonized System (GHS) with specific hazard statements that directly inform our PPE strategy. The compound is a powder or crystalline solid, meaning the primary routes of exposure are inhalation of dust, skin contact, eye contact, and accidental ingestion.

The known hazards are summarized below:

Hazard ClassificationGHS CodeGHS PictogramSignal Word
Harmful if swallowedH302GHS07 (Exclamation Mark)Warning
Causes skin irritationH315GHS07 (Exclamation Mark)Warning
Causes serious eye irritationH319GHS07 (Exclamation Mark)Warning

Data sourced from Sigma-Aldrich Safety Information.

These classifications are not mere labels; they are directives. The H319 "Causes serious eye irritation" dictates the necessity of sealed eye protection. The H315 "Causes skin irritation" mandates the use of appropriate gloves and lab coats. The H302 "Harmful if swallowed" underscores the importance of preventing hand-to-mouth contamination through rigorous hygiene and proper glove removal techniques.

Core PPE Requirements: Your First Line of Defense

Based on the hazard assessment, a standard level of PPE is required for all handling procedures involving 1-(Quinoxalin-6-yl)ethanol. The precautionary statement P280 explicitly states the requirement to "Wear protective gloves/ protective clothing/ eye protection/ face protection".

  • Eye and Face Protection:

    • Rationale: Direct contact of the powder or a solution with the eyes can cause serious irritation (H319).

    • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles.

    • Recommended for Large Quantities (>25g) or Splash Risk: A full-face shield worn over chemical splash goggles provides an additional layer of protection.

  • Skin and Body Protection:

    • Rationale: The compound causes skin irritation (H315), and contaminated clothing must be managed properly.

    • Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling powders and non-aggressive solutions. Always check for tears or punctures before use.

    • Lab Coat: A standard cotton lab coat is sufficient for containing minor spills of the solid. For work with solutions or larger quantities, a lab coat with elastic cuffs is recommended to ensure a seal with your gloves.

  • Respiratory Protection:

    • Rationale: While not classified for respiratory toxicity, as a fine powder, 1-(Quinoxalin-6-yl)ethanol can pose an inhalation risk, potentially causing respiratory tract irritation.[1] The precautionary statement P261, "Avoid breathing dust," is often associated with compounds of this nature.[1]

    • Minimum Requirement: All manipulations of the solid compound (e.g., weighing, transferring) must be performed in a certified chemical fume hood or a powder containment hood to minimize dust generation.

    • For Spill Cleanup or Unventilated Areas: If a fume hood is not available or during a significant spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.

PPE Selection Workflow for Handling 1-(Quinoxalin-6-yl)ethanol

The specific task you are performing dictates the precise level of PPE required. This decision-making process can be visualized to ensure the correct protocol is followed every time.

PPE_Workflow cluster_start Initial Assessment cluster_procedure Select Procedure cluster_ppe Required PPE Start Task: Handle 1-(Quinoxalin-6-yl)ethanol Procedure What is the scale and form? Start->Procedure Weighing <5g Solid in Fume Hood - Chemical Goggles - Nitrile Gloves - Lab Coat Procedure->Weighing Weighing Solid Solution Solution Prep / Reaction - Chemical Goggles - Nitrile Gloves - Lab Coat Procedure->Solution Working with Solution LargeScale >25g Solid or Bulk Transfer - Goggles & Face Shield - Nitrile Gloves - Elastic Cuff Lab Coat Procedure->LargeScale Large Scale / Bulk Spill Spill Cleanup - Goggles & Face Shield - Nitrile Gloves - Lab Coat - N95/P100 Respirator Procedure->Spill Spill / No Ventilation

Sources

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